Tert-butyl 3-[5-(2-amino-ethyl)-thiophen-3-YL]-propionate
Description
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Properties
IUPAC Name |
tert-butyl 3-[5-(2-aminoethyl)thiophen-3-yl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2S/c1-13(2,3)16-12(15)5-4-10-8-11(6-7-14)17-9-10/h8-9H,4-7,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZUKIUTUXAZRLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC1=CSC(=C1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70567317 | |
| Record name | tert-Butyl 3-[5-(2-aminoethyl)thiophen-3-yl]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70567317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124499-24-7 | |
| Record name | 1,1-Dimethylethyl 5-(2-aminoethyl)-3-thiophenepropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=124499-24-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 3-[5-(2-aminoethyl)thiophen-3-yl]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70567317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of Tert-butyl 3-[5-(2-amino-ethyl)-thiophen-3-YL]-propionate
This guide provides a comprehensive technical overview for the synthesis and detailed characterization of Tert-butyl 3-[5-(2-amino-ethyl)-thiophen-3-YL]-propionate, a novel thiophene derivative with potential applications in medicinal chemistry and materials science.[1] The strategic incorporation of a thiophene core, a primary amine, and a tert-butyl ester moiety suggests its utility as a versatile building block in the development of new pharmaceuticals and functional materials.[2] This document is intended for researchers, scientists, and professionals in the field of drug development, offering a robust framework from synthesis to analytical validation.
Strategic Approach to Synthesis
The synthesis of this compound is a multi-step process that requires careful selection of starting materials and reaction conditions to achieve a good yield and high purity. The proposed synthetic pathway is designed to be logical and efficient, leveraging well-established organometallic and protection group chemistry.
The overall synthetic strategy involves the construction of the disubstituted thiophene core, followed by the elaboration of the aminoethyl and propionate side chains. A key consideration is the use of protecting groups to prevent unwanted side reactions involving the amine functionality.
Diagram of the Proposed Synthetic Workflow
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocols
The following protocols are provided as a guide and may require optimization based on laboratory conditions and available instrumentation.
2.1. Synthesis of Intermediate Compounds
A series of intermediate compounds are synthesized en route to the final product. The synthesis of related thiophene derivatives has been described in the literature, providing a basis for the following procedures.[3][4]
2.2. Final Synthesis Step: Deprotection
The final step in the synthesis is the removal of the protecting group from the amine functionality to yield the target compound.
Protocol for the Synthesis of this compound:
-
Reaction Setup: A solution of the protected amine intermediate in a suitable solvent (e.g., ethanol or methanol) is prepared in a round-bottom flask equipped with a reflux condenser.
-
Reagent Addition: Hydrazine hydrate is added to the solution.
-
Reaction Conditions: The reaction mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between an aqueous solution of sodium bicarbonate and an organic solvent such as ethyl acetate.
-
Purification: The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the pure this compound.
Comprehensive Characterization
The structural integrity and purity of the synthesized compound must be confirmed using a combination of spectroscopic and chromatographic techniques.[2][5]
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.[6][7] Both ¹H and ¹³C NMR spectra should be acquired.
¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[6]
-
Expected Chemical Shifts (δ, ppm):
-
Thiophene Protons: Aromatic protons on the thiophene ring are expected to appear in the range of 6.5-7.5 ppm.
-
Ethyl Protons: The methylene groups of the amino-ethyl side chain will likely resonate between 2.5 and 3.5 ppm.
-
Propionate Protons: The methylene groups of the propionate side chain are expected in the range of 2.0-3.0 ppm.
-
Tert-butyl Protons: A characteristic singlet for the nine equivalent protons of the tert-butyl group should be observed around 1.4 ppm.
-
Amine Protons: The primary amine protons will appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.
-
¹³C NMR Spectroscopy:
-
Expected Chemical Shifts (δ, ppm):
-
Thiophene Carbons: Carbons of the thiophene ring are expected in the aromatic region of the spectrum, typically between 120 and 150 ppm.
-
Ester Carbonyl Carbon: The carbonyl carbon of the tert-butyl ester will appear significantly downfield, around 170-175 ppm.
-
Tert-butyl Carbons: The quaternary and methyl carbons of the tert-butyl group are expected around 80 ppm and 28 ppm, respectively.
-
Alkyl Carbons: The carbons of the ethyl and propionate side chains will resonate in the upfield region of the spectrum.
-
Table 1: Predicted NMR Data
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Thiophene-H | 6.5 - 7.5 | 120 - 150 |
| -CH₂-CH₂-NH₂ | 2.5 - 3.5 | 30 - 50 |
| -CH₂-CH₂-COO- | 2.0 - 3.0 | 25 - 40 |
| -C(CH₃)₃ | ~1.4 (s, 9H) | ~80 (quaternary), ~28 (methyl) |
| -NH₂ | Variable (broad s, 2H) | - |
| C=O | - | 170 - 175 |
3.2. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the synthesized compound.[8][9] Electrospray ionization (ESI) is a suitable technique for this molecule.[10][11]
-
Expected Molecular Ion: The ESI-MS spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺.
-
Fragmentation Pattern: Key fragmentation pathways may include the loss of the tert-butyl group, cleavage of the ester linkage, and fragmentation of the side chains.
3.3. Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule.
-
N-H Stretching: A broad absorption band in the region of 3300-3500 cm⁻¹ is indicative of the primary amine.
-
C=O Stretching: A strong absorption band around 1730 cm⁻¹ corresponds to the carbonyl group of the tert-butyl ester.
-
C-H Stretching: Absorptions in the 2850-3000 cm⁻¹ range are due to the C-H bonds of the alkyl and aromatic moieties.
-
C=C Stretching: Thiophene ring stretching vibrations are expected in the 1400-1600 cm⁻¹ region.
3.4. High-Performance Liquid Chromatography (HPLC) for Purity Analysis
HPLC is the preferred method for determining the purity of the final compound.[12][13][14] A reverse-phase HPLC method is generally suitable for thiophene derivatives.[15]
Table 2: Suggested HPLC Parameters
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 mm x 250 mm, 5 µm)[14] |
| Mobile Phase | A gradient of acetonitrile and water with 0.1% trifluoroacetic acid. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 230-280 nm) |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
The purity of the sample is determined by the area percentage of the main peak in the chromatogram.
Diagram of the Characterization Workflow
Caption: A typical workflow for the analytical characterization of the target compound.
Conclusion
This technical guide outlines a plausible synthetic route and a comprehensive characterization strategy for this compound. The successful synthesis and thorough characterization of this molecule will provide a valuable building block for the development of novel compounds in various fields of chemical research. The provided protocols and analytical methods are based on established scientific principles and can be adapted and optimized as needed.
References
- Analytical Techniques for the Characterization of Pyreno(1,2-b)thiophene Derivatives: Application Notes and Protocols. Benchchem.
-
Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. ACS Omega - ACS Publications. 2017-09-14. Available from: [Link]
-
1 H solution NMR spectra of (a) thiophene[16]Rotaxane and (b) polythiophene polyrotaxane. ResearchGate. Available from: [Link]
- Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. CORE. 2017-09-14.
-
Synthesis and Biological Screening of Thiophene Derivatives. Request PDF. Available from: [Link]
-
Computational NMR Study of Benzothienoquinoline Heterohelicenes. PMC - NIH. 2024-07-15. Available from: [Link]
-
Synthesis, Characterization of thiophene derivatives and its biological applications. World Journal of Advanced Research and Reviews. 2025-06-01. Available from: [Link]
-
Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities. Taylor & Francis Online. Available from: [Link]
-
Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Open Access Journals. Available from: [Link]
-
Integrated Extraction Optimization and HPLC‐based Quality Evaluation of Thiophenes from Tagetes erecta Roots. NIH. 2025-11-18. Available from: [Link]
-
Synthesis of tert-butyl propanoate. PrepChem.com. Available from: [Link]
-
Mass spectra of new heterocycles: XVI. Electron impact study of alkyl 5-aminothiophene-2-carboxylates. ResearchGate. 2025-08-09. Available from: [Link]
-
STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. Request PDF - ResearchGate. Available from: [Link]
-
Tert-butyl 2-amino-2-(thiophen-3-yl)acetate. PubChem. Available from: [Link]
-
Thiophene, 2-ethyl-. NIST WebBook. Available from: [Link]
-
tert-Butyl 3-(4-(2-aminoethyl)phenyl)propanoate. PubChem. Available from: [Link]
-
Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. PMC - NIH. Available from: [Link]
-
Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats. PMC - NIH. Available from: [Link]
-
Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. MDPI. Available from: [Link]
-
Mass spectrometry in studies of protein thiol chemistry and signaling: Opportunities and caveats. SfRBM. Available from: [Link]
-
Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia. 2022-04-05. Available from: [Link]
- Synthesis of (S)-3-(thien-2-ylthio)butyric acid analogs. Google Patents.
-
Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiolates. MDPI. 2024-11-07. Available from: [Link]
-
Cas 175137-03-8,METHYL 3-AMINO-5-(TERT-BUTYL)THIOPHENE-2-CARBOXYLATE. Available from: [Link]
-
Tert-butyl 2-ethyl-3-methylpentanoate. PubChem. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. journalwjarr.com [journalwjarr.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Computational NMR Study of Benzothienoquinoline Heterohelicenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sfrbm.org [sfrbm.org]
- 12. Integrated Extraction Optimization and HPLC‐based Quality Evaluation of Thiophenes from Tagetes erecta Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
Quantum chemical calculations for Tert-butyl 3-[5-(2-amino-ethyl)-thiophen-3-YL]-propionate
An In-Depth Technical Guide to the Quantum Chemical Analysis of Tert-butyl 3-[5-(2-amino-ethyl)-thiophen-3-YL]-propionate
This guide provides a comprehensive, technically-grounded framework for conducting quantum chemical calculations on this compound. Tailored for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple procedural list to explain the causal reasoning behind methodological choices, ensuring a robust and reproducible computational analysis.
Introduction: Bridging Structure and Reactivity
This compound is a substituted thiophene derivative. Thiophene scaffolds are prevalent in numerous pharmacologically active compounds, exhibiting a wide range of biological activities.[1] Understanding the intrinsic electronic and structural properties of this specific molecule is paramount for predicting its behavior, potential biological targets, and metabolic fate.
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful lens to peer into a molecule's electronic structure.[2] These in silico methods allow us to compute properties that are difficult or time-consuming to measure experimentally, providing critical insights into chemical reactivity, stability, and intermolecular interaction sites.[3][4] This guide details a validated workflow for characterizing the title compound, establishing a foundational dataset for further drug design and development efforts.
The Theoretical Cornerstone: Density Functional Theory (DFT)
For molecules of this size and complexity, Density Functional Theory (DFT) provides the optimal balance of computational accuracy and efficiency.[5] Unlike more computationally expensive wavefunction-based methods, DFT calculates the total energy of a system based on its electron density, ρ(r). The accuracy of DFT calculations hinges on the choice of two key components: the exchange-correlation functional and the basis set.
-
Exchange-Correlation Functional: This component approximates the complex quantum mechanical interactions between electrons. The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) hybrid functional is selected for this workflow. B3LYP incorporates a portion of exact exchange from Hartree-Fock theory, which has consistently demonstrated high accuracy for a wide array of organic and bioactive molecules.[6][7][8]
-
Basis Set: A basis set is a set of mathematical functions used to construct the molecular orbitals.[9][10][11] The 6-311++G(d,p) basis set is employed here. This choice is deliberate:
-
6-311: A triple-zeta valence basis set, providing flexibility for valence electrons which are most involved in chemical bonding and reactions.
-
++G: Includes diffuse functions on both heavy atoms and hydrogen. These are crucial for accurately describing the behavior of electrons far from the nucleus, which is essential for anions, lone pairs, and non-covalent interactions.
-
(d,p): Adds polarization functions on heavy atoms (d) and hydrogen atoms (p). These functions allow for the distortion of atomic orbital shapes upon molecule formation, a critical factor for accurately modeling bonding angles and electronic properties.[12]
-
This combination, B3LYP/6-311++G(d,p), represents a robust and widely validated level of theory for obtaining reliable results for thiophene derivatives and similar bioactive molecules.[13][14][15]
The Computational Workflow: A Validated Protocol
The following protocol outlines a self-validating sequence of calculations. Each step builds upon the previous one, ensuring the final computed properties are derived from a physically meaningful molecular state.
Caption: A validated workflow for quantum chemical calculations.
Step 1: Molecular Structure Generation
The initial step involves generating a 3D structure of this compound. This can be achieved using molecular building software (e.g., GaussView, Avogadro) from its chemical name or a 2D sketch. The initial geometry does not need to be perfect, as it serves only as a starting point for energy minimization.
Step 2: Geometry Optimization
Causality: The first principle of quantum chemistry is that molecules adopt a three-dimensional structure that corresponds to a minimum on their potential energy surface. Performing calculations on an arbitrary, non-minimized structure yields physically meaningless results. Therefore, geometry optimization is the most critical initial step.[16]
Protocol:
-
Load the initial 3D structure into the computational chemistry software (e.g., Gaussian).
-
Specify the calculation type as Opt (Optimization).[17]
-
Define the level of theory: B3LYP/6-311++G(d,p).
-
Initiate the calculation. The Berny algorithm will iteratively adjust the molecular geometry to minimize the forces on each atom, converging on a stationary point.[17]
Step 3: Frequency Analysis
Causality: A successful geometry optimization locates a stationary point, but this point could be an energy minimum (the desired stable structure) or a saddle point (a transition state).[18] A frequency calculation is a self-validating check. For a true energy minimum, all calculated vibrational frequencies must be real (positive numbers). The presence of one or more imaginary frequencies indicates a saddle point, meaning the structure is not stable and will spontaneously distort.[19]
Protocol:
-
Use the optimized geometry from Step 2 as the input structure.
-
Specify the calculation type as Freq (Frequencies).
-
Use the same level of theory: B3LYP/6-311++G(d,p).
-
Run the calculation and analyze the output.
-
Result: All positive frequencies. Action: The structure is a validated minimum. Proceed to Step 4.
-
Result: One or more imaginary frequencies. Action: The structure is not a true minimum. The vibrational mode corresponding to the imaginary frequency indicates the direction of distortion needed to achieve a lower energy state. Modify the geometry along this mode and return to Step 2.
-
Step 4: Calculation of Molecular Properties
With a validated minimum-energy structure, we can now confidently calculate the electronic properties that govern the molecule's behavior. These calculations are performed using the same B3LYP/6-311++G(d,p) level of theory.
Results and Interpretation: Unveiling Molecular Insights
The calculations yield a wealth of quantitative and qualitative data. This section details the key outputs and their interpretation in a drug discovery context.
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that dictate a molecule's reactivity.[20][21]
-
HOMO: Represents the ability to donate an electron. Regions with a high HOMO density are nucleophilic.[22]
-
LUMO: Represents the ability to accept an electron. Regions with a high LUMO density are electrophilic.[22]
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive and easily polarizable.[21][23]
Table 1: Predicted Frontier Orbital Energies
| Parameter | Energy (eV) | Interpretation |
|---|---|---|
| EHOMO | Value | Indicates electron-donating capability |
| ELUMO | Value | Indicates electron-accepting capability |
| ΔE (LUMO-HOMO) | Value | Indicator of chemical reactivity/stability |
Note: The actual numerical values would be generated by the quantum chemistry software.
Molecular Electrostatic Potential (MEP)
The MEP is a 3D map of the electronic charge distribution around the molecule.[24] It is an invaluable tool for identifying sites of intermolecular interaction, particularly for drug-receptor binding.[25][26] The MEP surface is color-coded to represent different potential values:
-
Deep Red: Strongest negative potential. These are electron-rich regions (e.g., lone pairs on oxygen or nitrogen) and are the most likely sites for electrophilic attack or hydrogen bond acceptance.[27]
-
Deep Blue: Strongest positive potential. These are electron-poor regions (e.g., hydrogen atoms attached to electronegative atoms) and are the most likely sites for nucleophilic attack or hydrogen bond donation.[27]
-
Green/Yellow: Intermediate or neutral potential.
By analyzing the MEP map, researchers can visually identify the regions of the molecule most likely to engage in electrostatic interactions with a biological target.[28] For this compound, one would expect to see negative potential (red) around the carbonyl oxygen of the ester and the lone pair of the primary amine's nitrogen, and positive potential (blue) around the amine hydrogens.
Caption: Relationship between calculated properties and chemical reactivity.
Other Key Molecular Descriptors
The calculations also provide other important quantitative data useful for developing Structure-Activity Relationships (SAR).[29]
Table 2: Additional Calculated Molecular Properties
| Property | Calculated Value | Significance in Drug Design |
|---|---|---|
| Total Dipole Moment | Value (Debye) | Influences solubility and membrane permeability |
| Mulliken Atomic Charges | List of charges | Provides a quantitative measure of charge distribution per atom |
| Total Energy | Value (Hartrees) | Thermodynamic stability marker |
Conclusion
This guide has detailed a rigorous and scientifically sound workflow for the quantum chemical characterization of this compound using Density Functional Theory. By employing the B3LYP functional with the 6-311++G(d,p) basis set, researchers can reliably predict the molecule's optimized geometry, electronic structure, and reactivity profile. The insights gained from the analysis of Frontier Molecular Orbitals and the Molecular Electrostatic Potential provide a crucial foundation for understanding potential drug-receptor interactions, guiding further lead optimization, and accelerating the drug discovery process.[30][31]
References
- Title: Computational approaches to the identification and analysis of bioactive compounds from plants and animals: A review Source: Google AI Search URL
- Title: Density Functional Theory (DFT)
- Title: What is B3LYP and why is it the most popular functional in DFT?
- Title: Role of DFT in Drug Design: A Mini Review Source: Longdom Publishing URL
- Title: DFT Source: Source not specified URL
- Title: Applications of density functional theory in COVID-19 drug modeling Source: PubMed Central - NIH URL
- Title: Computational identification of bioactive natural products by structure activity relationship Source: Google AI Search URL
- Title: Density functional theory Source: PMC - PubMed Central URL
- Title: Hybrid functionals - Wikipedia Source: Wikipedia URL
- Title: New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis Source: NIH URL
- Title: The Role of Computational Methods in the Identification of Bioactive Compounds Source: Google AI Search URL
- Title: Design, synthesis, characterization, quantum-chemical calculations and anti-inflammatory activity of novel series of thiophene derivatives Source: PubMed URL
- Title: Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules Source: Journal of Chemical Theory and Computation - ACS Publications URL
- Title: Understanding HOMO and LUMO in Chemistry Source: Ossila URL
- Title: Pharmaceuticals | Special Issue : DFT Study in Drug Delivery System Source: MDPI URL
- Title: HOMO and LUMO - Wikipedia Source: Wikipedia URL
- Title: Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone derivatives Source: RSC Publishing - The Royal Society of Chemistry URL
- Title: Molecular Electrostatic Potential (MEP)
- Title: New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hir Source: Google AI Search URL
- Title: DFT for drug and material discovery Source: YouTube URL
- Title: Basis Sets Used in Molecular Orbital Calculations Source: Source not specified URL
- Title: Opt | Gaussian.
- Title: Molecular Electrostatic Potential (MEP)
- Title: Computational Approaches for the Discovery and Development of Pharmacologically Active Natural Products Source: Semantic Scholar URL
- Title: Assessing Reactivity with LUMO and HOMO Energy Gap Source: WuXi Chemistry URL
- Title: Guide to identifying HOMO-LUMO of molecules?
- Title: 8.
- Title: Freq Source: Source not specified URL
- Title: Synthesis, characterization, antioxidant and quantum chemical calculations of some new thiophene, diazepine and pyrimidine deriv Source: Google AI Search URL
- Title: Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis Authors Source: ChemRxiv URL
- Title: Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications Source: RSC Publishing URL
- Title: Special Issue: “Rational Design and Synthesis of Bioactive Molecules” Source: PMC - NIH URL
- Title: Molecular electrostatic potential (MEP) maps of structures I and II...
- Title: Freq - Gaussian.
- Title: Basis set (chemistry)
- Title: A Comparison of the Behavior of Functional/Basis Set Combinations for Hydrogen-Bonding in the Water Dimer with Emphasis on Basis Set Superposition Error Source: NIH URL
- Title: HOMO and LUMO Source: Protheragen URL
- Title: Basis set effects on calculated geometries: 6-311++G** vs.
- Title: Geometry Optimization - Basic Considerations Source: Source not specified URL
- Title: Multiwavelets applied to metal–ligand interactions: Energies free from basis set errors Source: The Journal of Chemical Physics | AIP Publishing URL
- Title: 11.
- Title: Benchmarking Gaussian Basis Sets in Quantum-Chemical Calculations of Photoabsorption Spectra of Light Atomic Clusters Source: ACS Omega - ACS Publications URL
- Title: 7.5. Choice of Basis Set - ORCA 6.
- Title: Frequency Calculation in Gaussian?
- Source: PrepChem.
Sources
- 1. Design, synthesis, characterization, quantum-chemical calculations and anti-inflammatory activity of novel series of thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Applications of density functional theory in COVID-19 drug modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. computersciencejournals.com [computersciencejournals.com]
- 4. The Role of Computational Methods in the Identification of Bioactive Compounds - OAK Open Access Archive [oak.novartis.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. quora.com [quora.com]
- 7. Density functional theory - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hybrid functionals - Wikipedia [en.wikipedia.org]
- 9. 8.1 Introduction to Basis Sets⣠Chapter 8 Basis Sets and Effective Core Potentials ⣠Q-Chem 5.3 Userâs Manual [manual.q-chem.com]
- 10. Basis set (chemistry) - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. schulz.chemie.uni-rostock.de [schulz.chemie.uni-rostock.de]
- 13. New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. d-nb.info [d-nb.info]
- 15. researchgate.net [researchgate.net]
- 16. basic considerations in geometry optimization [cup.uni-muenchen.de]
- 17. gaussian.com [gaussian.com]
- 18. echemi.com [echemi.com]
- 19. gaussian.com [gaussian.com]
- 20. ossila.com [ossila.com]
- 21. HOMO and LUMO - Wikipedia [en.wikipedia.org]
- 22. reddit.com [reddit.com]
- 23. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 24. MEP [cup.uni-muenchen.de]
- 25. Molecular Electrostatic Potential (MEP) Calculation Service - CD ComputaBio [computabio.com]
- 26. chemrxiv.org [chemrxiv.org]
- 27. researchgate.net [researchgate.net]
- 28. Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 29. Computational identification of bioactive natural products by structure activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. dockdynamics.com [dockdynamics.com]
- 31. mdpi.com [mdpi.com]
Thermal Stability and Degradation Profile of Tert-butyl 3-[5-(2-amino-ethyl)-thiophen-3-YL]-propionate
An In-Depth Technical Guide for Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Abstract
The rigorous evaluation of a drug candidate's thermal stability and degradation profile is a cornerstone of modern pharmaceutical development. These characteristics are intrinsically linked to the safety, efficacy, and shelf-life of the final drug product. This guide provides a comprehensive framework for assessing the thermal properties of Tert-butyl 3-[5-(2-amino-ethyl)-thiophen-3-YL]-propionate, a molecule incorporating a thiophene core, a primary amine, and a tert-butyl ester. We will dissect the molecule's structural liabilities, outline detailed experimental protocols for thermal analysis and forced degradation, and present a strategy for the identification of potential degradants. This document is intended for researchers, chemists, and drug development professionals seeking to establish a robust and scientifically sound stability profile for this, or structurally related, compounds.
Molecular Structure Analysis and Predicted Thermal Liabilities
A molecule's stability is dictated by the nature of its functional groups and their susceptibility to environmental stressors. A proactive analysis of the structure of this compound allows us to anticipate potential degradation pathways.
-
Thiophene Ring: The five-membered, sulfur-containing thiophene ring is a common pharmacophore.[1] While generally aromatic and stable, the sulfur heteroatom can be susceptible to oxidation, potentially forming thiophene S-oxides under oxidative stress.[2] This bioactivation pathway is a known concern for some thiophene-containing drugs.[2] Thiophene rings can also undergo various radiolytic and photolytic degradation pathways.
-
Tert-butyl Ester: The tert-butyl ester group is frequently used as a protecting group for carboxylic acids.[3] It is known to be sensitive to acidic conditions, undergoing hydrolysis to form the corresponding carboxylic acid and tert-butanol. Critically, it is also susceptible to thermal decomposition (thermolysis) at elevated temperatures, eliminating isobutylene to yield the free carboxylic acid.[4][5] This reagent-free degradation pathway is a significant consideration for thermal stability.
-
Primary Amino-ethyl Group: The primary amine on the ethyl side chain represents a nucleophilic and basic center. This functional group is a primary target for oxidation. Furthermore, the amino group can undergo various degradation reactions, including transamination.[6] Its basicity also means it can influence the local pH environment and potentially catalyze or participate in intramolecular degradation reactions.
Based on this analysis, the primary anticipated degradation pathways for this molecule under thermal and chemical stress are the thermolysis/hydrolysis of the tert-butyl ester, oxidation of the thiophene sulfur, and oxidation of the primary amine.
Core Methodologies for Thermal Stability Assessment
A multi-faceted approach employing orthogonal analytical techniques is required to build a complete picture of a compound's thermal behavior.
Thermogravimetric Analysis (TGA)
TGA is an essential technique for determining the thermal stability and decomposition profile of a material by measuring the change in a sample's mass as it is heated.[7][8] It identifies the temperatures at which decomposition begins and the distinct stages of mass loss, providing critical information for handling, processing, and storage.[9][10]
-
Instrument Calibration: Ensure the TGA instrument's temperature and mass balance are calibrated using certified reference materials.
-
Sample Preparation: Place 3-5 mg of this compound into a clean, tared aluminum or platinum TGA pan.
-
Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 50 mL/min to provide an inert atmosphere, preventing oxidative degradation during the analysis.
-
Temperature Program:
-
Equilibrate the sample at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.
-
-
Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition (Tonset), often defined as the temperature at which 5% weight loss occurs.[11] Analyze the derivative of the TGA curve (DTG) to identify the temperatures of maximum decomposition rates for each step.[10]
Caption: Workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[12] It is invaluable for determining the melting point, assessing purity, and identifying other thermal events like glass transitions or polymorphic phase changes, which are critical for drug formulation and stability.[13][14]
-
Instrument Calibration: Calibrate the DSC instrument for heat flow and temperature using a high-purity indium standard.
-
Sample Preparation: Accurately weigh 1-3 mg of this compound into a hermetically sealed aluminum pan. Prepare an identical empty pan to serve as the reference.
-
Atmosphere: Purge the DSC cell with high-purity nitrogen at a flow rate of 50 mL/min.
-
Temperature Program (Heat-Cool-Heat):
-
Equilibrate at 25 °C for 3 minutes.
-
First Heat: Ramp from 25 °C to a temperature approximately 20 °C above the suspected melting point at 10 °C/min. This removes any thermal history.
-
Cool: Cool the sample at a controlled rate of 10 °C/min back to 25 °C.
-
Second Heat: Ramp from 25 °C to the upper temperature limit again at 10 °C/min.
-
-
Data Analysis: Analyze the thermogram from the second heating scan. The melting point (Tm) is determined as the onset or peak of the endothermic melting event.[11] The enthalpy of fusion (ΔHfus) is calculated by integrating the peak area. A sharp melting peak is indicative of high purity.
Caption: Standard Heat-Cool-Heat DSC Experimental Workflow.
Forced Degradation Profiling (Stress Testing)
Forced degradation studies are a regulatory requirement under ICH Q1A(R2) guidelines.[15][16] They are designed to intentionally degrade the drug substance under more severe conditions than those used in accelerated stability testing.[17] The primary goals are to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical methods used for stability testing.[18][19] A target degradation of 5-20% is generally considered optimal to ensure that secondary degradation is minimized.[15]
General Procedure
For each condition below, a solution of this compound (e.g., 1 mg/mL) is prepared. A control sample, protected from the stress condition, is analyzed alongside the stressed samples.
-
Acid Hydrolysis: Treat the sample solution with 0.1 M HCl at 60 °C. Withdraw aliquots at timed intervals (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and analyze.
-
Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at 60 °C. Withdraw aliquots at timed intervals, neutralize with 0.1 M HCl, and analyze.
-
Oxidative Degradation: Treat the sample solution with 3% H2O2 at room temperature.[15] Withdraw aliquots at timed intervals (e.g., 1, 2, 4, 8 hours) and analyze. Quench the reaction if necessary.
-
Thermal Degradation: Store the solid drug substance in a controlled temperature oven at 80 °C.[16] A parallel study in solution may also be performed. Sample and analyze at set time points.
-
Photolytic Degradation: Expose the solid drug substance and a solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified by ICH Q1B.[16][17] A control sample should be stored in the dark.
Caption: Overview of the Forced Degradation Study Workflow.
Identification of Degradants and Pathway Elucidation
Following forced degradation, a validated stability-indicating analytical method is required to separate and quantify the parent drug from any degradation products.[17]
-
High-Performance Liquid Chromatography (HPLC): HPLC with a Photodiode Array (PDA) detector is the workhorse for stability testing.[20] A reverse-phase method should be developed to achieve baseline separation of the parent peak from all degradant peaks. The PDA detector is crucial for assessing peak purity, which confirms that a chromatographic peak corresponds to a single component.[17]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the chemical structures of the degradants, LC-MS is employed.[16][20] By determining the mass-to-charge ratio (m/z) of the degradant peaks, one can deduce their molecular weights. Tandem mass spectrometry (MS/MS) provides fragmentation patterns that are used to elucidate the precise chemical structures.
Hypothesized Degradation Pathways
Based on the molecular liabilities and stress conditions, we can propose the following degradation pathways to be investigated using LC-MS.
Caption: Hypothesized Degradation Pathways for the Target Compound.
Summary of Expected Data
The comprehensive analysis described above will generate key quantitative data, which should be summarized for clear interpretation.
Table 1: Summary of Thermal Analysis Data
| Parameter | Method | Result | Interpretation |
| Melting Point (Tonset) | DSC | e.g., 155 °C | Indicates the transition from solid to liquid phase. |
| Enthalpy of Fusion (ΔHfus) | DSC | e.g., 45 J/g | Energy required for melting; relates to crystallinity. |
| Decomposition (T5% loss) | TGA | e.g., 210 °C | Onset of significant thermal decomposition. |
| Residual Mass @ 600°C | TGA | e.g., <1% | Indicates complete decomposition of the organic structure. |
Table 2: Summary of Forced Degradation Results
| Stress Condition | Duration | % Degradation | No. of Degradants | Major Degradant (m/z) |
| 0.1 M HCl, 60°C | 24 hr | 18% | 1 | e.g., M-56 (Loss of isobutylene) |
| 0.1 M NaOH, 60°C | 8 hr | 15% | 1 | e.g., M-56 (Loss of isobutylene) |
| 3% H2O2, RT | 4 hr | 12% | 2 | e.g., M+16 (S-Oxide) |
| Thermal, 80°C | 48 hr | 8% | 1 | e.g., M-56 (Loss of isobutylene) |
| Photolytic (ICH Q1B) | - | 5% | 1 | e.g., Unidentified |
Conclusion
This technical guide outlines a systematic and robust strategy for characterizing the thermal stability and degradation profile of this compound. By combining predictive analysis of the molecular structure with empirical data from TGA, DSC, and comprehensive forced degradation studies, a complete stability profile can be established. This information is paramount for guiding formulation development, defining appropriate storage and handling conditions, ensuring the development of a validated stability-indicating method, and ultimately supporting successful regulatory submissions. The outlined protocols provide a self-validating system that ensures scientific integrity and trustworthiness in the data generated.
References
- ResolveMass Laboratories Inc. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
- Veeprho. (2024). Differential Scanning Calorimetry (DSC Analysis): Key Applications.
- National Center for Biotechnology Information. (n.d.). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions.
- PubMed. (1999). Differential scanning calorimetry: applications in drug development.
- Benchchem. (n.d.). A Comparative Guide to the Thermal Stability of Thiophene-Based Polymers.
- Veeprho. (2020). Use of DSC in Pharmaceuticals Drug Characterisation.
- Separation Science. (2025). Analytical Techniques In Stability Testing.
- Biopharma Asia. (2013). Differential Scanning Calorimetry (DSC) for Biopharmaceutical Development: Old concepts, new applications.
- MedCrave online. (2016). Forced Degradation Studies.
- National Center for Biotechnology Information. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
- ResolveMass Laboratories Inc. (2025). TGA Analysis in Pharmaceuticals.
- Veeprho. (2020). Thermogravimetric Analysis in Pharmaceuticals.
- Auriga Research. (n.d.). Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs.
- IJRPR. (n.d.). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS.
- International Journal of Advanced Research in Science, Communication and Technology. (n.d.). A Review on Force Degradation Studies for Drug Substances.
- IJCRT.org. (n.d.). ICH GUIDELINES: STRESS DEGRADATION STUDY.
- Seven Star Pharma. (n.d.). Thermogravimetric analysis (TGA).
- ResearchGate. (2025). Application of thermogravimetry in analysis of selected active pharmaceutical ingredients and excipients.
- ResearchGate. (n.d.). Thiophene- and benzothiophene-containing drugs and analogs tested in metabolic studies.
- Chemical Research in Toxicology. (n.d.). Bioactivation Potential of Thiophene-Containing Drugs.
- IJSDR. (n.d.). Stability indicating study by using different analytical techniques.
- National Center for Biotechnology Information. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
- ScienceDirect. (n.d.). Radiolytic degradation of thiophene: Performance, pathway and toxicity evaluation.
- ResearchGate. (2025). Radiolytic degradation of thiophene: Performance, pathway and toxicity evaluation | Request PDF.
- MDPI. (2023). Synthesis of Thiophene-Based Derivatives and the Effects of Their Molecular Structure on the Mesomorphic Behavior and Temperature Range of Liquid-Crystalline Blue Phases.
- Wikipedia. (n.d.). Thiophene.
- ResearchGate. (2023). Synthesis of Thiophene-Based Derivatives and the Effects of Their Molecular Structure on the Mesomorphic Behavior and Temperature Range of Liquid-Crystalline Blue Phases.
- PubMed. (2017). Reagent-free Continuous Thermal Tert-Butyl Ester Deprotection.
- MDPI. (n.d.). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials.
- ResearchGate. (2025). Reagent-Free Continuous Thermal tert-Butyl Ester Deprotection.
- Journal of the Chemical Society, Dalton Transactions. (n.d.). Comparison of structure and reactivity of bis(2-aminoethyl)amine- and bis(2-aminoethyl)amido-chlorogold(III) complexes.
- PrepChem.com. (n.d.). Synthesis of tert-butyl propanoate.
- National Genomics Data Center (CNCB-NGDC). (n.d.). Thermal analysis of tertiary butyl alcohol/sucrose/water ternary system.
- PubMed Central. (n.d.). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer.
- National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives.
- Organic Chemistry Portal. (n.d.). Protective Groups.
- BOC Sciences. (n.d.). Cas 175137-03-8, METHYL 3-AMINO-5-(TERT-BUTYL)THIOPHENE-2-CARBOXYLATE.
- Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability.
- Chemistry LibreTexts. (2022). 10.2: Amino Acids Degradation.
- Google Patents. (n.d.). EP0453159A1 - Synthesis of (S)-3-(thien-2-ylthio)butyric acid analogs.
- ACS Earth and Space Chemistry. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Ethylenediamine (NH2CH2CH2NH2) under Simulated Atmospheric Conditions. Part 1: Kinetics of the Ethylenediamine + OH Gas Phase Reaction.
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Protective Groups [organic-chemistry.org]
- 4. Reagent-free continuous thermal tert-butyl ester deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. resolvemass.ca [resolvemass.ca]
- 8. veeprho.com [veeprho.com]
- 9. aurigaresearch.com [aurigaresearch.com]
- 10. sevenstarpharm.com [sevenstarpharm.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. veeprho.com [veeprho.com]
- 13. quercus.be [quercus.be]
- 14. Differential scanning calorimetry: applications in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. resolvemass.ca [resolvemass.ca]
- 16. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 17. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ijarsct.co.in [ijarsct.co.in]
- 19. ijcrt.org [ijcrt.org]
- 20. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Solubility Profiling of Tert-butyl 3-[5-(2-amino-ethyl)-thiophen-3-YL]-propionate in Organic Solvents: A Methodological Framework
An In-Depth Technical Guide
Abstract
The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical parameter that profoundly influences drug development, from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive methodological framework for determining the solubility of Tert-butyl 3-[5-(2-amino-ethyl)-thiophen-3-YL]-propionate, a novel thiophene derivative. Recognizing the absence of publicly available solubility data for this specific compound, this document serves as a first-principles guide for researchers, scientists, and drug development professionals. We will explore the theoretical underpinnings of solubility, detail a strategic approach to solvent selection, provide validated experimental protocols for equilibrium solubility determination, and outline robust analytical quantification methods. The causality behind each experimental choice is explained to ensure scientific integrity and reproducibility, adhering to the principles of Good Laboratory Practice (GLP).
Introduction: The Critical Role of Solvent Solubility
In pharmaceutical sciences, the characterization of a new chemical entity (NCE) begins with a thorough understanding of its fundamental properties. Among these, solubility is paramount. For this compound, a molecule possessing a thiophene core, an aminoethyl side chain, and a tert-butyl propionate ester group, the solubility profile will dictate:
-
Crystallization and Purification: The selection of an appropriate solvent system is the cornerstone of developing a robust crystallization process to control polymorphs, purge impurities, and achieve desired crystal morphology.[1][2]
-
Formulation Development: Solubility data is essential for developing stable and effective dosage forms, whether for oral, parenteral, or topical delivery. Poor solubility is a major hurdle in formulation development.[3][4]
-
Process Chemistry: Efficient synthesis and work-up procedures rely on understanding how the API and its intermediates behave in various solvents.
This guide establishes a systematic and scientifically rigorous approach to generate a comprehensive solubility profile for this target compound.
Compound Profile and Theoretical Considerations
To intelligently select solvents, we must first analyze the structure of this compound.
-
Thiophene Ring: This heterocyclic aromatic ring is largely nonpolar and hydrophobic, suggesting solubility in aromatic and nonpolar organic solvents like toluene and benzene.[5][6]
-
Tert-butyl Propionate Group: The ester functionality introduces some polarity, but the bulky tert-butyl group imparts a significant hydrophobic character, favoring solubility in nonpolar to moderately polar solvents.[7][8]
-
Amino-ethyl Group: The primary amine is a polar, hydrogen-bond-donating group. This moiety will enhance solubility in polar, protic solvents (e.g., alcohols) and may allow the compound to act as a base in acidic solutions.[9][10]
The principle of "like dissolves like" provides a foundational starting point.[10][11] However, the multifunctional nature of this molecule suggests a complex solubility profile. A more sophisticated approach involves using Hansen Solubility Parameters (HSP) , which deconstruct solubility into three components:
-
δD (Dispersion): Energy from van der Waals forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.[12][13][14]
A material is most likely to dissolve in a solvent with similar HSP values.[15] While determining the exact HSP for a novel compound requires experimentation, predicting them based on its functional groups can guide the selection of a diverse and informative solvent screen.
Caption: Hansen Solubility Parameter (HSP) concept for predicting solubility.
A Strategic Framework for Solubility Determination
A robust solubility study follows a logical progression from qualitative screening to precise quantitative measurement. Adherence to Good Laboratory Practices (GLP) is essential throughout to ensure data integrity, reliability, and reproducibility.[16][17] This includes meticulous record-keeping, calibrated equipment, and standardized procedures.[18]
Caption: Overall workflow for the solubility determination study.
PART 3.1: Solvent Selection
The initial choice of solvents is critical. A diverse set should be selected to probe the compound's response to varying polarity, proticity, and chemical functionality.
Table 1: Recommended Solvent Screen
| Class | Solvent | Polarity Index | Rationale |
| Protic | Methanol | 5.1 | Polar, H-bond donor/acceptor |
| Ethanol | 4.3 | Less polar alcohol | |
| Isopropanol (IPA) | 3.9 | Bulky alcohol, different steric profile | |
| Aprotic Polar | Acetonitrile (ACN) | 5.8 | Dipolar, H-bond acceptor |
| Acetone | 5.1 | Ketone, H-bond acceptor | |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Highly polar, strong H-bond acceptor | |
| N,N-Dimethylformamide (DMF) | 6.4 | Highly polar, strong H-bond acceptor | |
| Ester | Ethyl Acetate | 4.4 | Moderate polarity, H-bond acceptor |
| Chlorinated | Dichloromethane (DCM) | 3.1 | Nonpolar, can engage in weak H-bonds |
| Aromatic | Toluene | 2.4 | Nonpolar, potential π-π stacking with thiophene |
| Aliphatic | Heptane | 0.1 | Highly nonpolar baseline |
Experimental Protocols
The following protocols are designed to be self-validating, with built-in checks to ensure equilibrium is reached and measurements are accurate.
PART 4.1: Isothermal Equilibrium Solubility (Shake-Flask Method)
This is the gold standard for determining thermodynamic solubility.[19][20] It measures the concentration of a saturated solution in equilibrium with an excess of the solid solute at a defined temperature.
Protocol:
-
Preparation: For each selected solvent, add an excess amount of this compound to a sealed, screw-cap glass vial. "Excess" means enough solid material remains visible at the end of the experiment. A starting point is ~20 mg of solute in 2 mL of solvent.
-
Equilibration: Place the vials in an orbital shaker or on a magnetic stir plate within a temperature-controlled incubator set to a standard temperature (e.g., 25 °C). Agitate the slurries for a minimum of 24 hours to ensure equilibrium is reached.[11][21]
-
Trustworthiness Check: To confirm equilibrium, samples can be taken at 24 and 48 hours. If the measured concentrations are statistically identical, equilibrium has been achieved.[22]
-
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.
-
Sampling: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a 0.22 µm or 0.45 µm chemically compatible syringe filter (e.g., PVDF or PTFE) into a clean, pre-weighed vial for analysis.[11][21] This step is critical to remove all undissolved solid particles.
-
Analysis: Determine the concentration of the solute in the clear filtrate using a validated analytical method, such as HPLC or the gravimetric method.
PART 4.2: Analytical Quantification Method 1: High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred method for its high sensitivity, specificity, and accuracy, especially for low to moderately soluble compounds.[23][24]
Protocol:
-
Standard Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL). From this stock, create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution.
-
Calibration Curve: Inject the calibration standards into the HPLC system and record the peak area response. Plot the peak area versus concentration and perform a linear regression. The resulting curve must have a correlation coefficient (r²) > 0.995 for the method to be considered valid.
-
Sample Preparation: Dilute the filtered saturated solution from the shake-flask experiment with the mobile phase to bring its concentration within the range of the calibration curve.
-
Analysis: Inject the diluted sample into the HPLC system.
-
Calculation: Use the peak area of the sample and the equation from the calibration curve to determine the concentration in the diluted sample. Back-calculate the original concentration in the saturated solution, accounting for the dilution factor.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. pharmacyjournal.info [pharmacyjournal.info]
- 4. pharmajournal.net [pharmajournal.net]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. CAS 20487-40-5: tert-Butyl propionate | CymitQuimica [cymitquimica.com]
- 8. chembk.com [chembk.com]
- 9. scribd.com [scribd.com]
- 10. youtube.com [youtube.com]
- 11. pharmaguru.co [pharmaguru.co]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 14. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 15. paint.org [paint.org]
- 16. Good Laboratory Practices (GLP): 2024 Guide | Biobide [biobide.com]
- 17. 10 Examples of Good Laboratory Practice (GLP) | MaterialsZone [materials.zone]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. [Good laboratory practice of equilibrium solubility measurement] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. biorelevant.com [biorelevant.com]
- 22. uomus.edu.iq [uomus.edu.iq]
- 23. improvedpharma.com [improvedpharma.com]
- 24. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Synthesis and Characterization of Tert-butyl 3-[5-(2-amino-ethyl)-thiophen-3-YL]-propionate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiophene-containing compounds are a cornerstone in medicinal chemistry, valued for their diverse biological activities. Their structural resemblance to phenyl groups allows them to act as bioisosteres, often leading to improved pharmacological profiles. This guide provides an in-depth, hypothetical pathway for the synthesis and characterization of a novel thiophene derivative, Tert-butyl 3-[5-(2-amino-ethyl)-thiophen-3-YL]-propionate. As this appears to be a novel compound without a registered CAS number, this document serves as a prospective guide for its creation and validation, a common requirement in the exploration of new chemical entities for drug discovery.
Strategic Approach to Synthesis
The synthesis of this compound requires a multi-step approach, carefully considering the reactivity of the thiophene ring and the need to protect the reactive amino group during the synthetic sequence. The proposed strategy involves the following key stages:
-
Protection of the Amino Group: The primary amine is highly reactive and would interfere with subsequent reactions. Therefore, it is first protected using a suitable protecting group.
-
Functionalization of the Thiophene Ring: A propionate side chain is introduced onto the thiophene core.
-
Deprotection of the Amino Group: The protecting group is removed to yield the final target compound.
This synthetic design is illustrated in the workflow diagram below.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocols
Step 1: Protection of the Amino Group
The initial step focuses on the protection of the 2-aminoethyl group on a suitable thiophene precursor. The tert-butoxycarbonyl (Boc) group is an excellent choice for this purpose due to its stability under a wide range of reaction conditions and its ease of removal under acidic conditions.
Protocol for Boc Protection:
-
Dissolve the starting amino-thiophene derivative in a suitable solvent such as dichloromethane (DCM) or a mixture of water and a miscible organic solvent like acetone.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) to the solution.
-
The reaction can be carried out under catalyst-free conditions in a water-acetone mixture for a greener approach.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, extract the Boc-protected product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
Step 2: Introduction of the Propionate Side Chain
With the amino group protected, the next stage is the introduction of the tert-butyl propionate side chain at the 3-position of the thiophene ring. This can be achieved through various cross-coupling reactions. A plausible approach is the Heck reaction between a halogenated thiophene intermediate and tert-butyl acrylate.
Protocol for Heck Reaction:
-
In a reaction vessel, combine the Boc-protected halo-thiophene, tert-butyl acrylate, a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., P(o-tolyl)₃), and a base (e.g., triethylamine).
-
The reaction is typically carried out in an anhydrous solvent such as dimethylformamide (DMF) or acetonitrile under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and monitor its progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture, dilute it with water, and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it in vacuo.
-
Purify the resulting intermediate by column chromatography.
Step 3: Deprotection of the Amino Group
The final step is the removal of the Boc protecting group to unveil the primary amine of the target compound. This is typically achieved under acidic conditions.
Protocol for Boc Deprotection:
-
Dissolve the Boc-protected intermediate in a suitable solvent such as dichloromethane (DCM).
-
Add a strong acid, such as trifluoroacetic acid (TFA), to the solution.
-
Stir the reaction mixture at room temperature. The deprotection is usually rapid.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the final product with an organic solvent, wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Further purification, if necessary, can be performed by column chromatography or recrystallization. A catalyst-free deprotection method using water at reflux temperature can also be considered as a green alternative.[1]
Characterization and Data Analysis
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques should be employed.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of the final compound.[3]
Expected ¹H NMR Spectral Data:
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Thiophene ring protons | 6.5 - 7.5 | m | 2H |
| -CH₂-CH₂-NH₂ | 2.8 - 3.2 | m | 4H |
| -CH₂-CH₂-COOtBu | 2.5 - 2.9 | m | 4H |
| -C(CH₃)₃ | ~1.4 | s | 9H |
| -NH₂ | Variable | br s | 2H |
Expected ¹³C NMR Spectral Data:
| Carbon | Chemical Shift (δ, ppm) |
| Thiophene ring carbons | 120 - 150 |
| C=O (ester) | ~170 |
| -C(CH₃)₃ | ~80 |
| -C(CH₃)₃ | ~28 |
| Aliphatic -CH₂- carbons | 25 - 45 |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) will be used to confirm the molecular weight and elemental composition of the target compound.[4]
Expected Mass Spectrometry Data:
| Ion | Calculated m/z |
| [M+H]⁺ | 270.1371 |
| [M+Na]⁺ | 292.1191 |
Calculated for C₁₃H₂₁NO₂S
Infrared (IR) Spectroscopy
IR spectroscopy can be used to identify the key functional groups present in the molecule.
Expected IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) |
| N-H stretch (amine) | 3300 - 3500 |
| C-H stretch (aliphatic) | 2850 - 3000 |
| C=O stretch (ester) | ~1730 |
| C=C stretch (thiophene) | 1500 - 1600 |
Conclusion
This technical guide outlines a plausible and detailed synthetic route for the novel compound this compound. By following the proposed experimental protocols and utilizing the described analytical techniques, researchers in the field of drug discovery and development can confidently synthesize and characterize this and similar thiophene derivatives. The strategic use of protecting groups and modern synthetic methodologies provides a robust framework for accessing new chemical matter for biological screening.
References
[5] Syntheses and analytical characterizations of novel (2-aminopropyl)benzo[b]thiophene (APBT) based stimulants. PubMed. [6] SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences. [4] Comprehensive Composition, Structure, and Size Characterization for Thiophene Compounds in Petroleum Using Ultrahigh-Resolution Mass Spectrometry and Trapped Ion Mobility Spectrometry. ACS Publications. A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. ResearchGate. [7] Cas 175137-03-8,METHYL 3-AMINO-5-(TERT-BUTYL)THIOPHENE-2-CARBOXYLATE. LookChem. [2] Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. MDPI. [8] Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. MDPI. [9] Process for preparing thiophene derivatives. Google Patents. [10] Synthesis and Characterization of the Novel Thiophene Derivatives. ResearchGate. tert-Butyl propionate 99 20487-40-5. Sigma-Aldrich. [11] Synthesis, characterization, anticancer activity, optical spectroscopic and docking studies of novel thiophene-2-carboxaldehyde derivatives. European Journal of Chemistry. [12] Method for synthesizing 2-thiophene ethylamine. Google Patents. Synthetic strategies and functional reactivity of versatile thiophene synthons. ResearchGate. [13] Synthesis of (S)-3-(thien-2-ylthio)butyric acid analogs. Google Patents. [14] tert-Butyl 3-(2-Aminoethoxy)propanoate 1260092-46-3. TCI Chemicals. [15] tert-Butyl 3-[4-(2-amino-ethyl)phenyl]propionate. Chem-Impex. [16] Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journals. [17] 3-Amino-5-(tert-butyl)thiophene-2-carboxamide | CAS 175137-04-9. Santa Cruz Biotechnology. Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Open Access Journals. [18] Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. Henan University. [19] Statistical Copolymers of Thiophene-3-Carboxylates and Selenophene-3-Carboxylates; 77Se NMR as a. The Royal Society of Chemistry. [3] 13 C NMR Investigations of Molecular Order of Rod-Like, Bent-Core, and Thiophene Mesogens. PubMed. [20] NMR Metabolite Profiling in the Quality and Authentication Assessment of Greek Honey—Exploitation of STOCSY for Markers Identification. MDPI. [21] 1 H solution NMR spectra of (a) thiophene[6]Rotaxane and (b) polythiophene polyrotaxane. ResearchGate. [22] 13C-NMR Study of Propionate Metabolism by Sludges From Bioreactors Treating Sulfate and Sulfide Rich Wastewater. PubMed.
Sources
- 1. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 13 C NMR investigations of molecular order of rod-like, bent-core, and thiophene mesogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Syntheses and analytical characterizations of novel (2-aminopropyl)benzo[b]thiophene (APBT) based stimulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijpbs.com [ijpbs.com]
- 7. Cas 175137-03-8,METHYL 3-AMINO-5-(TERT-BUTYL)THIOPHENE-2-CARBOXYLATE | lookchem [lookchem.com]
- 8. mdpi.com [mdpi.com]
- 9. US4266067A - Process for preparing thiophene derivatives - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, characterization, anticancer activity, optical spectroscopic and docking studies of novel thiophene-2-carboxaldehyde derivatives | European Journal of Chemistry [eurjchem.com]
- 12. CN101885720B - Method for synthesizing 2-thiophene ethylamine - Google Patents [patents.google.com]
- 13. EP0453159A1 - Synthesis of (S)-3-(thien-2-ylthio)butyric acid analogs - Google Patents [patents.google.com]
- 14. tert-Butyl 3-(2-Aminoethoxy)propanoate | 1260092-46-3 | TCI EUROPE N.V. [tcichemicals.com]
- 15. chemimpex.com [chemimpex.com]
- 16. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]
- 17. scbt.com [scbt.com]
- 18. espublisher.com [espublisher.com]
- 19. pubs.rsc.org [pubs.rsc.org]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. 13C-NMR study of propionate metabolism by sludges from bioreactors treating sulfate and sulfide rich wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Tert-butyl 3-[5-(2-amino-ethyl)-thiophen-3-YL]-propionate: A Detailed Protocol for Researchers
This document provides a comprehensive guide for the synthesis of Tert-butyl 3-[5-(2-amino-ethyl)-thiophen-3-YL]-propionate, a key intermediate for researchers and professionals in drug development and medicinal chemistry. The protocol is designed to be robust and reproducible, with detailed explanations for each step, ensuring scientific integrity and a thorough understanding of the underlying chemical principles.
Introduction
Thiophene derivatives are significant scaffolds in medicinal chemistry, known for their diverse biological activities. The target molecule, this compound, incorporates a thiophene core with two distinct functional side chains, making it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. This protocol outlines a multi-step synthesis, designed for adaptability and success in a standard organic chemistry laboratory setting.
Overall Synthetic Strategy
The synthesis of the target compound is achieved through a four-step process, commencing with the introduction of the propionate side chain, followed by functionalization of the thiophene ring to introduce the aminoethyl moiety.
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of Tert-butyl 3-(thiophen-3-yl)propanoate via Heck Reaction
The initial step involves the palladium-catalyzed Heck reaction to couple 3-bromothiophene with tert-butyl acrylate. The use of a bulky and electron-rich phosphine ligand, such as tri-tert-butylphosphine, is crucial for achieving high yields with aryl chlorides and can be effectively applied to aryl bromides under milder conditions.[1]
Materials and Reagents
| Reagent/Material | Formula | M.W. | Quantity | Supplier |
| 3-Bromothiophene | C₄H₃BrS | 163.04 | 1.63 g (10 mmol) | Sigma-Aldrich |
| tert-Butyl acrylate | C₇H₁₂O₂ | 128.17 | 1.92 g (15 mmol) | Sigma-Aldrich |
| Palladium(II) acetate | Pd(OAc)₂ | 224.5 | 22.5 mg (0.1 mmol) | Sigma-Aldrich |
| Tri-tert-butylphosphine | P(t-Bu)₃ | 202.29 | 40.5 mg (0.2 mmol) | Sigma-Aldrich |
| Cesium carbonate | Cs₂CO₃ | 325.82 | 3.58 g (11 mmol) | Sigma-Aldrich |
| Dioxane (anhydrous) | C₄H₈O₂ | 88.11 | 50 mL | Sigma-Aldrich |
Protocol
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add palladium(II) acetate (22.5 mg, 0.1 mmol), tri-tert-butylphosphine (40.5 mg, 0.2 mmol), and cesium carbonate (3.58 g, 11 mmol).
-
Add anhydrous dioxane (50 mL) to the flask, followed by 3-bromothiophene (1.63 g, 10 mmol) and tert-butyl acrylate (1.92 g, 15 mmol).
-
Heat the reaction mixture to 100-110 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst and inorganic salts.
-
Wash the Celite pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford Tert-butyl 3-(thiophen-3-yl)propanoate as a colorless oil.
Part 2: Formylation of Tert-butyl 3-(thiophen-3-yl)propanoate via Vilsmeier-Haack Reaction
The second step is the regioselective formylation of the thiophene ring at the 5-position using the Vilsmeier-Haack reaction. For 3-substituted thiophenes, the regioselectivity of formylation can be influenced by the steric bulk of the Vilsmeier reagent.[2] Using a standard Vilsmeier reagent (POCl₃/DMF) generally favors formylation at the more accessible 2-position. However, with the 3-position occupied by the propionate chain, the 5-position becomes the next most activated and sterically accessible site for electrophilic substitution.
Materials and Reagents
| Reagent/Material | Formula | M.W. | Quantity | Supplier |
| Tert-butyl 3-(thiophen-3-yl)propanoate | C₁₁H₁₆O₂S | 212.31 | 2.12 g (10 mmol) | Synthesized in Part 1 |
| Phosphorus oxychloride | POCl₃ | 153.33 | 1.69 g (1.1 mL, 11 mmol) | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 10 mL | Sigma-Aldrich |
| Dichloromethane (DCM, anhydrous) | CH₂Cl₂ | 84.93 | 30 mL | Sigma-Aldrich |
Protocol
-
In a round-bottom flask, cool N,N-dimethylformamide (10 mL) to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.1 mL, 11 mmol) dropwise to the DMF with stirring. Continue stirring at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
In a separate flask, dissolve Tert-butyl 3-(thiophen-3-yl)propanoate (2.12 g, 10 mmol) in anhydrous dichloromethane (30 mL).
-
Add the solution of the thiophene derivative to the Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-4 hours. Monitor the reaction by TLC.
-
After the reaction is complete, pour the mixture into a beaker of crushed ice and stir.
-
Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate) to yield Tert-butyl 3-(5-formylthiophen-3-yl)propanoate.
Part 3: Synthesis of Tert-butyl 3-[5-(2-nitrovinyl)thiophen-3-yl]propanoate via Henry Reaction
The Henry (nitroaldol) reaction is a classic C-C bond-forming reaction between a carbonyl compound and a nitroalkane.[3][4] In this step, the aldehyde synthesized in Part 2 is condensed with nitromethane in the presence of a base to form the corresponding nitrovinyl compound.
Materials and Reagents
| Reagent/Material | Formula | M.W. | Quantity | Supplier |
| Tert-butyl 3-(5-formylthiophen-3-yl)propanoate | C₁₂H₁₆O₃S | 240.32 | 2.40 g (10 mmol) | Synthesized in Part 2 |
| Nitromethane | CH₃NO₂ | 61.04 | 0.81 g (0.71 mL, 13.3 mmol) | Sigma-Aldrich |
| Ammonium acetate | CH₃COONH₄ | 77.08 | 0.77 g (10 mmol) | Sigma-Aldrich |
| Acetic acid (glacial) | CH₃COOH | 60.05 | 10 mL | Sigma-Aldrich |
Protocol
-
In a round-bottom flask, dissolve Tert-butyl 3-(5-formylthiophen-3-yl)propanoate (2.40 g, 10 mmol) and ammonium acetate (0.77 g, 10 mmol) in glacial acetic acid (10 mL).
-
Add nitromethane (0.71 mL, 13.3 mmol) to the mixture.
-
Heat the reaction mixture to reflux (around 100-110 °C) for 1-2 hours. Monitor the formation of the product by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice water.
-
A yellow precipitate should form. Collect the solid by filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Dry the product under vacuum to obtain Tert-butyl 3-[5-(2-nitrovinyl)thiophen-3-yl]propanoate. This product can often be used in the next step without further purification.
Part 4: Synthesis of this compound by Reduction
The final step is the reduction of the nitrovinyl group to the primary amine. Several reducing agents can be employed for this transformation, including lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. A method using diborane has also been reported for the reduction of similar nitrovinylthiophenes.[5] Here, we detail a procedure using the more common and accessible lithium aluminum hydride.
Safety Precaution: Lithium aluminum hydride is a highly reactive and flammable reagent that reacts violently with water. All manipulations should be carried out under an inert atmosphere in a fume hood, and appropriate personal protective equipment should be worn.
Materials and Reagents
| Reagent/Material | Formula | M.W. | Quantity | Supplier |
| Tert-butyl 3-[5-(2-nitrovinyl)thiophen-3-yl]propanoate | C₁₃H₁₇NO₄S | 283.34 | 2.83 g (10 mmol) | Synthesized in Part 3 |
| Lithium aluminum hydride (LiAlH₄) | LiAlH₄ | 37.95 | 1.14 g (30 mmol) | Sigma-Aldrich |
| Tetrahydrofuran (THF, anhydrous) | C₄H₈O | 72.11 | 100 mL | Sigma-Aldrich |
| Sodium sulfate, anhydrous | Na₂SO₄ | 142.04 | As needed | Sigma-Aldrich |
Protocol
-
In a dry three-necked flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere, suspend lithium aluminum hydride (1.14 g, 30 mmol) in anhydrous tetrahydrofuran (50 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve Tert-butyl 3-[5-(2-nitrovinyl)thiophen-3-yl]propanoate (2.83 g, 10 mmol) in anhydrous THF (50 mL) and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to 0 °C.
-
Carefully quench the reaction by the sequential dropwise addition of water (1.1 mL), followed by 15% aqueous sodium hydroxide (1.1 mL), and then water again (3.3 mL). This is known as the Fieser workup.
-
Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF.
-
Combine the filtrate and washings and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel (dichloromethane/methanol with a small percentage of triethylamine to prevent tailing) to afford the final product, this compound.
Characterization
The structure and purity of the final product and all intermediates should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis of this compound. By following these procedures, researchers can reliably produce this valuable intermediate for further use in their drug discovery and development programs. The explanations provided for each step are intended to give the user a deeper understanding of the chemical transformations involved, allowing for informed troubleshooting and optimization if necessary.
References
- Vogt, E.-J., Zapol'skii, V. A., Nutz, E., & Kaufmann, D. E. (2012). Chemistry of Polyhalogenated Nitrobutadienes, Part 11: ipso-Formylation of 2-Chlorothiophenes under Vilsmeier-Haack Conditions.
- US Patent 4,906,756, "2-(2-nitrovinyl)
- Arai, T., Watanabe, M., & Yanagisawa, A. (2007). Practical Asymmetric Henry Reaction Catalyzed by a Chiral Diamine-Cu(OAc)2 Complex. Organic Letters, 9(18), 3595–3597.
- Littke, A. F., & Fu, G. C. (1999). Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides. The Journal of Organic Chemistry, 64(1), 10–11.
- Meth-Cohn, O., & Narine, B. (1981). A versatile new synthesis of thiophenes and selenophenes. Journal of the Chemical Society, Perkin Transactions 1, 1520-1530.
- Al-Awadi, N., Al-Bashir, R. F., & El-Dusouqui, O. (1990). Gas-phase pyrolytic reactions. part 3. Hammett ϱ constants of gas-phase eliminations of alkyl arylcarboxylate and ethanoate esters and their correlation with substrate molecular framework. Journal of the Chemical Society, Perkin Transactions 2, (4), 575-579.
- Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). Amine Synthesis by Reductive Amination of Aldehydes and Hemiacetals. The Journal of Organic Chemistry, 75(16), 5470–5477.
- Henry, L. (1895). Formation Synthétique d'alcools nitrés. Comptes rendus hebdomadaires des séances de l'Académie des sciences, 120, 1265-1268.
- Ballini, R., & Bosica, G. (1997). Nitroaldol Reaction in Aqueous Media: An Important Improvement of the Henry Reaction. The Journal of Organic Chemistry, 62(2), 425–427.
-
Wikipedia contributors. (2023, November 28). Vilsmeier–Haack reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 13, 2026, from [Link]
-
Wikipedia contributors. (2023, December 22). Henry reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 13, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Henry Reaction. Retrieved January 13, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved January 13, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides. Retrieved January 13, 2026, from [Link]
Sources
- 1. Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Henry Reaction [organic-chemistry.org]
- 4. Henry reaction - Wikipedia [en.wikipedia.org]
- 5. US4906756A - 2-(2-nitrovinyl)thiophene reduction and synthesis of thieno[3,2-c]pyridine derivatives - Google Patents [patents.google.com]
Application Notes and Protocols: Leveraging Tert-butyl 3-[5-(2-amino-ethyl)-thiophen-3-YL]-propionate in Organic Synthesis
These application notes provide a comprehensive guide for researchers, medicinal chemists, and professionals in drug development on the utility of Tert-butyl 3-[5-(2-amino-ethyl)-thiophen-3-YL]-propionate as a versatile building block in modern organic synthesis. The unique structural features of this compound, namely the nucleophilic primary amine, the protected carboxylic acid functionality, and the thiophene core, offer a rich platform for the construction of diverse molecular architectures with significant potential in medicinal chemistry. Thiophene-containing molecules are well-established pharmacophores found in numerous approved drugs, valued for their ability to serve as bioisosteres for benzene rings, often leading to enhanced therapeutic profiles.[1][2][3] This guide will detail plausible synthetic routes to access this key building block and provide experimentally grounded protocols for its application in several key transformations.
Overview of the Building Block: A Privileged Scaffold
This compound is a strategically designed intermediate. The thiophene ring itself is a cornerstone in medicinal chemistry, present in drugs with anti-inflammatory, anticancer, and antimicrobial properties.[4][5] The disubstitution at the 3- and 5-positions of the thiophene core allows for the introduction of varied functionalities.
The primary aminoethyl side chain serves as a crucial handle for a variety of chemical modifications, including amide bond formation, reductive amination, and the construction of nitrogen-containing heterocycles. The tert-butyl propionate ester provides a sterically hindered and stable protecting group for the carboxylic acid, which can be selectively removed under acidic conditions, revealing another point for diversification.
Plausible Synthesis of the Building Block
While a direct, single-step synthesis of this compound may not be readily available in the literature, a plausible and robust synthetic route can be devised based on established thiophene chemistry, such as the Gewald aminothiophene synthesis.[6] This retrosynthetic approach allows for the construction of the substituted thiophene core followed by side-chain manipulations.
Caption: Proposed synthetic workflow for this compound.
A potential forward synthesis would involve the construction of a suitably functionalized 2-aminothiophene, followed by elaboration of the side chains at the 3- and 5-positions. This multi-step approach offers flexibility in introducing desired substituents.
Core Applications and Detailed Protocols
The primary amino group of this compound is the key reactive center for its application as a synthetic building block. The following sections detail protocols for two fundamental transformations: amide bond formation and reductive amination.
Application I: Amide Bond Formation
The formation of an amide bond is one of the most important reactions in medicinal chemistry for linking molecular fragments. The primary amine of the title compound readily participates in coupling reactions with carboxylic acids.
This protocol describes a standard procedure for the coupling of a generic carboxylic acid (R-COOH) with this compound using a common coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
| Reagent | Molar Equivalent | Purpose |
| This compound | 1.0 | Amine source |
| Carboxylic Acid (R-COOH) | 1.1 | Acyl source |
| HATU | 1.2 | Coupling agent |
| DIPEA (N,N-Diisopropylethylamine) | 2.0 | Base |
| DMF (N,N-Dimethylformamide) | - | Solvent |
Step-by-Step Methodology:
-
To a solution of the carboxylic acid (1.1 mmol) in anhydrous DMF (5 mL) under an inert atmosphere (N₂ or Ar), add HATU (1.2 mmol) and DIPEA (2.0 mmol).
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.0 mmol) in anhydrous DMF (2 mL) dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (10 mL) and extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Causality of Experimental Choices:
-
HATU is chosen as the coupling agent due to its high efficiency and low rate of epimerization for chiral carboxylic acids.
-
DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt formed during the activation and the carboxylic acid itself, facilitating the reaction.
-
Anhydrous DMF is a polar aprotic solvent that effectively dissolves the reactants and reagents, promoting the reaction.
Caption: Workflow for amide bond formation.
Application II: Reductive Amination
Reductive amination is a powerful method for forming carbon-nitrogen bonds. The primary amine of the building block can react with aldehydes or ketones to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine.
This protocol outlines the reductive amination of an aldehyde or ketone (R¹R²C=O) with this compound using sodium triacetoxyborohydride (STAB) as the reducing agent.
| Reagent | Molar Equivalent | Purpose |
| This compound | 1.0 | Amine source |
| Aldehyde/Ketone (R¹R²C=O) | 1.2 | Carbonyl source |
| Sodium Triacetoxyborohydride (STAB) | 1.5 | Reducing agent |
| Dichloromethane (DCM) | - | Solvent |
| Acetic Acid (optional) | catalytic | Catalyst for imine formation |
Step-by-Step Methodology:
-
Dissolve this compound (1.0 mmol) and the aldehyde or ketone (1.2 mmol) in anhydrous DCM (10 mL) under an inert atmosphere.
-
If the carbonyl compound is a ketone, a catalytic amount of acetic acid (e.g., 1-2 drops) can be added to facilitate imine formation.
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 mmol) portion-wise over 10 minutes.
-
Continue stirring at room temperature for 6-24 hours, monitoring the reaction by TLC or LC-MS.
-
Once the reaction is complete, carefully quench with saturated aqueous sodium bicarbonate solution (15 mL).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography to yield the desired secondary or tertiary amine.
Causality of Experimental Choices:
-
Sodium Triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic and more tolerant of acidic conditions than other hydride reagents.
-
DCM is a common solvent for reductive aminations as it is relatively non-polar and unreactive towards the reagents.
-
Catalytic acetic acid can accelerate the formation of the iminium ion, which is the species that is reduced.
Advanced Application: Synthesis of Fused Heterocycles
The bifunctional nature of this compound makes it an excellent precursor for the synthesis of fused heterocyclic systems. For instance, it can be utilized in the construction of thieno[3,2-b]pyridine scaffolds, which are of interest in medicinal chemistry.[1]
Protocol 3: Synthesis of a Thieno[3,2-b]pyridine Derivative
This protocol describes a potential pathway for the synthesis of a substituted thieno[3,2-b]pyridine derivative via an intramolecular cyclization reaction. This would typically involve an initial reaction to introduce a suitable carbonyl functionality, followed by a cyclization/aromatization sequence.
Conceptual Workflow:
-
Acylation: React the primary amine of the building block with a β-keto ester or a similar reagent to introduce a carbonyl group at an appropriate distance for cyclization.
-
Cyclization and Dehydration/Aromatization: Subject the acylated intermediate to conditions that promote intramolecular condensation and subsequent aromatization to form the thieno[3,2-b]pyridine core. This may involve acidic or basic catalysis and heating.
Caption: Conceptual workflow for the synthesis of a thieno[3,2-b]pyridine derivative.
Deprotection of the Tert-butyl Ester
The tert-butyl ester can be readily removed under acidic conditions to unmask the carboxylic acid, providing another handle for further synthetic transformations.
| Reagent | Purpose |
| Trifluoroacetic Acid (TFA) | Deprotecting agent |
| Dichloromethane (DCM) | Solvent |
Step-by-Step Methodology:
-
Dissolve the tert-butyl ester-containing compound (1.0 mmol) in DCM (5 mL).
-
Add trifluoroacetic acid (2.5 mL, excess) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
The resulting carboxylic acid can often be used in the next step without further purification or can be purified by crystallization or chromatography.
Conclusion
This compound is a highly valuable and versatile building block for organic synthesis, particularly in the context of drug discovery and medicinal chemistry. Its strategically placed functional groups allow for a wide range of chemical transformations, enabling the construction of complex and diverse molecular scaffolds. The protocols provided herein offer a solid foundation for researchers to explore the full synthetic potential of this promising intermediate.
References
- Munchhof, M. J., et al. (2004). Substituted 7-(indol-5-yl)aminothieno[3,2-b]pyridines as inhibitors of vascular endothelial growth factor receptor 2. Bioorganic & Medicinal Chemistry Letters, 14(1), 21-24.
- Boschelli, D. H., et al. (2005). 2-Heteroaryl substituted 7-[(2,4-dichloro-5-methoxyphenyl)amino]thieno[3,2-b]pyridine-6-carbonitriles as inhibitors of Src kinase. Bioorganic & Medicinal Chemistry Letters, 15(22), 5034-5037.
- Claridge, S., et al. (2008). Substituted 7-arylethers of thieno[3,2-b]pyridine phenylacetylthioureas as inhibitors of VEGFR-2 and c-Met. Bioorganic & Medicinal Chemistry Letters, 18(9), 2793-2798.
- Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021). Molecules, 26(14), 4305.
- Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. (2023). Frontiers in Microbiology, 14, 1185303.
- Gewald, K. (1966). Heterocyclic syntheses with α-cyano fatty acid derivatives. I. Synthesis of 2-aminothiophenes. Chemische Berichte, 99(3), 1002-1007.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. journalwjarr.com [journalwjarr.com]
- 4. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
Application Notes & Protocols: Tert-butyl 3-[5-(2-amino-ethyl)-thiophen-3-YL]-propionate in Medicinal Chemistry
Abstract
This technical guide provides a comprehensive overview of the potential applications of Tert-butyl 3-[5-(2-amino-ethyl)-thiophen-3-YL]-propionate, a novel thiophene-based scaffold, in the field of medicinal chemistry. While direct studies on this specific molecule are not extensively documented, its structural features—a 3,5-disubstituted thiophene core, a primary aminoethyl side chain, and a tert-butyl propionate moiety—suggest a rich potential for therapeutic agent development. This document will explore hypothesized applications based on the well-established role of the thiophene nucleus as a privileged pharmacophore in drug discovery.[1][2] We will delve into its potential as a modulator of key biological targets, supported by detailed, field-proven experimental protocols for synthesis, target identification, and lead optimization. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage novel heterocyclic scaffolds for therapeutic innovation.
Introduction: The Thiophene Scaffold as a Cornerstone of Modern Medicinal Chemistry
The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom that has emerged as a "privileged structure" in drug discovery.[3] Its unique physicochemical properties, including its electron-rich nature and ability to act as a bioisostere for the benzene ring, allow for favorable interactions with a wide array of biological targets.[4][5] This versatility has led to the incorporation of the thiophene moiety into numerous FDA-approved drugs spanning a wide range of therapeutic areas, including anti-inflammatory agents, antimicrobials, anticancer drugs, and central nervous system (CNS) modulators.[1][2]
The subject of this guide, this compound, presents a compelling scaffold for medicinal chemistry exploration. The disubstitution pattern on the thiophene ring allows for precise vectoral orientation of its functional groups. The primary amino-ethyl group is a common feature in ligands for aminergic G-protein coupled receptors (GPCRs) and ion channels, suggesting potential activity in the central nervous system. The tert-butyl propionate ester provides a lipophilic handle that can be modulated to fine-tune pharmacokinetic properties and may also serve as a prodrug.
This document will serve as a detailed guide to unlock the therapeutic potential of this promising scaffold. We will provide a plausible synthetic route, hypothesize key biological targets, and present detailed protocols for in vitro and in silico evaluation.
Synthesis of this compound
The synthesis of 3,5-disubstituted thiophenes can be achieved through various established methodologies. A plausible and versatile route for the title compound is outlined below, starting from commercially available materials. This multi-step synthesis allows for the introduction of the key functional groups in a controlled manner.
Protocol 2.1: Multi-step Synthesis
This protocol outlines a potential synthetic pathway. Researchers should adapt and optimize conditions based on laboratory experience and available instrumentation.
Step 1: Synthesis of a suitable 3-substituted thiophene precursor.
-
Rationale: The synthesis begins by establishing the propionate side chain on the thiophene ring. A common starting material would be a 3-bromothiophene derivative, which can undergo cross-coupling reactions.
Step 2: Introduction of the protected amino-ethyl side chain.
-
Rationale: The second substituent is introduced at the 5-position. A protected form of the amino-ethyl group is used to prevent unwanted side reactions during this step. A common method for this is a Heck or Suzuki coupling reaction.
Step 3: Deprotection of the amino group.
-
Rationale: The final step involves the removal of the protecting group from the amine to yield the target compound. The choice of deprotection conditions will depend on the protecting group used in the previous step.
Table 1: Example Reagents and Conditions for Synthesis
| Step | Reaction Type | Key Reagents | Example Conditions |
| 1 | Sonogashira Coupling | 3-Bromothiophene, tert-butyl propiolate, Pd(PPh3)4, CuI, Et3N | THF, 60°C, 12h |
| 2 | Reduction | H2, Pd/C | Methanol, rt, 24h |
| 3 | Introduction of protected amine | (Boc)2O, Et3N | Dichloromethane, rt, 4h |
| 4 | Bromination | N-Bromosuccinimide (NBS) | THF, 0°C to rt, 6h |
| 5 | Stille Coupling | 2-(Tributylstannyl)acetonitrile, Pd(PPh3)4 | Toluene, 110°C, 12h |
| 6 | Reduction of nitrile & Boc deprotection | LiAlH4, then HCl | THF, reflux, then aqueous workup |
Hypothesized Medicinal Chemistry Applications & Investigational Protocols
The structural motifs of this compound suggest several promising avenues for therapeutic application. The primary amino-ethyl group is a well-known pharmacophore for various CNS targets.
GABA Receptor Modulation
The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the CNS. Modulators of GABAA receptors are used to treat anxiety, epilepsy, and sleep disorders.[6] The presence of a flexible amino-ethyl side chain on an aromatic ring is a feature found in some GABAA receptor ligands.[7][8]
Protocol 3.1.1: In Vitro Evaluation of GABAA Receptor Activity using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
-
Objective: To determine if the compound modulates GABAA receptor function, either as a direct agonist or as a positive/negative allosteric modulator.
-
Methodology:
-
Prepare cRNA for the desired GABAA receptor subunits (e.g., α1, β2, γ2).
-
Inject the cRNA mixture into Xenopus laevis oocytes and incubate for 2-4 days to allow for receptor expression.
-
Perform TEVC recordings. Clamp the oocyte membrane potential at -70 mV.
-
Apply GABA (EC10 concentration) to elicit a baseline current.
-
Co-apply the test compound with GABA to assess for potentiation or inhibition of the GABA-evoked current.
-
Apply the test compound alone to check for direct agonist activity.
-
Construct concentration-response curves to determine EC50 or IC50 values.
-
-
Causality: This assay directly measures the effect of the compound on the ion channel function of the GABAA receptor, providing clear evidence of modulation.
Diagram 3.1.1: GABAA Receptor Modulation Workflow
Caption: Workflow for assessing GABAA receptor modulation.
Monoamine Reuptake Inhibition
The amino-ethylthiophene scaffold bears resemblance to phenylethylamine, the core structure of many monoamine neurotransmitters and their reuptake inhibitors. Drugs that block the reuptake of serotonin, norepinephrine, or dopamine are widely used as antidepressants and for other neuropsychiatric disorders.
Protocol 3.2.1: In Vitro Monoamine Transporter Uptake Assay
-
Objective: To determine if the compound inhibits the reuptake of serotonin (SERT), norepinephrine (NET), or dopamine (DAT).
-
Methodology:
-
Use cell lines stably expressing the human SERT, NET, or DAT transporters (e.g., HEK293 cells).
-
Plate the cells in a 96-well format.
-
Pre-incubate the cells with various concentrations of the test compound or a reference inhibitor (e.g., fluoxetine for SERT).
-
Add a radiolabeled substrate ([3H]-serotonin, [3H]-norepinephrine, or [3H]-dopamine).
-
Incubate to allow for transporter-mediated uptake.
-
Wash the cells to remove extracellular radiolabel.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Calculate the percent inhibition of uptake at each compound concentration and determine the IC50 value.
-
-
Self-Validation: The inclusion of a known inhibitor as a positive control and untransfected cells as a negative control validates the assay's performance.
Diagram 3.2.1: Monoamine Transporter Assay Workflow
Caption: Workflow for monoamine transporter uptake assay.
Anti-inflammatory Activity
Thiophene derivatives are present in several anti-inflammatory drugs.[9] The mechanism of action often involves the inhibition of enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2).
Protocol 3.3.1: In Vitro COX-1/COX-2 Inhibition Assay
-
Objective: To assess the inhibitory activity of the compound against COX-1 and COX-2 enzymes.
-
Methodology:
-
Utilize a commercially available COX inhibitor screening assay kit (e.g., colorimetric or fluorometric).
-
Prepare purified ovine COX-1 and human recombinant COX-2 enzymes.
-
In a 96-well plate, add the enzyme, heme, and various concentrations of the test compound or a reference inhibitor (e.g., celecoxib for COX-2).
-
Initiate the reaction by adding arachidonic acid as the substrate.
-
Incubate at 37°C for a specified time.
-
Measure the production of prostaglandin G2 (PGG2) using the kit's detection reagent.
-
Calculate the percent inhibition of enzyme activity and determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.
-
-
Trustworthiness: Commercially available kits provide standardized reagents and protocols, ensuring reproducibility. The use of selective inhibitors as controls confirms the assay's specificity.
Lead Optimization and Structure-Activity Relationship (SAR) Studies
Should initial screening reveal promising activity, the following strategies can be employed for lead optimization.
Table 2: Proposed Modifications for SAR Studies
| Moiety to Modify | Rationale for Modification | Potential Impact |
| Amino-ethyl side chain | Alter basicity and steric bulk. | Modulate receptor affinity and selectivity. |
| Tert-butyl ester | Modify lipophilicity and metabolic stability. | Improve pharmacokinetic profile (ADME). |
| Thiophene ring | Introduce substituents at positions 2 and 4. | Fine-tune electronic properties and target interactions. |
Conclusion
This compound represents a versatile and promising scaffold for medicinal chemistry. Based on the extensive history of thiophene-containing drugs, this compound warrants investigation as a modulator of CNS targets, such as GABAA receptors and monoamine transporters, as well as for its potential anti-inflammatory properties. The protocols detailed in this guide provide a robust framework for the initial exploration and subsequent optimization of this and related compounds, paving the way for the discovery of novel therapeutic agents.
References
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - NIH. (URL: [Link])
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Publishing. (URL: [Link])
-
Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - Frontiers. (URL: [Link])
-
GABAAR ligands with a thiophene ring reported in the literature (numbering is that of the original manuscript). - ResearchGate. (URL: [Link])
-
Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed. (URL: [Link])
-
Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[7]annulene-scaffold - RSC Publishing. (URL: [Link])
-
Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[7]annulene-scaffold - PubMed Central. (URL: [Link])
-
Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities - Taylor & Francis Online. (URL: [Link])
-
Novel pyrazolothienopyridinones as potential GABAA receptor modulators - PMC. (URL: [Link])
-
Bioisosterism in Medicinal Chemistry - ResearchGate. (URL: [Link])
-
Aromatic Bioisosteres - Cambridge MedChem Consulting. (URL: [Link])
-
Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives - PMC - NIH. (URL: [Link])
-
Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. (URL: [Link])
-
Synthesis of aryl-substituted thieno[3,2- b ]thiophene derivatives and their use for N,S-heterotetracene construction - ResearchGate. (URL: [Link])
-
Synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities - Semantic Scholar. (URL: [Link])
-
Variations on a scaffold - Novel GABAA receptor modulators - PubMed. (URL: [Link])
-
Discovery of new scaffolds for GABA(A) receptor modulators from natural origin. (URL: [Link])
-
Synthesis of tert-butyl propanoate - PrepChem.com. (URL: [Link])
-
Thiophene-Based Compounds | Encyclopedia MDPI. (URL: [Link])
-
2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed. (URL: [Link])
-
Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. (URL: [Link])
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Novel pyrazolothienopyridinones as potential GABAA receptor modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tert-butyl 3-[5-(2-amino-ethyl)-thiophen-3-YL]-propionate as a Versatile Precursor for Pharmaceutical Compounds
Introduction: The Significance of Thiophene Scaffolds in Medicinal Chemistry
Thiophene and its derivatives are cornerstones in the edifice of medicinal chemistry, recognized for their wide array of pharmacological activities.[1] The thiophene ring is considered a bioisostere of the benzene ring, meaning it can often replace a benzene ring in a drug molecule without loss of biological activity, a strategy frequently employed in drug design to modulate physicochemical properties and metabolic stability.[2] Thiophene-containing compounds have demonstrated impressive applications as anti-inflammatory, antimicrobial, anticancer, and antipsychotic agents, among others.[1][3]
This document provides a detailed guide on Tert-butyl 3-[5-(2-amino-ethyl)-thiophen-3-YL]-propionate , a key heterocyclic building block poised for the synthesis of a diverse range of pharmaceutical compounds. Its unique 3,5-disubstitution pattern, featuring a reactive primary amine and a readily modifiable ester group, makes it an invaluable precursor for generating novel molecular entities. We will explore a proposed synthetic pathway, detailed experimental protocols, and characterization methods for this versatile intermediate.
Molecular Structure and Strategic Importance
The strategic value of this compound lies in its bifunctional nature. The primary amino group at the 5-position serves as a nucleophilic handle for amide bond formation, reductive amination, and the introduction of various pharmacophores. The tert-butyl propionate side chain at the 3-position can be hydrolyzed to the corresponding carboxylic acid, enabling further derivatization, or it can be involved in other chemical transformations. The tert-butyl ester provides steric hindrance, which can offer metabolic stability and allows for selective deprotection under specific acidic conditions.
Caption: Key structural features of the precursor molecule.
Proposed Synthetic Pathway: A Multi-step Approach
While a direct, single-pot synthesis for this specific molecule is not readily found in the literature, a plausible and robust multi-step synthetic route can be designed based on well-established organometallic and heterocyclic chemistry principles. The proposed pathway involves the sequential introduction of the two side chains onto a thiophene core.
Caption: Proposed multi-step synthesis workflow.
Detailed Experimental Protocols
Protocol 1: Synthesis of tert-Butyl 3-(thiophen-3-yl)propanoate (Intermediate 2)
This protocol outlines the introduction of the propionate side chain at the 3-position of the thiophene ring.
Materials:
-
3-Bromothiophene
-
tert-Butyl propargylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Toluene, anhydrous
-
Palladium on carbon (Pd/C, 10%)
-
Hydrogen gas (H₂)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Sonogashira Coupling: To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 3-bromothiophene (1.0 eq), Pd(OAc)₂ (0.02 eq), PPh₃ (0.04 eq), and CuI (0.03 eq). Add anhydrous toluene, followed by anhydrous TEA (3.0 eq). To this stirring mixture, add tert-butyl propargylate (1.2 eq) dropwise. Heat the reaction mixture to 70 °C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with EtOAc. Concentrate the filtrate under reduced pressure. Dissolve the residue in EtOAc and wash with saturated aqueous NaHCO₃ solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to give the crude tert-butyl 3-(thiophen-3-yl)prop-2-ynoate.
-
Hydrogenation: Dissolve the crude product in MeOH in a hydrogenation vessel. Add Pd/C (10% w/w) to the solution. Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (balloon pressure is often sufficient for laboratory scale). Stir the reaction mixture vigorously at room temperature for 16 hours.
-
Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with MeOH. Concentrate the filtrate under reduced pressure. Purify the residue by silica gel column chromatography (e.g., using a hexane/EtOAc gradient) to afford pure tert-butyl 3-(thiophen-3-yl)propanoate.
Protocol 2: Synthesis of tert-Butyl 3-(5-bromo-thiophen-3-yl)propanoate (Intermediate 3)
This step involves the regioselective bromination of the thiophene ring at the 5-position.
Materials:
-
tert-Butyl 3-(thiophen-3-yl)propanoate
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Bromination: Dissolve tert-butyl 3-(thiophen-3-yl)propanoate (1.0 eq) in anhydrous DMF in a round-bottom flask protected from light. Cool the solution to 0 °C in an ice bath. Add NBS (1.05 eq) portion-wise over 15 minutes. Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 3 hours.
-
Work-up and Purification: Pour the reaction mixture into water and extract with DCM. Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (e.g., using a hexane/EtOAc gradient) to yield tert-butyl 3-(5-bromo-thiophen-3-yl)propanoate.
Protocol 3: Synthesis of this compound (Final Product)
This final stage involves the introduction of the aminoethyl side chain and subsequent deprotection.
Materials:
-
tert-Butyl 3-(5-bromo-thiophen-3-yl)propanoate
-
N-Boc-2-vinyl-ethanamine
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine
-
Triethylamine (TEA)
-
Acetonitrile, anhydrous
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Heck Coupling: To a dried Schlenk flask under an inert atmosphere, add tert-butyl 3-(5-bromo-thiophen-3-yl)propanoate (1.0 eq), Pd(OAc)₂ (0.05 eq), and tri(o-tolyl)phosphine (0.1 eq). Add anhydrous acetonitrile and TEA (2.0 eq). Add N-Boc-2-vinyl-ethanamine (1.5 eq) and heat the mixture to 80 °C for 24 hours.
-
Work-up: Cool the reaction to room temperature and concentrate under reduced pressure. Dissolve the residue in EtOAc and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography to obtain tert-butyl 3-[5-(2-(N-Boc-amino)-ethyl)-thiophen-3-YL]-propionate.
-
Boc Deprotection: Dissolve the Boc-protected intermediate in DCM. Add TFA (10 eq) dropwise at 0 °C. Stir the reaction mixture at room temperature for 2 hours.
-
Final Work-up and Purification: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution until the aqueous layer is basic. Wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to give the crude final product. Further purification can be achieved by column chromatography or crystallization if necessary.
Characterization of the Final Product
A thorough characterization is essential to confirm the structure and purity of the synthesized this compound.
Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the tert-butyl group (singlet, ~1.4 ppm), the ethyl and propyl protons of the side chains (multiplets), and the thiophene ring protons (doublets or multiplets in the aromatic region, ~6.5-7.5 ppm). The amino group protons may appear as a broad singlet. |
| ¹³C NMR | Resonances for the tert-butyl carbons, the aliphatic carbons of the side chains, and the aromatic carbons of the thiophene ring. The carbonyl carbon of the ester will also be present. |
| FT-IR | Characteristic absorption bands for N-H stretching of the primary amine (~3300-3400 cm⁻¹), C-H stretching (aliphatic and aromatic), C=O stretching of the ester (~1730 cm⁻¹), and C-S stretching of the thiophene ring. |
| Mass Spec | The molecular ion peak (M+) corresponding to the calculated molecular weight of the compound. Fragmentation patterns may show the loss of the tert-butyl group or cleavage of the side chains. |
Purification and Purity Assessment
-
Column Chromatography: As described in the protocols, silica gel column chromatography is a standard method for purifying the intermediates and the final product.[4]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the final compound. A reverse-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water with a small amount of TFA) is a good starting point.
-
Gas Chromatography (GC): For volatile derivatives, GC can be employed for purity analysis.[5]
Applications in Pharmaceutical Synthesis
The title compound is a versatile starting material for the synthesis of a variety of pharmacologically active molecules.
Caption: Potential derivatization pathways for drug discovery.
Conclusion
This compound represents a valuable and versatile building block for the synthesis of novel pharmaceutical compounds. The proposed multi-step synthesis, while requiring careful execution and purification, relies on well-established and reliable chemical transformations. The bifunctional nature of this precursor opens up a multitude of possibilities for derivatization, allowing for the exploration of diverse chemical spaces in the quest for new and effective therapeutic agents. The detailed protocols and characterization guidelines provided herein are intended to serve as a comprehensive resource for researchers in the field of drug discovery and development.
References
- Synthesis and in vitro Evaluation of Novel Thiophene Derivatives. Asian Journal of Pharmaceutical and Clinical Research. [URL not available]
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]
-
Design, synthesis and biological evaluation of 3,5-disubstituted 2-amino thiophene derivatives as a novel class of antitumor agents. European Journal of Medicinal Chemistry. [Link]
-
Design, synthesis and biological evaluation of 3,5-disubstituted 2-amino thiophene derivatives as a novel class of antitumor agents. PubMed. [Link]
-
Synthesis and Pharmacological Study of Thiophene Derivatives. Impactfactor. [Link]
-
Synthesis, Characterization of thiophene derivatives and its biological applications. Research Square. [Link]
- Method for preparing tert-butyl n-((1r,2s,5s).
-
Ethyl 2-Aminothiophene-3-Carboxylates in the Synthesis of Isomeric Thienopyridines. ResearchGate. [Link]
-
Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. National Institutes of Health. [Link]
-
Synthesis of thiophene and Their Pharmacological Activity. International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]
-
Synthesis and Characterization of the Novel Thiophene Derivatives. ResearchGate. [Link]
-
SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences. [Link]
-
Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. Human Journals. [Link]
-
Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. National Institutes of Health. [Link]
-
Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. Engineering Proceedings. [Link]
-
Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. ResearchGate. [Link]
-
Thiophene derivatives. III. Preparation and properties of some 3,5-disubstituted rhodanines. Chemical Papers. [Link]
-
Synthesis of (e) t-Butyl 3-hydroxy-3-[2-(7-(3-trifluoromethylphenylthio)heptyl)phenyl]propanoate. PrepChem.com. [Link]
-
Therapeutic importance of synthetic thiophene. National Institutes of Health. [Link]
-
Separation of the hydrodesulphurisation products of thiophene by gas chromatography. Analyst (RSC Publishing). [Link]
Sources
- 1. Synthesis of 2-substituted benzo[ b ]thiophene via a Pd-catalyzed coupling of 2-iodothiophenol with phenylacetylene - RSC Advances (RSC Publishing) DOI:10.1039/C6RA26611H [pubs.rsc.org]
- 2. reddit.com [reddit.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Separation of the hydrodesulphurisation products of thiophene by gas chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
Topic: High-Throughput Screening Assays for Tert-butyl 3-[5-(2-amino-ethyl)-thiophen-3-YL]-propionate
An Application Note and Protocol from the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals
Abstract
This guide provides a comprehensive framework for the high-throughput screening (HTS) and characterization of Tert-butyl 3-[5-(2-amino-ethyl)-thiophen-3-YL]-propionate, a novel compound with significant potential for modulating neurological targets. The structural features of this molecule, namely its thiophene core and a side chain with resemblance to the neurotransmitter γ-aminobutyric acid (GABA), strongly suggest its potential interaction with CNS receptors such as GABA-A or G protein-coupled receptors (GPCRs). We present a multi-tiered screening cascade, beginning with robust primary cell-based functional assays and progressing to secondary biochemical and cell-based assays for mechanism-of-action deconvolution. The protocols herein are designed to be self-validating, explaining the scientific rationale behind key steps to ensure data integrity and reproducibility, empowering research teams to efficiently identify and validate novel therapeutic leads.
Introduction: Scientific Rationale and Screening Strategy
The discovery of novel therapeutic agents targeting the central nervous system remains a critical challenge in modern medicine. Thiophene-containing compounds represent a "privileged scaffold" in drug discovery, forming the basis of numerous FDA-approved drugs with diverse biological activities.[1][2] The specific molecule, this compound, presents a compelling case for investigation. Its ethylamine group connected to a propionate moiety via a thiophene ring creates a structural analog of GABA, the primary inhibitory neurotransmitter in the brain. This suggests a high probability of interaction with GABAergic systems, such as the ionotropic GABA-A receptors or the metabotropic GABA-B GPCRs.[3][4]
The tert-butyl ester group is a common pro-drug strategy to increase lipophilicity and enhance cell membrane permeability. It is anticipated that intracellular esterases will hydrolyze the ester, releasing the active carboxylate form of the molecule.
Our proposed screening strategy is designed to first identify any primary biological activity in a high-throughput manner and then systematically elucidate the compound's pharmacological profile. This cascade approach minimizes resource expenditure while maximizing the quality of information obtained, ensuring that only the most promising hits advance to lead optimization.[5]
Caption: High-throughput screening cascade for compound characterization.
Compound Management and Plate Preparation
Robust assay development begins with proper handling of the test compound.[6] The accuracy and reproducibility of your screening data are directly dependent on the quality of your compound source plates.
Protocol 2.1: Preparation of Compound Stock and Assay Plates
-
Solubilization: Prepare a 10 mM primary stock solution of this compound in 100% dimethyl sulfoxide (DMSO). Ensure complete solubilization by vortexing. Store at -20°C in small aliquots to avoid freeze-thaw cycles.
-
Scientist's Note: DMSO is the standard solvent for HTS compound libraries. However, the final concentration in the assay well should not exceed 0.5% to avoid solvent-induced cytotoxicity or assay interference.
-
-
Intermediate Dilution Plate: Create an intermediate plate by diluting the 10 mM stock. For a final screening concentration of 10 µM in a 50 µL assay volume, you can perform a 1:100 dilution in assay buffer or culture medium.
-
Assay Plate Stamping: Use an automated liquid handler to transfer a small volume (e.g., 50 nL) from the intermediate plate to the final 384-well assay plates. This "pinning" or "stamping" step ensures high precision and throughput.[7]
-
Plate Layout Design: A well-designed plate map is crucial for quality control.[8] Include multiple wells for negative and positive controls to assess assay performance across the plate.
| Well Type | Description | Purpose |
| Sample Wells | Contain cells + test compound | Screening for activity |
| Negative Control | Contain cells + vehicle (e.g., 0.1% DMSO) | Defines baseline (0% activity) |
| Positive Control | Contain cells + known reference agonist/modulator | Defines maximum signal (100% activity) |
| Neutral Control | Contain cells + known reference antagonist | Used in antagonist-mode screens |
| Table 1: Recommended control wells for a 384-well assay plate. |
Primary HTS Assay: GABA-A Receptor Functional Screen
Our primary hypothesis is that the test compound modulates GABA-A receptors. A functional, cell-based assay that measures changes in ion channel activity is the most direct way to test this. The Fluorometric Imaging Plate Reader (FLIPR) membrane potential assay is an industry-standard HTS method for ion channels.[3][9]
Principle: HEK293 cells stably expressing a specific GABA-A receptor subtype (e.g., α1β2γ2) are loaded with a membrane potential-sensitive dye. When the GABA-A receptor (a chloride channel) is activated, chloride ions flow into the cell, causing membrane depolarization. The dye's fluorescence intensity increases proportionally to this depolarization, which is measured in real-time by the FLIPR instrument.
Caption: Workflow for the FLIPR-based GABA-A receptor assay.
Protocol 3.1: FLIPR Membrane Potential Assay
-
Cell Plating: Seed HEK293 cells expressing the GABA-A receptor of interest into black-walled, clear-bottom 384-well microplates at a density of 15,000-20,000 cells per well. Culture overnight to allow for cell adherence.
-
Scientist's Note: Optimizing cell density is critical. Too few cells will yield a weak signal, while too many can lead to over-confluence and altered cell physiology.[10]
-
-
Dye Loading: Prepare the fluorescent membrane potential dye solution according to the manufacturer's instructions. Remove the cell culture medium and add 20 µL of the dye solution to each well. Incubate for 45-60 minutes at 37°C.
-
Assay Execution: Place the cell plate and the compound source plate into the FLIPR instrument.
-
Baseline Reading: The instrument will read the fluorescence of the cell plate for 10-20 seconds to establish a stable baseline.
-
Compound Addition: The FLIPR's integrated liquid handler will transfer the test compound, positive control (e.g., GABA), and negative control (vehicle) to the cell plate.
-
Signal Measurement: The instrument immediately and continuously measures the fluorescence signal from each well for 2-3 minutes post-addition. An agonist or positive allosteric modulator (PAM) will cause a rapid increase in fluorescence.
Data Analysis and Quality Control
Before analyzing compound activity, the quality of the assay run must be validated. The Z-factor (Z') is a statistical parameter that reflects the dynamic range and data variation of the assay.[8][11]
-
Z' Formula: 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
-
Acceptance Criteria: A Z' value between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[11]
A "hit" is defined as a compound that produces a signal significantly above the baseline noise. A common threshold is a Z-score greater than 3, corresponding to a signal that is three standard deviations above the mean of the negative controls.
Secondary Assay: Radioligand Binding
A primary functional hit must be validated to confirm it acts via the intended target. A radioligand binding assay is a classic biochemical method to determine if the compound directly interacts with the GABA-A receptor and to quantify its binding affinity (Ki).[12][13]
Principle: This is a competitive binding assay. Cell membranes containing the GABA-A receptor are incubated with a constant concentration of a radiolabeled ligand (a molecule known to bind to the receptor, e.g., [3H]muscimol) and varying concentrations of the unlabeled test compound. If the test compound binds to the same site, it will compete with and displace the radioligand, leading to a decrease in the measured radioactivity.
Protocol 4.1: [3H]Muscimol Competitive Binding Assay
-
Membrane Preparation: Homogenize cultured cells expressing the GABA-A receptor in a cold buffer and centrifuge to pellet the cell membranes. Wash and resuspend the membranes to a specific protein concentration.
-
Assay Reaction: In a 96-well plate, combine the cell membranes, a fixed concentration of [3H]muscimol (e.g., 1-2 nM), and a serial dilution of the test compound.
-
Incubation: Incubate the plate at 4°C for 60 minutes to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand in the solution.
-
Detection: Wash the filters, allow them to dry, and add scintillation cocktail. Count the radioactivity on each filter using a microplate scintillation counter.
Data Analysis
The data are plotted as the percentage of specific binding versus the log concentration of the test compound. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value (the concentration of test compound that displaces 50% of the radioligand). The IC50 is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
| Parameter | Definition | Significance |
| IC50 | Concentration of inhibitor required to reduce specific binding by 50%. | Potency of the compound in this specific assay format. |
| Ki | Inhibitor binding affinity constant. | An intrinsic measure of binding affinity, independent of assay conditions. |
| Bmax | Maximum number of binding sites. | Density of receptors in the membrane preparation. |
| Kd | Equilibrium dissociation constant of the radioligand. | Affinity of the radioligand for the receptor. |
| Table 2: Key parameters derived from radioligand binding assays. |
Conclusion and Next Steps
This application note outlines a robust, multi-step HTS cascade for the characterization of this compound. By combining a high-throughput primary functional screen with a confirmatory biochemical binding assay, researchers can confidently identify and validate modulators of the GABA-A receptor. Positive hits from this workflow, demonstrating both functional activity in the FLIPR assay and direct binding in the radioligand assay, would be considered high-quality lead compounds.
Further studies would involve testing the compound on a panel of different GABA-A receptor subtypes to determine selectivity, conducting electrophysiology experiments for a more detailed understanding of its modulatory action, and initiating structure-activity relationship (SAR) studies to optimize its potency and pharmacokinetic properties.
References
-
Zhang, R., & Xie, X. (2012). Tools for GPCR drug discovery. Acta Pharmacologica Sinica. [Link]
-
Celtarys. (n.d.). High-Throughput Screening of GPCRs for Drug Discovery. Celtarys. [Link]
-
Agilent Technologies. (2021). High-Throughput GPCR Assay Development. Agilent. [Link]
-
Schröder, R., et al. (2010). Recent progress in assays for GPCR drug discovery. Future Medicinal Chemistry. [Link]
-
An, S., & Tolliday, N. (2010). An Overview of High Throughput Screening at G Protein Coupled Receptors. Current Protocols in Pharmacology. [Link]
-
Assay Genie. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Assay Genie. [Link]
-
Sittampalam, G. S., & Coussens, T. P. (Eds.). (2012). Assay guidance manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
National Center for Biotechnology Information. (n.d.). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. [Link]
-
Charles River Laboratories. (n.d.). High-Throughput Screening (HTS) Services. Charles River Labs. [Link]
-
Stark, U., et al. (2017). A Protocol for a High-Throughput Multiplex Cell Viability Assay. Methods in Molecular Biology. [Link]
-
Evotec. (n.d.). Biochemical Assay Services. Evotec. [Link]
-
Wang, Y., et al. (2021). Establishment of a High Throughput Screening System for GABAA1 Modulators in Living Cells. Frontiers in Pharmacology. [Link]
-
Michigan State University. (n.d.). Resources for Assay Development and High Throughput Screening. MSU Drug Discovery. [Link]
-
Huang, D., et al. (2006). A high-throughput functional assay for characterization of gamma-aminobutyric acid(A) channel modulators using cryopreserved transiently transfected cells. Journal of Biomolecular Screening. [Link]
-
BellBrook Labs. (n.d.). How to Choose the Right Biochemical Assay for Drug Discovery. BellBrook Labs. [Link]
-
An, W. F., & Tolliday, N. (Eds.). (2010). Cell-Based Assays for High-Throughput Screening: Methods and Protocols. Humana Press. [Link]
-
Sergienko, E. A. (2012). Basics of HTS Assay Design and Optimization. In Chemical Genomics. Cambridge University Press. [Link]
-
Patsnap. (2024). How Are Biochemical Assays Used in High-Throughput Screening?. Patsnap Synapse. [Link]
-
Wikipedia. (n.d.). High-throughput screening. Wikipedia. [Link]
-
Cabral, G. (2023). High-Throughput Ligand Screening GABAA Receptor. YouTube. [Link]
-
Gilbert, D., et al. (2009). Optimizing the expression of recombinant alphabetagamma GABAA receptors in HEK293 cells for high-throughput screening. Journal of Biomolecular Screening. [Link]
-
Gilbert, D., Esmaeili, A., & Lynch, J. W. (2009). Optimizing the expression of recombinant αβγ GABAA receptors in HEK293 cells for high-throughput screening. UQ eSpace. [Link]
-
Asati, V., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]
-
National Center for Biotechnology Information. (n.d.). In Vitro Cell Based Assays. In Assay Guidance Manual. [Link]
-
Asati, V., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing. [Link]
-
Zhang, Y., et al. (2013). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. [Link]
-
Carreño, A., et al. (2024). Thiophene-Based Compounds. Encyclopedia MDPI. [Link]
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Establishment of a High Throughput Screening System for GABAA1 Modulators in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. criver.com [criver.com]
- 6. Resources for Assay Development and High Throughput Screening - Drug Discovery [drugdiscovery.msu.edu]
- 7. researchgate.net [researchgate.net]
- 8. High-throughput screening - Wikipedia [en.wikipedia.org]
- 9. A high-throughput functional assay for characterization of gamma-aminobutyric acid(A) channel modulators using cryopreserved transiently transfected cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. marinbio.com [marinbio.com]
- 11. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 12. Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Biochemical Assays | Evotec [evotec.com]
Application Notes and Protocols for Cell-Based Assays Using Tert-butyl 3-[5-(2-amino-ethyl)-thiophen-3-YL]-propionate
Introduction: Characterizing a Novel Thiophene Derivative in Drug Discovery
Tert-butyl 3-[5-(2-amino-ethyl)-thiophen-3-YL]-propionate is a novel synthetic compound featuring a thiophene core, a structure known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] In the landscape of drug discovery, the initial characterization of a new chemical entity is a critical step to elucidate its mechanism of action and therapeutic potential. Cell-based assays are indispensable tools in this process, offering insights into how a compound interacts with cellular targets in a physiologically relevant context.[3][4]
This guide provides a comprehensive suite of cell-based assay protocols designed to investigate the pharmacological profile of this compound. Given that many thiophene derivatives exhibit activity at G protein-coupled receptors (GPCRs), a major class of drug targets, the following protocols are focused on assays that can detect and quantify GPCR activation through various signaling pathways.[5][6] These protocols are intended for researchers, scientists, and drug development professionals seeking to characterize novel compounds.
Hypothesized Mechanism of Action and Assay Strategy
Without pre-existing data on the specific biological targets of this compound, a logical starting point is to screen for activity at GPCRs. GPCRs are a large family of transmembrane receptors that respond to a wide variety of extracellular signals and are involved in numerous physiological processes.[7] Upon activation by a ligand, GPCRs interact with intracellular G proteins, leading to the activation of specific signaling cascades. The three main G protein families are Gq, Gs, and Gi.
Our strategy is to employ a panel of cell-based assays to systematically test for the activation of each of these pathways. This approach will allow us to:
-
Determine if the compound is a GPCR agonist.
-
Identify the specific G protein signaling pathway(s) it modulates.
-
Quantify its potency and efficacy.
-
Assess receptor desensitization and internalization.
The following sections provide detailed protocols for a calcium mobilization assay (for Gq-coupled receptors), a cAMP accumulation assay (for Gs- and Gi-coupled receptors), and a receptor internalization assay.
Experimental Workflow Overview
The overall workflow for characterizing this compound is depicted below. This workflow ensures a systematic evaluation of the compound's activity across the major GPCR signaling pathways.
Caption: A high-level overview of the experimental workflow for characterizing the compound.
Protocol 1: Intracellular Calcium Mobilization Assay for Gq-Coupled Receptor Activation
Scientific Rationale: Activation of Gq-coupled GPCRs leads to the activation of phospholipase C, which in turn catalyzes the production of inositol trisphosphate (IP3). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.[8][9] This transient increase in intracellular calcium can be detected using calcium-sensitive fluorescent dyes. This assay is a direct measure of Gq pathway activation.[8][9]
Materials:
-
HEK293 cells (or other suitable host cells) stably or transiently expressing the target Gq-coupled GPCR.
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin).
-
Phosphate-Buffered Saline (PBS).
-
FLIPR Calcium Assay Kit (or equivalent).
-
This compound.
-
Positive control agonist for the target receptor.
-
96-well or 384-well black-wall, clear-bottom assay plates.
-
Fluorescent plate reader with automated liquid handling capabilities (e.g., FlexStation or FLIPR).
Step-by-Step Protocol:
-
Cell Plating:
-
The day before the assay, seed the cells into black-wall, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the experiment.[9][10] The optimal cell number should be determined for each cell line.[9]
-
Incubate the plates overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Plate Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in assay buffer (e.g., HBSS with 20 mM HEPES) to create a dose-response curve. Also, prepare solutions of the positive control agonist.
-
-
Dye Loading:
-
Assay Measurement:
-
Set the fluorescent plate reader to the appropriate excitation and emission wavelengths for the calcium indicator dye.
-
Place the cell plate and the compound plate into the instrument.
-
Establish a baseline fluorescence reading for a few seconds before the addition of the compound.
-
The instrument will then automatically add the compounds from the compound plate to the cell plate.
-
Immediately begin recording the fluorescence signal for a period of 1-3 minutes to capture the transient calcium response.
-
Data Analysis:
The increase in fluorescence intensity corresponds to the increase in intracellular calcium. The response is typically measured as the peak fluorescence signal minus the baseline fluorescence. Plot the response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value (the concentration of the compound that produces 50% of the maximal response).
Expected Results:
| Compound | EC50 (nM) | Maximum Response (% of Control) |
| Positive Control Agonist | 10 | 100 |
| This compound | To be determined | To be determined |
| Vehicle Control | N/A | 0 |
Protocol 2: cAMP Accumulation Assay for Gs- and Gi-Coupled Receptor Activation
Scientific Rationale: Activation of Gs-coupled GPCRs stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Conversely, activation of Gi-coupled GPCRs inhibits adenylyl cyclase, resulting in a decrease in cAMP levels.[7][11] Commercially available kits, often based on competitive immunoassays using technologies like HTRF or AlphaScreen, can be used to measure changes in intracellular cAMP levels.[12][13]
Materials:
-
CHO-K1 cells (or other suitable host cells) expressing the target Gs- or Gi-coupled GPCR.
-
Cell culture medium.
-
cAMP assay kit (e.g., HTRF or AlphaScreen).
-
This compound.
-
Positive control agonist (for Gs and Gi).
-
Forskolin (to stimulate cAMP production in Gi-coupled receptor assays).
-
384-well white assay plates.
-
Plate reader compatible with the chosen assay technology.
Step-by-Step Protocol:
-
Cell Preparation:
-
Harvest the cells and resuspend them in stimulation buffer at the desired concentration. The optimal cell number per well should be determined empirically.[12]
-
-
Agonist Stimulation (Gs-coupled receptor):
-
Add the cell suspension to the wells of the assay plate.
-
Add serial dilutions of this compound or the positive control agonist.
-
Incubate at room temperature for the time recommended by the assay kit manufacturer.
-
-
Agonist Stimulation (Gi-coupled receptor):
-
Add the cell suspension to the wells of the assay plate.
-
Add serial dilutions of this compound or the positive control agonist.
-
Add a fixed concentration of forskolin to all wells (except the negative control) to stimulate cAMP production. The optimal forskolin concentration should be predetermined.
-
Incubate at room temperature for the recommended time.
-
-
cAMP Detection:
-
Add the cAMP detection reagents (e.g., HTRF antibody-conjugates) to all wells.[11]
-
Incubate for the time specified in the kit protocol to allow the detection reaction to reach equilibrium.
-
-
Signal Measurement:
-
Read the plate on a compatible plate reader.
-
Data Analysis:
For Gs-coupled receptors, an increase in signal (or decrease, depending on the kit format) indicates agonist activity. For Gi-coupled receptors, a decrease in the forskolin-stimulated signal indicates agonist activity. Plot the response against the logarithm of the compound concentration and fit the data to determine the EC50 (for Gs agonists) or IC50 (for Gi agonists) value.
Expected Results:
| Assay Mode | Compound | EC50/IC50 (nM) | Effect on cAMP |
| Gs | Positive Control Agonist | 5 | Increase |
| Gs | This compound | To be determined | To be determined |
| Gi | Positive Control Agonist | 20 | Decrease (in presence of forskolin) |
| Gi | This compound | To be determined | To be determined |
Protocol 3: GPCR Internalization Assay
Scientific Rationale: Upon prolonged agonist stimulation, most GPCRs are phosphorylated by G protein-coupled receptor kinases (GRKs). This leads to the recruitment of β-arrestin proteins, which uncouple the receptor from the G protein and target it for internalization into endosomes.[14] This process of receptor desensitization and internalization can be visualized and quantified using various techniques, including flow cytometry or high-content imaging with fluorescently tagged receptors or antibodies.[15]
Materials:
-
Cells stably expressing the target GPCR with an N-terminal epitope tag (e.g., FLAG or HA).
-
Cell culture medium.
-
Fluorescently labeled antibody against the epitope tag.
-
This compound.
-
Positive control agonist.
-
Flow cytometer or high-content imaging system.
Step-by-Step Protocol:
-
Cell Plating:
-
Seed the cells in appropriate plates for the chosen detection method (e.g., 6-well plates for flow cytometry, 96-well imaging plates for high-content analysis).
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Agonist Treatment:
-
Treat the cells with different concentrations of this compound or the positive control agonist for a specific time course (e.g., 30-60 minutes) at 37°C to induce internalization.
-
-
Antibody Staining:
-
Place the plates on ice to stop the internalization process.
-
Wash the cells with ice-cold PBS.
-
Incubate the cells with a fluorescently labeled primary antibody against the N-terminal tag on ice to label the remaining surface receptors.
-
-
Detection:
-
For Flow Cytometry: Gently detach the cells, wash them, and analyze the fluorescence intensity on a flow cytometer.
-
For High-Content Imaging: Wash the cells and acquire images using a high-content imaging system. The analysis software can be used to quantify the amount of internalized receptor.
-
Data Analysis:
Receptor internalization is measured as a decrease in the cell surface fluorescence signal. Plot the percentage of remaining surface receptors against the logarithm of the compound concentration to determine the EC50 for internalization.
Signaling Pathway Diagram
The diagram below illustrates the three major GPCR signaling pathways that can be investigated using the described protocols.
Sources
- 1. New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. pa2online.org [pa2online.org]
- 6. researchgate.net [researchgate.net]
- 7. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 8. bio-protocol.org [bio-protocol.org]
- 9. bio-protocol.org [bio-protocol.org]
- 10. Intracellular Calcium Measurements with FLIPR Calcium Assay Kit [moleculardevices.com]
- 11. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. resources.revvity.com [resources.revvity.com]
- 13. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. multispaninc.com [multispaninc.com]
In vitro evaluation of Tert-butyl 3-[5-(2-amino-ethyl)-thiophen-3-YL]-propionate cytotoxicity
An Application Guide for the In Vitro Cytotoxic Evaluation of Tert-butyl 3-[5-(2-amino-ethyl)-thiophen-3-YL]-propionate and Related Thiophene Analogs
Authored by: Senior Application Scientist
Abstract
This document provides a comprehensive framework for assessing the in vitro cytotoxicity of this compound, a novel thiophene derivative. Thiophene scaffolds are prevalent in medicinal chemistry, exhibiting a wide array of biological activities, including potential anticancer properties.[1][2][3][4] A rigorous and multi-faceted evaluation of cytotoxicity is therefore a cornerstone of preclinical safety and efficacy assessment.[5][6][7] This guide moves beyond simple protocols to explain the causal logic behind experimental design, emphasizing the establishment of robust, self-validating assays. We detail three core, complementary methods for cytotoxicity assessment: the MTT assay for metabolic viability, the Lactate Dehydrogenase (LDH) assay for membrane integrity, and the Caspase-3/7 assay for apoptosis induction. Adherence to these guidelines will enable researchers, scientists, and drug development professionals to generate reliable, reproducible, and mechanistically informative data.
Foundational Principles: The Imperative of Good Cell Culture Practice (GCCP)
The Six Pillars of GCCP include: [10]
-
Thorough understanding of the in vitro system: This includes the origin, characteristics, and limitations of your chosen cell line(s).
-
Quality control of materials and methods: Use certified reagents, regularly test for contamination (especially mycoplasma), and maintain detailed records.[11]
-
Documentation and reporting: Maintain a meticulous record of cell line identity, passage number, media formulations, and all experimental procedures.
-
Safety: Protect personnel and the environment from potential biological and chemical hazards.[11]
-
Ethics and legal compliance: Ensure all work complies with relevant regulations, particularly when dealing with human or animal-derived cells.[10]
-
Education and training: Ensure all personnel are adequately trained in aseptic technique and the specific requirements of the cell lines and assays being used.
Adherence to GCCP is the first step in creating a self-validating experimental system, minimizing variability and ensuring that observed cytotoxic effects are genuinely attributable to the test compound.[12]
Strategic Experimental Design
A well-designed experiment is crucial for generating unambiguous data. Key considerations for evaluating a novel compound like this compound are outlined below.
Cell Line Selection
The choice of cell line(s) should be hypothesis-driven.
-
Cancer Research: If evaluating anticancer potential, use a panel of cell lines relevant to the target malignancy (e.g., MCF-7 for breast cancer, HepG2 for liver cancer).[1][2]
-
General Toxicity: For general safety screening, use commonly accepted cell lines from different tissues (e.g., HEK293 from kidney, HepG2 from liver, fibroblasts like NIH/3T3).
-
Characterization: Always use authenticated cell lines from a reputable cell bank (e.g., ATCC, ECACC). Document the passage number and avoid using cells at high passage, which can exhibit phenotypic and genotypic drift.
Compound Preparation and Dosing
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10-100 mM) in a suitable solvent, typically dimethyl sulfoxide (DMSO). The final concentration of DMSO in the cell culture medium should be kept to a minimum, generally ≤0.5%, as DMSO itself can be cytotoxic at higher concentrations.
-
Dose-Response Curve: Cytotoxicity should be assessed over a wide range of concentrations to establish a dose-response relationship. A typical approach is to use a semi-logarithmic serial dilution (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, etc.) spanning several orders of magnitude. This is essential for accurately determining the IC50 value.[13]
Essential Experimental Controls
Controls are non-negotiable for data interpretation and validation.[14]
-
Untreated Control (Negative Control): Cells cultured in medium only. This represents 100% viability or baseline cell death.
-
Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used to deliver the test compound. This ensures that any observed effect is due to the compound and not the solvent.[15]
-
Positive Control: A compound with a known, potent cytotoxic effect (e.g., Staurosporine for apoptosis, Triton™ X-100 for membrane lysis). This confirms that the assay system is working correctly.
Experimental Workflow Overview
The overall process for evaluating compound cytotoxicity follows a standardized workflow, from initial cell culture preparation to final data analysis. This ensures consistency across different assays and experiments.
Caption: General experimental workflow for in vitro cytotoxicity testing.
Core Cytotoxicity Assay Protocols
A multi-parametric approach using assays that probe different cellular mechanisms provides a more complete picture of a compound's cytotoxic profile.[16]
Protocol 1: MTT Assay for Metabolic Activity
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cellular metabolic activity.[17] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT into insoluble purple formazan crystals.[18] The amount of formazan produced is directly proportional to the number of metabolically active (living) cells.[19]
Caption: Principle of the MTT cell viability assay.
Materials:
-
MTT solution (5 mg/mL in sterile PBS), filter-sterilized, stored at 4°C protected from light.[18]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl).[20]
-
Phenol red-free culture medium (optional, to reduce background).
-
96-well flat-bottom sterile plates.
-
Microplate reader capable of measuring absorbance at ~570 nm.[21]
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[3]
-
Compound Treatment: Remove the medium and add 100 µL of fresh medium containing the desired concentrations of this compound, vehicle control, or positive control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.45-0.5 mg/mL).[17][21]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, 5% CO₂. During this time, purple formazan crystals will form in viable cells.[17]
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well.[18]
-
Reading: Cover the plate with foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.[18] Measure the absorbance at 570-590 nm using a microplate reader. A reference wavelength of >620 nm can be used to subtract background noise.[18]
Protocol 2: Lactate Dehydrogenase (LDH) Assay for Membrane Integrity
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is rapidly released into the culture medium upon damage to the plasma membrane, a hallmark of necrosis or late-stage apoptosis.[15][22] The LDH assay measures this released enzyme activity through a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product, which is quantifiable by absorbance.[15]
Caption: Principle of the LDH cytotoxicity assay.
Materials:
-
Commercially available LDH cytotoxicity assay kit (recommended for consistency) or individual reagents.
-
96-well flat-bottom sterile plates.
-
Lysis Buffer (e.g., 10X Triton™ X-100) for maximum LDH release control.
-
Microplate reader capable of measuring absorbance at ~490 nm.[23]
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with the test compound as described in the MTT protocol (Steps 1-3). It is critical to include the following additional controls:[15]
-
Spontaneous LDH Release: Vehicle-treated cells.
-
Maximum LDH Release: Vehicle-treated cells lysed with Lysis Buffer 45 minutes before the end of the incubation.[23]
-
Medium Background: Wells with medium but no cells.
-
-
Sample Collection: After incubation, centrifuge the 96-well plate at ~250 x g for 5 minutes to pellet any cells.
-
Assay Reaction: Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate.
-
Reagent Addition: Prepare the LDH reaction mixture according to the kit manufacturer’s instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[23]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[23]
-
Stop Reaction: Add 50 µL of Stop Solution (if provided in the kit) to each well.[23]
-
Reading: Measure the absorbance at 490 nm within 1 hour. Use a reference wavelength of 680 nm to correct for background.[23]
Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis
Principle: Caspases are a family of proteases that are key mediators of apoptosis (programmed cell death). Caspase-3 and Caspase-7 are "executioner" caspases, activated during the final stages of apoptosis.[24] This luminescent assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specific for Caspase-3/7.[25] When Caspase-3/7 is active, it cleaves the substrate, releasing aminoluciferin, which is then used by luciferase to generate a quantifiable "glow-type" light signal. The signal intensity is directly proportional to the amount of active Caspase-3/7.[25]
Caption: Principle of the Caspase-Glo® 3/7 apoptosis assay.
Materials:
-
Caspase-Glo® 3/7 Assay System (e.g., from Promega).[25]
-
White-walled, opaque 96-well plates suitable for luminescence.
-
Luminometer or microplate reader with luminescence detection capability.
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Seed and treat cells in a white-walled 96-well plate as described previously (MTT protocol, Steps 1-3).
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.[24]
-
Reagent Addition: Remove the assay plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[25]
-
Lysis and Signal Generation: Mix the contents by placing the plate on an orbital shaker at 300-500 rpm for 30 seconds. This single reagent addition lyses the cells and initiates the caspase and luciferase reactions.[25]
-
Incubation: Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Reading: Measure the luminescence of each well using a plate-reading luminometer.
Data Analysis and Interpretation
Raw data from the plate reader must be processed to yield meaningful results.
Data Normalization
For all assays, the first step is to subtract the average background reading (medium-only wells) from all other readings. Data should then be expressed as a percentage relative to controls.
-
For MTT (Viability):
-
% Viability = (Absorbance_Sample / Absorbance_VehicleControl) * 100
-
-
For LDH (Cytotoxicity):
-
First, subtract the spontaneous release value from all experimental and maximum release values.
-
% Cytotoxicity = (Corrected_Sample_Release / Corrected_Max_Release) * 100
-
-
For Caspase-3/7 (Apoptosis):
-
Fold Induction = (Luminescence_Sample / Luminescence_VehicleControl)
-
IC50 Determination
The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required to inhibit a biological process by 50%.[13][26] It is a standard measure of a compound's potency.[27]
-
Plot the Data: Plot the normalized data (e.g., % Viability) on the Y-axis against the logarithm of the compound concentration on the X-axis.
-
Non-Linear Regression: Use a statistical software package (e.g., GraphPad Prism, Origin) to fit the data to a non-linear regression model, typically a sigmoidal (four-parameter logistic) curve.[13][28]
-
Calculate IC50: The software will calculate the IC50 value, which is the concentration that corresponds to the 50% response level on the fitted curve.[13]
Table 1: Example Summary of Cytotoxicity Data
| Cell Line | Assay | Exposure Time (h) | IC50 (µM) |
| MCF-7 | MTT | 48 | [Value] |
| MCF-7 | LDH | 48 | [Value] |
| HepG2 | MTT | 48 | [Value] |
| HepG2 | LDH | 48 | [Value] |
Statistical Analysis
To determine if the observed effects are statistically significant, appropriate tests should be performed.[29]
-
Comparing multiple concentrations to a single control: A one-way Analysis of Variance (ANOVA) followed by a post-hoc test like Dunnett's test is appropriate.[30][31]
-
Data Distribution: If data do not follow a normal distribution, non-parametric tests like the Kruskal-Wallis test should be used.[32]
-
Replicates: All experiments should be performed with at least three technical replicates and repeated in at least three independent biological experiments to ensure reproducibility.
Concluding Remarks
The in vitro evaluation of a novel compound such as this compound requires a systematic and multi-faceted approach. By combining assays that measure metabolic health (MTT), membrane integrity (LDH), and specific death pathways (Caspase-3/7), researchers can build a comprehensive cytotoxic profile. Grounding these robust protocols in the principles of Good Cell Culture Practice and rigorous data analysis is paramount for generating high-quality, reliable data essential for advancing drug development programs.
References
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Roche Life Science. Retrieved from [Link]
-
OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol. OPS Diagnostics. Retrieved from [Link]
-
Provost, J. (2025, June 15). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]
-
European Commission Joint Research Centre. (n.d.). Guidance on Good Cell Culture Practice (GCCP). JRC Publications Repository. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Retrieved from [Link]
-
CLYTE. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE. Retrieved from [Link]
-
Animal Free Research UK. (n.d.). Guidance on Good Cell Culture Practice. Animal Free Research UK. Retrieved from [Link]
-
Public Health England. (n.d.). Applying good cell culture practice to novel systems. European Collection of Authenticated Cell Cultures. Retrieved from [Link]
-
Wikipedia. (n.d.). IC50. Wikipedia. Retrieved from [Link]
-
Pamies, D., Leist, M., Coecke, S., et al. (2022). Guidance Document on Good Cell and Tissue Culture Practice 2.0 (GCCP 2.0). ALTEX, 39(1), 30-70. Retrieved from [Link]
-
PromoCell. (n.d.). Best practices for primary cell culture. PromoCell. Retrieved from [Link]
-
Haiba, M. E., et al. (2016). The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. Journal of Heterocyclic Chemistry, 53(5), 1436-1443. Retrieved from [Link]
-
Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Alfa Cytology. Retrieved from [Link]
-
protocols.io. (2024, December 11). LDH cytotoxicity assay. protocols.io. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities. Semantic Scholar. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. NIH. Retrieved from [Link]
-
Ghorab, M. M., et al. (2022). Synthesis, Molecular Docking Study, and Cytotoxic Activity against MCF Cells of New Thiazole–Thiophene Scaffolds. Molecules, 27(19), 6529. Retrieved from [Link]
-
Cell Biologics Inc. (n.d.). LDH Assay. Cell Biologics. Retrieved from [Link]
-
ResearchGate. (2023, December 21). Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells. ResearchGate. Retrieved from [Link]
-
Visikol. (2022, June 7). The Importance of IC50 Determination. Visikol. Retrieved from [Link]
-
Molecular Devices. (n.d.). EarlyTox Caspase-3/7 R110 Assay Kit. Molecular Devices. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Statistical analysis for toxicity studies. PMC. Retrieved from [Link]
-
J-Stage. (n.d.). Statistical analysis for toxicity studies. J-Stage. Retrieved from [Link]
-
Ohno, T., et al. (1997). Validation Study on Five Cytotoxicity Assays by JSAAE II. Statistical Analysis. Alternatives to Animal Testing and Experimentation, 5(2), 73-86. Retrieved from [Link]
-
Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. Retrieved from [Link]
-
ResearchGate. (2021, April 28). What statistical analysis should I pursue with a study of cytotoxic effects using AT and MTT?. ResearchGate. Retrieved from [Link]
-
MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. Retrieved from [Link]
-
ResearchGate. (n.d.). Statistical Analysis: MTT-assay (cell viability test). ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021, July 1). Apoptosis Marker Assays for HTS - Assay Guidance Manual. NCBI Bookshelf. Retrieved from [Link]
-
Riss, T. L., & Moravec, R. A. (2004). Update on in vitro cytotoxicity assays for drug development. Expert Opinion on Drug Discovery, 1(4), 393-408. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. Retrieved from [Link]
-
Dojindo Molecular Technologies, Inc. (n.d.). Measuring Cell Viability / Cytotoxicity. Dojindo. Retrieved from [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis, Molecular Docking Study, and Cytotoxic Activity against MCF Cells of New Thiazole–Thiophene Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 6. kosheeka.com [kosheeka.com]
- 7. mdpi.com [mdpi.com]
- 8. promocell.com [promocell.com]
- 9. JRC Publications Repository [publications.jrc.ec.europa.eu]
- 10. animalfreeresearchuk.org [animalfreeresearchuk.org]
- 11. Applying good cell culture practice to novel systems | Culture Collections [culturecollections.org.uk]
- 12. crolasa.com [crolasa.com]
- 13. clyte.tech [clyte.tech]
- 14. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. LDH cytotoxicity assay [protocols.io]
- 16. researchgate.net [researchgate.net]
- 17. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 18. researchgate.net [researchgate.net]
- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 23. cellbiologics.com [cellbiologics.com]
- 24. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 26. IC50 - Wikipedia [en.wikipedia.org]
- 27. The Importance of IC50 Determination | Visikol [visikol.com]
- 28. IC50 Calculator | AAT Bioquest [aatbio.com]
- 29. Statistical analysis for toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Statistical analysis for toxicity studies [jstage.jst.go.jp]
- 31. cdn6.f-cdn.com [cdn6.f-cdn.com]
- 32. researchgate.net [researchgate.net]
Application Note: A Strategic Framework for In Vivo Efficacy Testing of Tert-butyl 3-[5-(2-amino-ethyl)-thiophen-3-YL]-propionate
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide for establishing the preclinical efficacy of the novel compound, Tert-butyl 3-[5-(2-amino-ethyl)-thiophen-3-YL]-propionate. Due to its structural characteristics, specifically the thiophene core and an amino-ethyl side chain, the compound is hypothesized to possess activity within the central nervous system (CNS). Thiophene scaffolds are recognized as "privileged" structures in medicinal chemistry, known for their presence in various CNS-active drugs and their ability to cross the blood-brain barrier.[1][2] This guide outlines a logical, multi-stage testing cascade, beginning with essential preliminary studies and progressing to hypothesis-driven efficacy models for depression and Parkinson's disease. Detailed, field-validated protocols are provided to ensure scientific rigor and reproducibility.
Introduction: Rationale and Strategic Overview
This compound is a novel chemical entity featuring a thiophene nucleus, a structure known for its versatile biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4] Notably, the thiophene scaffold is a key component in numerous drugs targeting the CNS, such as the antipsychotic olanzapine and the anticonvulsant tiagabine.[2][5] Its lipophilic nature often facilitates penetration of the blood-brain barrier, a critical attribute for neurological therapeutics.[2] The presence of a 2-amino-ethyl side chain further suggests a potential interaction with monoaminergic neurotransmitter systems (e.g., dopamine, serotonin), which are crucial targets in the treatment of many neurological and psychiatric disorders.[5][6]
Given these structural indicators, this application note proposes a strategic in vivo testing plan to explore two primary therapeutic hypotheses:
-
Antidepressant/Anxiolytic Potential: Targeting serotonin and/or norepinephrine pathways.
-
Neuroprotective Efficacy: Targeting the dopaminergic system, with relevance to Parkinson's Disease (PD).
The experimental workflow is designed to be sequential and iterative. Initial studies will establish the compound's basic pharmacokinetic (PK) and safety profile, which is essential for designing meaningful efficacy experiments.[7][8] Following this, validated and widely used animal models will be employed to test the primary therapeutic hypotheses.
Diagram: Overall Preclinical Evaluation Workflow
The following diagram illustrates the proposed strategic workflow for the in vivo evaluation of the test compound.
Caption: Strategic workflow for preclinical evaluation.
Phase 1: Foundational Pharmacokinetic and Safety Studies
Before assessing efficacy, it is imperative to understand the compound's disposition within the body and its general safety profile. This ensures that doses selected for efficacy studies are both pharmacologically relevant and non-toxic.[9][10]
Protocol 1.1: Single-Dose Pharmacokinetic (PK) Profiling in Rodents
Objective: To determine the fundamental PK parameters of the test compound after intravenous (IV) and oral (PO) administration to establish bioavailability, clearance, and half-life.
Rationale: Understanding a compound's absorption, distribution, metabolism, and excretion (ADME) profile is crucial for designing effective dosing regimens.[7][11] An IV dose allows for the determination of absolute bioavailability and clearance, while a PO dose assesses oral absorption. This data prevents the misinterpretation of negative efficacy results that might arise from poor drug exposure rather than a lack of pharmacological activity.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (n=3-4 per group). Rats are often used for initial PK due to their larger size, which facilitates serial blood sampling.[12]
-
Dosing:
-
Group 1 (IV): Administer the compound at 1-2 mg/kg via tail vein injection. The vehicle should be a non-toxic, sterile solution (e.g., saline, 5% DMSO/5% Solutol in saline).
-
Group 2 (PO): Administer the compound at 5-10 mg/kg via oral gavage. The same vehicle should be used.
-
-
Blood Sampling: Collect sparse blood samples (approx. 100-150 µL) at predetermined time points.[13]
-
IV Group: 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.
-
PO Group: 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.
-
-
Sample Processing: Process blood to plasma, and store samples at -80°C until analysis.
-
Bioanalysis: Develop and validate a sensitive LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method for quantifying the compound in plasma.
-
Data Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.
Data Presentation: Key Pharmacokinetic Parameters
| Parameter | Description | IV Route | PO Route |
|---|---|---|---|
| Cmax | Maximum observed plasma concentration | Yes | Yes |
| Tmax | Time to reach Cmax | No | Yes |
| AUC(0-inf) | Area under the plasma concentration-time curve | Yes | Yes |
| t1/2 | Elimination half-life | Yes | Yes |
| CL | Clearance | Yes | No |
| Vdss | Volume of distribution at steady state | Yes | No |
| F% | Absolute Oral Bioavailability | N/A | Yes |
Protocol 1.2: Acute Oral Toxicity Study (Acute Toxic Class Method)
Objective: To determine the acute toxicity of the compound after a single oral dose and to identify the maximum tolerated dose (MTD).
Rationale: This study is a regulatory requirement and provides critical information on the compound's safety margin.[8] The OECD 423 guideline (Acute Toxic Class Method) is a stepwise procedure that uses a minimal number of animals to classify a substance by toxicity.[14][15]
Methodology:
-
Animal Model: Female mice or rats (as per OECD guideline, one sex is sufficient), fasted overnight.[16]
-
Guideline: Follow the OECD Test Guideline 423.[15]
-
Procedure:
-
Start with a dose of 300 mg/kg administered to a group of 3 animals.
-
Observe animals closely for the first 24 hours for signs of toxicity (e.g., changes in behavior, convulsions, respiratory distress) and mortality.[17]
-
The outcome of the first step determines the next dose (either higher, lower, or stop testing). Dosing levels are typically 5, 50, 300, and 2000 mg/kg.[14]
-
Continue the stepwise procedure until the criteria for classification are met.
-
Observe all animals for a total of 14 days for delayed effects and changes in body weight.[16]
-
-
Endpoint: The primary endpoint is the classification of the substance into a GHS (Globally Harmonized System) toxicity category based on mortality. This also helps establish a non-lethal, high dose for subsequent efficacy studies.
Phase 2: Hypothesis-Driven Efficacy Evaluation
With PK and safety data in hand, efficacy testing can proceed using validated animal models relevant to the hypothesized CNS activity.
Hypothesis A: Antidepressant Activity
Rationale: The structural similarity to monoamine neurotransmitters suggests the compound might have antidepressant properties. The Forced Swim Test (FST) is a widely used primary screening tool for identifying compounds with potential antidepressant efficacy.[18][19][20] It is based on the principle that antidepressants reduce the time an animal spends immobile when placed in an inescapable situation.[21][22]
Protocol 2.1: Forced Swim Test (FST) in Mice
Objective: To assess the antidepressant-like effects of the test compound.
Methodology:
-
Animal Model: Male C57BL/6 mice (group size n=8-12).
-
Apparatus: A transparent cylinder (20 cm diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.[22][23]
-
Experimental Groups:
-
Group 1: Vehicle Control (e.g., 0.9% Saline, IP)
-
Group 2: Positive Control (e.g., Fluoxetine, 20 mg/kg, IP)
-
Group 3-5: Test Compound (e.g., 1, 10, 30 mg/kg, IP or PO, based on PK/Tox data)
-
-
Procedure:
-
Administer the vehicle, positive control, or test compound 30-60 minutes prior to the test.
-
Gently place each mouse into the water-filled cylinder.[24]
-
Record the entire session using a video camera for later analysis.
-
After 6 minutes, remove the mouse, dry it gently, and return it to its home cage.[21]
-
-
Data Analysis:
-
Score the last 4 minutes of the 6-minute session.[24]
-
The primary endpoint is "immobility time," defined as the time the mouse spends floating with only minor movements necessary to keep its head above water.[21]
-
Compare the immobility time across groups using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's). A significant reduction in immobility time compared to the vehicle group suggests antidepressant-like activity.
-
Data Presentation: Sample FST Results Table
| Group | Dose (mg/kg) | N | Mean Immobility Time (s) ± SEM |
|---|---|---|---|
| Vehicle | - | 10 | 150.5 ± 12.3 |
| Fluoxetine | 20 | 10 | 85.2 ± 9.8* |
| Compound X | 1 | 10 | 145.1 ± 11.5 |
| Compound X | 10 | 10 | 110.7 ± 10.2* |
| Compound X | 30 | 10 | 92.4 ± 8.9* |
*p < 0.05 vs. Vehicle
Hypothesis B: Neuroprotective Activity in a Parkinson's Disease Model
Rationale: Thiophene derivatives have shown potential in treating neurodegenerative disorders.[1][27] The neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) selectively destroys dopaminergic neurons in the substantia nigra, mimicking the core pathology of Parkinson's disease in mice.[28][29][30] This model is widely used to test for both symptomatic relief and neuroprotective effects of new compounds.[31][32]
Protocol 2.2: MPTP-Induced Neurodegeneration Model in Mice
Objective: To evaluate the ability of the test compound to prevent MPTP-induced motor deficits and dopaminergic neuron loss.
Methodology:
Part A: Toxin Administration and Treatment
-
Animal Model: Male C57BL/6 mice (highly sensitive to MPTP), 10-12 weeks old.[33]
-
Experimental Groups (n=10-15/group):
-
Group 1: Saline Control (Saline injections only)
-
Group 2: MPTP + Vehicle (MPTP injections + vehicle for test compound)
-
Group 3: MPTP + Test Compound (Prophylactic regimen)
-
-
Dosing Regimen:
-
Test Compound: Administer daily via IP or PO for 7-14 days.
-
MPTP Induction: On day 3 of treatment, administer MPTP-HCl (e.g., 4 injections of 20 mg/kg, IP, spaced 2 hours apart) dissolved in sterile saline.[34]
-
Continue daily administration of the test compound for the remainder of the study.
-
Part B: Behavioral Assessment (Motor Function)
-
Rotarod Test:
-
Timing: Perform 7 days after MPTP administration.
-
Procedure: Place mice on an accelerating rotating rod (e.g., 4 to 40 rpm over 5 minutes). Record the latency to fall. Conduct 3 trials per mouse.
-
Rationale: This test assesses motor coordination and balance, which are impaired by the loss of striatal dopamine.
-
Part C: Post-mortem Neurochemical and Histological Analysis
-
Tissue Collection: At the end of the study (e.g., Day 14), euthanize animals and harvest brains.
-
Neurochemistry: Dissect the striatum from one hemisphere. Use HPLC to quantify the levels of dopamine (DA) and its metabolites (DOPAC, HVA). A successful neuroprotective agent should attenuate the MPTP-induced depletion of these monoamines.[29]
-
Immunohistochemistry: Fix the other hemisphere and section the substantia nigra. Perform immunohistochemical staining for Tyrosine Hydroxylase (TH), a marker for dopaminergic neurons. Quantify the number of TH-positive cells using stereology. Neuroprotection is demonstrated by a significantly higher number of surviving TH-positive neurons in the compound-treated group compared to the MPTP+Vehicle group.[35]
Diagram: MPTP Model Mechanism and Assessment Points
This diagram outlines the mechanism of MPTP neurotoxicity and the key endpoints measured in the model.
Caption: MPTP mechanism of toxicity and endpoints.
References
-
Borsini, F., & Meli, A. (1988). Animal models for the study of antidepressant activity. PubMed. Available at: [Link]
-
Jackson-Lewis, V., & Przedborski, S. (2007). Protocol for the MPTP mouse model of Parkinson's disease. Nature Protocols. Available at: [Link]
-
Taconic Biosciences. Parkinson's Disease Models for Drug Discovery & Research. Taconic Biosciences. Available at: [Link]
-
Parasuraman, S. (2011). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. Journal of Pharmacology and Pharmacotherapeutics. Available at: [Link]
-
Charles River Laboratories. Animal Models of Parkinson's Disease. Charles River. Available at: [Link]
-
OECD. (2002). OECD Test Guideline 420: Acute Oral Toxicity: Fixed Dose Procedure. OECD iLibrary. Available at: [Link]
-
Mandal, A. (2015). OECD Guideline For Acute oral toxicity (TG 423). Slideshare. Available at: [Link]
-
Bezard, E., & Przedborski, S. (2011). Animal models of Parkinson's disease: a source of novel treatments and clues to the cause of the disease. Journal of Neurology, Neurosurgery & Psychiatry. Available at: [Link]
-
OECD. (1987). OECD Test Guideline 401: Acute Oral Toxicity. National Toxicology Program. Available at: [Link]
-
Castagné, V., Moser, P., & Porsolt, R. D. (2009). The mouse forced swim test. Johns Hopkins University. Available at: [Link]
-
Kristiyani, A., et al. (2024). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology. Available at: [Link]
-
Creative Commons. (2023). Study Design of OECD Guideline 425: Acute oral toxicity – up and down procedure. PharmaEducation. Available at: [Link]
-
Kristiyani, A., et al. (2024). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology. Available at: [Link]
-
Zonzini, L., et al. (2010). In vivo rat PK profiling in drug discovery: new challenges. Expert Opinion on Drug Discovery. Available at: [Link]
-
Jackson-Lewis, V., & Przedborski, S. (2007). Protocol for the MPTP mouse model of Parkinson's disease. ResearchGate. Available at: [Link]
-
Meredith, G. E., & Rademacher, D. J. (2011). MPTP Mouse Models of Parkinson's Disease: An Update. Journal of Parkinson's Disease. Available at: [Link]
-
Singh, R. (2018). Screening of antidepressant. Slideshare. Available at: [Link]
-
Creative Biolabs. Animal Models of Parkinson's Disease (PD). Creative Biolabs. Available at: [Link]
-
Wikipedia. Behavioural despair test. Wikipedia. Available at: [Link]
-
Kumar, K., et al. (2016). Thiophene Scaffold as Prospective Central Nervous System Agent: A Review. Central Nervous System Agents in Medicinal Chemistry. Available at: [Link]
-
Understanding Animal Research. (2020). Factsheet on the forced swim test. Understanding Animal Research. Available at: [Link]
-
Can, A., et al. (2011). The Mouse Forced Swim Test. Journal of Visualized Experiments. Available at: [Link]
-
Le, W., & Sayana, P. (2019). Animal Models of Parkinson's Disease. Parkinson's Disease: Pathogenesis and Clinical Aspects. Available at: [Link]
-
Bartłomiej, S., et al. (2023). Comparative Efficacy of Animal Depression Models and Antidepressant Treatment: A Systematic Review and Meta-Analysis. International Journal of Molecular Sciences. Available at: [Link]
-
Creative Biolabs. MPTP Mouse Model of Parkinson's Disease. Creative Biolabs. Available at: [Link]
-
Denayer, T., et al. (2014). General Principles of Preclinical Study Design. Methods in Molecular Biology. Available at: [Link]
-
Kumar, K., et al. (2016). Thiophene Scaffold as Prospective Central Nervous System Agent: A Review. ResearchGate. Available at: [Link]
-
Synapse. (2024). What sample types and time points are ideal for rodent PK?. Patsnap. Available at: [Link]
-
Melior Discovery. MPTP Mouse Model of Parkinson's Disease. Melior Discovery. Available at: [Link]
-
Pharmacology Discovery Services. PK - Pharmacology Discovery Services. Pharmacology Discovery Services. Available at: [Link]
-
Khan, I., et al. (2025). Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders. Critical Reviews in Analytical Chemistry. Available at: [Link]
-
Khan, I., et al. (2025). Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders. PubMed. Available at: [Link]
-
Khan, S., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Available at: [Link]
-
Johnson, W., et al. (2023). Designing an In Vivo Preclinical Research Study. MDPI. Available at: [Link]
-
Zonzini, L., et al. (2010). In vivo rat PK profiling in drug discovery: New challenges. ResearchGate. Available at: [Link]
-
Johnson, W., et al. (2023). Designing an In Vivo Preclinical Research Study. Preprints.org. Available at: [Link]
-
Gunaratna, C., & Cregor, M. (2000). Pharmacokinetic and Pharmacodynamic Studies in Rats Using a New Method of Automated Blood Sampling. Current Separations. Available at: [Link]
-
SFDA. (2024). General Considerations for Preclinical Studies Submissions. Saudi Food & Drug Authority. Available at: [Link]
-
FDA. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. U.S. Food and Drug Administration. Available at: [Link]
-
Ibrahim, S. R. M., et al. (2024). Biological Activities of Thiophenes. Encyclopedia. Available at: [Link]
-
Li, Z., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules. Available at: [Link]
-
Aday, B., et al. (2017). 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. European Journal of Medicinal Chemistry. Available at: [Link]
-
Verma, A., et al. (2018). Therapeutic importance of synthetic thiophene. Journal of Advanced Scientific Research. Available at: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Activities of Thiophenes | Encyclopedia MDPI [encyclopedia.pub]
- 4. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiophene Scaffold as Prospective Central Nervous System Agent: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vivo rat PK profiling in drug discovery: new challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sfda.gov.sa [sfda.gov.sa]
- 9. General Principles of Preclinical Study Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. currentseparations.com [currentseparations.com]
- 12. researchgate.net [researchgate.net]
- 13. What sample types and time points are ideal for rodent PK? [synapse.patsnap.com]
- 14. researchgate.net [researchgate.net]
- 15. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 16. umwelt-online.de [umwelt-online.de]
- 17. Acute Toxicity Studies - Study Design of OECD Guideline 425: Acute oral toxicity – up and down procedure - Tox Lab [toxlab.co]
- 18. Animal models for the study of antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing [herbmedpharmacol.com]
- 20. Screening of antidepressant | PPTX [slideshare.net]
- 21. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 22. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 23. herbmedpharmacol.com [herbmedpharmacol.com]
- 24. Video: The Mouse Forced Swim Test [jove.com]
- 25. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 26. Behavioural despair test - Wikipedia [en.wikipedia.org]
- 27. Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. criver.com [criver.com]
- 30. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Animal models of Parkinson's disease: a source of novel treatments and clues to the cause of the disease - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Animal Models of Parkinson’s Disease (PD) – Greentech Bioscience Preclinical CRO Services [en.greentech-bio.com]
- 33. MPTP Mouse Model of Parkinson’s Disease - Creative Biolabs [creative-biolabs.com]
- 34. researchgate.net [researchgate.net]
- 35. meliordiscovery.com [meliordiscovery.com]
Application Notes and Protocols for Tert-butyl 3-[5-(2-amino-ethyl)-thiophen-3-YL]-propionate in Material Science
Introduction
Tert-butyl 3-[5-(2-amino-ethyl)-thiophen-3-YL]-propionate is a functionalized thiophene monomer with significant potential in the field of material science. The thiophene core is the fundamental building block for synthesizing polythiophenes, a class of conducting polymers widely explored for their applications in organic electronics.[1][2][3] The unique arrangement of functional groups on this monomer—a primary amine and a protected carboxylic acid—opens up avenues for creating highly tailored materials for advanced applications.
The primary amino group serves as a versatile anchor for post-polymerization modification, allowing for the covalent attachment of biomolecules, cross-linking agents, or other functional moieties.[4][5] This makes it a prime candidate for applications in biosensors, drug delivery systems, and biocompatible coatings.[5] The tert-butyl propionate group enhances the solubility of the monomer and the resulting polymer in organic solvents, facilitating easier processing.[3] This protecting group can be subsequently hydrolyzed to reveal a carboxylic acid, providing an additional site for functionalization or for modulating the polymer's properties, such as its charge and hydrophilicity.
This document provides detailed protocols for the polymerization of this compound and subsequent functionalization and characterization of the resulting polymer, poly(this compound), hereafter referred to as P(TBAETP).
Potential Applications and Rationale
The unique bifunctional nature of the P(TBAETP) backbone makes it suitable for a range of applications:
-
Biosensors: The primary amine can be used to immobilize enzymes or antibodies. The conductive polythiophene backbone can then transduce biological recognition events into measurable electrical signals.[5]
-
Drug Delivery: The polymer backbone can be loaded with therapeutic agents, and the functional groups can be used to attach targeting ligands for specific cell types.[6]
-
Functional Coatings: The polymer can be deposited on various substrates to create surfaces with tailored properties, such as conductivity, biocompatibility, or specific chemical reactivity.[7]
-
Mixed Ionic-Electronic Conductors: The presence of functional groups that can be rendered ionic (e.g., by protonating the amine or deprotonating the carboxylic acid) makes these materials interesting for applications in bioelectronics and energy storage.[8][9]
Experimental Protocols
Protocol 1: Chemical Oxidative Polymerization of this compound
This protocol describes the synthesis of P(TBAETP) using ferric chloride (FeCl₃) as an oxidizing agent. This is a common and effective method for polymerizing thiophene derivatives.[10][11][12]
Materials:
-
This compound (Monomer)
-
Anhydrous Ferric Chloride (FeCl₃)
-
Anhydrous Chloroform (CHCl₃)
-
Methanol (MeOH)
-
Ammonia solution (for neutralization)
-
Argon or Nitrogen gas supply
-
Standard glassware (Schlenk flask, dropping funnel, etc.)
Procedure:
-
Monomer Solution Preparation: In a 100 mL Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve 1.0 g of the monomer in 50 mL of anhydrous chloroform. Stir the solution until the monomer is completely dissolved.
-
Oxidant Solution Preparation: In a separate flask, dissolve 2.5 equivalents of anhydrous FeCl₃ in 20 mL of anhydrous chloroform. Rationale: A molar ratio of oxidant to monomer of around 2.5:1 is typically used to ensure complete polymerization.[10]
-
Polymerization: Slowly add the FeCl₃ solution dropwise to the stirring monomer solution at room temperature over 30 minutes. The reaction mixture is expected to darken, indicating the onset of polymerization.
-
Reaction Time: Allow the reaction to proceed for 24 hours under an inert atmosphere with continuous stirring.
-
Polymer Precipitation: Precipitate the polymer by slowly pouring the reaction mixture into 250 mL of vigorously stirring methanol. A dark solid should form.
-
Purification:
-
Filter the crude polymer using a Buchner funnel.
-
Wash the polymer repeatedly with methanol until the filtrate becomes colorless to remove residual FeCl₃ and oligomers.
-
To remove any trapped oxidant, the polymer is then stirred in an ammonia solution for 2 hours to de-dope it, followed by filtration and washing with methanol until neutral.
-
-
Drying: Dry the purified polymer in a vacuum oven at 40 °C overnight.
Expected Outcome: A dark, solid powder of P(TBAETP).
Diagram of Chemical Oxidative Polymerization Workflow:
Caption: Workflow for chemical oxidative polymerization of the monomer.
Protocol 2: Electrochemical Polymerization
This method allows for the direct deposition of a thin film of the polymer onto a conductive substrate, which is advantageous for fabricating electronic devices.[13]
Materials:
-
This compound (Monomer)
-
Acetonitrile (anhydrous)
-
Tetrabutylammonium perchlorate (TBAP) or other suitable electrolyte
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell
-
Working electrode (e.g., ITO-coated glass, platinum, or gold)
-
Counter electrode (e.g., platinum wire)
-
Reference electrode (e.g., Ag/AgCl)
Procedure:
-
Electrolyte Solution: Prepare a 0.1 M solution of TBAP in anhydrous acetonitrile.
-
Monomer Solution: Add the monomer to the electrolyte solution to a final concentration of 10-50 mM.
-
Cell Assembly: Assemble the three-electrode cell with the chosen working electrode. Degas the solution by bubbling with argon or nitrogen for 15-20 minutes.
-
Electropolymerization:
-
Perform cyclic voltammetry (CV) by scanning the potential from 0 V to a potential sufficient to oxidize the monomer (e.g., +1.5 V vs. Ag/AgCl). The exact potential should be determined from an initial CV scan.
-
Repeat the potential cycling for a set number of cycles (e.g., 10-20). A colored film of the polymer should deposit and grow on the working electrode with each cycle.
-
-
Post-Treatment: After polymerization, rinse the polymer-coated electrode with fresh acetonitrile to remove unreacted monomer and electrolyte. Dry the film under a stream of inert gas.
Diagram of Electrochemical Polymerization Setup:
Caption: Schematic of a three-electrode cell for electropolymerization.
Protocol 3: Post-Polymerization Functionalization - Amine Coupling
This protocol provides a conceptual framework for conjugating a molecule (e.g., a fluorescent dye, biotin, or a peptide) containing a carboxylic acid to the primary amine on the P(TBAETP) backbone using carbodiimide chemistry.
Materials:
-
P(TBAETP)
-
Molecule to be conjugated (with a carboxylic acid group)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent
-
Phosphate-buffered saline (PBS) or appropriate buffer
Procedure:
-
Activation of Carboxylic Acid: In a reaction vessel, dissolve the molecule to be conjugated, EDC (1.5 eq), and NHS (1.2 eq) in anhydrous DMF. Stir at room temperature for 1-2 hours to form the NHS-ester.
-
Polymer Suspension: Suspend or dissolve a known amount of P(TBAETP) in a suitable buffer (e.g., PBS pH 7.4).
-
Conjugation: Add the activated NHS-ester solution to the polymer suspension. Let the reaction proceed overnight at 4 °C with gentle mixing.
-
Purification: Purify the functionalized polymer by centrifugation or dialysis to remove unreacted reagents.
Diagram of Amine Coupling Reaction:
Caption: Covalent attachment via EDC/NHS coupling chemistry.
Characterization of P(TBAETP)
The synthesized polymers should be characterized to confirm their structure, morphology, and properties.
| Technique | Purpose | Expected Observations |
| FTIR Spectroscopy | Confirm polymerization and functional groups. | Disappearance of C-H bands at the 2 and 5 positions of the thiophene ring. Presence of N-H and C=O ester stretches. |
| ¹H NMR Spectroscopy | Elucidate polymer structure. | Broadening of peaks corresponding to the polymer backbone compared to the monomer. |
| UV-Vis Spectroscopy | Determine electronic properties (π-π* transition). | A broad absorption band in the visible region (e.g., 400-600 nm), indicating a conjugated system.[3] |
| Cyclic Voltammetry (CV) | Investigate redox behavior and estimate HOMO/LUMO levels. | Reversible or quasi-reversible oxidation and reduction peaks, indicating the polymer's ability to be doped and de-doped. |
| Thermogravimetric Analysis (TGA) | Assess thermal stability. | Onset of decomposition at elevated temperatures, indicating the polymer's operational temperature range.[12] |
| Scanning Electron Microscopy (SEM) | Visualize surface morphology. | Provides information on the texture and porosity of the polymer film or powder.[12] |
Conclusion
This compound is a promising monomer for the development of functional polymeric materials. The protocols outlined above provide a starting point for the synthesis and modification of P(TBAETP). The dual functionality of this polymer allows for a high degree of customization, making it a valuable platform for research in organic electronics, biosensing, and biomedical engineering. Further optimization of reaction conditions and characterization of the resulting materials will be crucial for realizing its full potential in these applications.
References
-
IEEE. (2007). Polythiophene Derivatives -Based Materials for Organic Field Effect Transistors and Photovoltaic Cells. IEEE Xplore. [Link]
-
American Chemical Society. (2017). Polythiophene: From Fundamental Perspectives to Applications. Chemistry of Materials. [Link]
-
Royal Society of Chemistry. (2016). Biofunctionalization of polydioxythiophene derivatives for biomedical applications. Journal of Materials Chemistry B. [Link]
-
Martin, D. C., et al. (2016). Biofunctionalization of polydioxythiophene derivatives for biomedical applications. Journal of Materials Chemistry B, 4(25), 4443-4454. [Link]
-
AIP Publishing. (2021). Thiophene- and selenophene-based conjugated polymeric mixed ionic/electronic conductors. The Journal of Chemical Physics. [Link]
-
PubMed. (2021). Recent Advancements in Polythiophene-Based Materials and their Biomedical, Geno Sensor and DNA Detection. [Link]
-
ResearchGate. (2016). (PDF) Biofunctionalization of polydioxythiophene derivatives for biomedical applications. [Link]
-
Polykey. Thiophene-based materials. [Link]
-
ResearchGate. (2015). Synthesis and Characterization of New Thiophene-Derived Polymers | Request PDF. [Link]
-
PubMed. (2021). Thiophene- and selenophene-based conjugated polymeric mixed ionic/electronic conductors. [Link]
-
Royal Society of Chemistry. (2020). Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. [Link]
-
ResearchGate. (2014). Thiophene in Conducting Polymers: Synthesis of Poly(thiophene)s and Other Conjugated Polymers Containing Thiophenes, for Application in Polymer Solar Cells | Request PDF. [Link]
-
MDPI. (2021). Enabling Conducting Polymer Applications: Methods for Achieving High Molecular Weight in Chemical Oxidative Polymerization in Alkyl- and Ether-Substituted Thiophenes. [Link]
-
Wikipedia. Polythiophene. [Link]
-
Scilit. (2024). Conductivity of Electropolymerized Thiophene Films: Effect of Fused-Ring Thiophenes as the Monomer. [Link]
- Google Patents. (1991).
-
National Institutes of Health. (2020). Synthesis and characterization of some novel polythiophene derivatives containing pyrazoline. [Link]
Sources
- 1. Polythiophene Derivatives -Based Materials for Organic Field Effect Transistors and Photovoltaic Cells | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Polythiophene - Wikipedia [en.wikipedia.org]
- 4. Biofunctionalization of polydioxythiophene derivatives for biomedical applications - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 5. Recent Advancements in Polythiophene-Based Materials and their Biomedical, Geno Sensor and DNA Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Biofunctionalization of polydioxythiophene derivatives for biomedical applications - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/C6TB00852F [pubs.rsc.org]
- 8. pubs.aip.org [pubs.aip.org]
- 9. Thiophene- and selenophene-based conjugated polymeric mixed ionic/electronic conductors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Enabling Conducting Polymer Applications: Methods for Achieving High Molecular Weight in Chemical Oxidative Polymerization in Alkyl- and Ether-Substituted Thiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and characterization of some novel polythiophene derivatives containing pyrazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scilit.com [scilit.com]
Application Notes and Protocols for the Polymerization of Tert-butyl 3-[5-(2-amino-ethyl)-thiophen-3-YL]-propionate
Introduction: A Versatile Platform for Biomedical Innovations
The convergence of materials science and medicine has paved the way for the development of sophisticated polymers with tailored functionalities for advanced biomedical applications. Among these, functionalized polythiophenes have garnered significant interest due to their unique electronic properties, biocompatibility, and the ease with which their side chains can be chemically modified.[1] This document provides a comprehensive guide to the synthesis and polymerization of a novel thiophene monomer, Tert-butyl 3-[5-(2-amino-ethyl)-thiophen-3-YL]-propionate , and the subsequent deprotection to yield a water-soluble, functionalized polythiophene. This polymer, featuring both primary amine and carboxylic acid moieties, serves as a versatile platform for various biomedical applications, including drug delivery, gene delivery, and biosensing.[2][3][4]
The strategic inclusion of a primary amine allows for the covalent attachment of therapeutic agents, targeting ligands, or biomolecules, while the carboxylic acid group can enhance water solubility and provides an additional site for conjugation.[3] The polythiophene backbone itself offers the potential for electrical conductivity and unique optical properties, which can be harnessed for stimuli-responsive drug release or as a component in biosensors.[1][5]
This guide is intended for researchers, scientists, and drug development professionals. It offers not just a series of protocols, but also the scientific rationale behind the experimental choices, ensuring a deep understanding of the entire process from monomer design to the final polymer's potential applications.
Part 1: Monomer Synthesis and Protection
A plausible synthetic route for this compound is a multi-step process that requires careful control of reaction conditions. The primary amine is protected as a tert-butoxycarbonyl (Boc) carbamate to prevent it from interfering with subsequent reactions, particularly the Grignard metathesis polymerization.[6][7]
Proposed Synthetic Pathway for the Monomer
The synthesis of the monomer can be envisioned starting from 3-bromothiophene, as outlined in the diagram below.
Sources
- 1. Polythiophenes in biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Polymeric micelles from poly(ethylene glycol)–poly(amino acid) block copolymer for drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Poly(p-phenylene) with Poly(ethylene glycol) Chains and Amino Groups as a Functional Platform for Controlled Drug Release and Radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Tert-butyl 3-[5-(2-amino-ethyl)-thiophen-3-YL]-propionate
Document ID: TSC-TBTAP-SYN-001
Last Updated: January 13, 2026
Introduction
Welcome to the technical support guide for the synthesis of Tert-butyl 3-[5-(2-amino-ethyl)-thiophen-3-YL]-propionate. This molecule is a key intermediate in pharmaceutical research, featuring a 3,5-disubstituted thiophene core—a scaffold known for its presence in numerous bioactive compounds.[1][2] The synthesis presents several challenges, including regioselective functionalization of the thiophene ring and orthogonal protection of the amino and carboxylic acid moieties.
This guide provides a robust, proposed synthetic pathway, detailed experimental protocols, and an extensive troubleshooting section in a question-and-answer format to address common issues encountered during the synthesis.
Proposed Synthetic Strategy Overview
The synthesis of this 3,5-disubstituted thiophene requires a multi-step approach. Direct functionalization of the thiophene ring often leads to mixtures of isomers, with electrophilic substitution favoring the C2 and C5 positions.[2] Therefore, a more controlled, stepwise approach is recommended. Our proposed strategy begins with a pre-functionalized thiophene and sequentially builds the target molecule.
The pathway involves:
-
Starting Material Selection: Beginning with a commercially available, appropriately substituted thiophene to control regiochemistry.
-
C-C Bond Formation: Utilizing modern cross-coupling and functionalization reactions to install the side chains.
-
Protecting Group Strategy: Employing Boc (tert-butoxycarbonyl) for the amine and a tert-butyl ester for the propionate group to allow for selective deprotection if needed.
Diagram: Proposed Synthetic Pathway
Caption: Proposed multi-step synthesis of the target molecule.
Detailed Experimental Protocols
Protocol 1: Synthesis of tert-Butyl 3-(thiophen-3-yl)propanoate
This step involves the alkylation of 3-lithiothiophene, generated in situ from 3-bromothiophene.
-
Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous tetrahydrofuran (THF, 100 mL) and cool to -78 °C in a dry ice/acetone bath.
-
Lithiation: Add 3-bromothiophene (1.0 eq) to the cooled THF. Slowly add n-butyllithium (1.05 eq, 2.5 M in hexanes) dropwise over 20 minutes, maintaining the temperature at -78 °C. Stir the resulting solution for 1 hour. Upon deprotonation, thiophene can convert to the thienyl group.[1]
-
Alkylation: In a separate flask, dissolve tert-butyl 3-bromopropanoate (1.2 eq) in anhydrous THF (20 mL). Add this solution dropwise to the 3-lithiothiophene solution at -78 °C.
-
Quenching: After stirring for 3 hours at -78 °C, allow the reaction to slowly warm to room temperature overnight. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl, 50 mL).
-
Workup & Purification: Transfer the mixture to a separatory funnel, extract with diethyl ether (3 x 75 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the title compound.
Protocol 2: Vilsmeier-Haack Formylation
This protocol introduces a formyl group regioselectively at the C5 position, which is activated by the C3-alkyl substituent.
-
Reagent Preparation: In a flame-dried flask under argon, cool phosphorus oxychloride (POCl₃, 1.5 eq) to 0 °C. Add anhydrous N,N-dimethylformamide (DMF, 3.0 eq) dropwise. The reaction of a substituted amide with phosphorus oxychloride gives a substituted chloroiminium ion, also known as the Vilsmeier reagent.[3] Stir the mixture for 30 minutes at 0 °C to form the Vilsmeier reagent.
-
Reaction: Dissolve tert-butyl 3-(thiophen-3-yl)propanoate (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Heating: After the addition is complete, heat the reaction mixture to 60 °C for 4 hours. Monitor the reaction progress by TLC.
-
Workup: Cool the mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring. Neutralize the solution by adding a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases.
-
Purification: Extract the product with ethyl acetate (3 x 100 mL). Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify by flash chromatography to obtain tert-butyl 3-(5-formylthiophen-3-yl)propanoate.
Protocol 3 & 4: Henry Condensation and Nitro Reduction
These steps convert the aldehyde into the target aminoethyl group.
-
Henry Reaction: Dissolve the aldehyde from Protocol 2 (1.0 eq) and nitromethane (CH₃NO₂, 5.0 eq) in methanol. Add a catalytic amount of a base (e.g., sodium methoxide, 0.2 eq). Stir at room temperature for 12-18 hours.
-
Workup (Henry): Acidify the mixture with 1 M HCl and extract with ethyl acetate. Wash, dry, and concentrate to yield the crude nitrovinyl intermediate, which can be used directly in the next step.
-
Reduction: Carefully add lithium aluminum hydride (LiAlH₄, 4.0 eq) to a flask of anhydrous THF cooled to 0 °C. Add the crude nitrovinyl compound dissolved in THF dropwise.
-
Quenching & Purification (Reduction): After stirring for 4 hours at room temperature, quench the reaction by sequential, dropwise addition of water, 15% aqueous NaOH, and then more water (Fieser workup). Filter the resulting aluminum salts and wash thoroughly with THF and ethyl acetate. Concentrate the filtrate and purify by column chromatography (using a more polar eluent system, e.g., dichloromethane/methanol with triethylamine) to yield the final product.
Troubleshooting Guide (Q&A Format)
| Problem / Observation | Question | Potential Cause & Solution |
| Low Yield in Step 1 (Alkylation) | Q: My yield of tert-butyl 3-(thiophen-3-yl)propanoate is very low, and I recover mostly starting material. What went wrong? | Cause: Incomplete lithiation or premature quenching of the organolithium reagent. Solution: 1. Ensure Anhydrous Conditions: Moisture will rapidly quench the n-BuLi and the 3-lithiothiophene. Flame-dry all glassware, use anhydrous solvents, and maintain a positive pressure of inert gas (argon or nitrogen). 2. Verify n-BuLi Titer: n-BuLi solutions degrade over time. Titrate your reagent before use to ensure accurate stoichiometry. 3. Temperature Control: Maintain the temperature at -78 °C during lithiation and alkylation. Temperatures above -60 °C can lead to side reactions and decomposition of the lithiated intermediate. |
| Mixture of Isomers in Step 2 (Formylation) | Q: I'm seeing two formylated products in my NMR spectrum, likely the C2 and C5 isomers. How can I improve selectivity for the C5 position? | Cause: While the C3-alkyl group directs to the C5 position, some C2 formylation can still occur.[4] Solution: 1. Vilsmeier Reagent Stoichiometry: Use a slight excess of the Vilsmeier reagent (1.5 eq POCl₃) to drive the reaction. 2. Temperature and Time: Overly harsh conditions (high temperature or long reaction times) can sometimes reduce selectivity. Monitor the reaction by TLC and stop when the starting material is consumed but before significant side products appear. 3. Alternative Reagents: For highly sensitive substrates, using bulkier N-formylindoline instead of DMF to generate the Vilsmeier reagent can sometimes improve selectivity for the less sterically hindered C5 position.[4] |
| Incomplete Henry Reaction (Step 3) | Q: The conversion of my aldehyde to the nitrovinyl compound is poor. What can I adjust? | Cause: The Henry reaction is an equilibrium process. The chosen base or reaction time may be insufficient. Solution: 1. Choice of Base: While catalytic sodium methoxide works, stronger, non-nucleophilic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can sometimes improve yields. 2. Removal of Water: The reaction produces water, which can inhibit the equilibrium. Adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) to the reaction mixture can drive it towards the product. 3. Increase Reaction Time: Allow the reaction to stir for up to 24 hours, monitoring by TLC. |
| Low Yield or Side Products in Reduction (Step 4) | Q: The final reduction step is giving me a complex mixture of products and a low yield of the desired amine. What are the common pitfalls? | Cause: LiAlH₄ is a very powerful reducing agent and can also reduce the tert-butyl ester if conditions are not controlled. Solution: 1. Strict Temperature Control: Add the nitrovinyl compound to the LiAlH₄ slurry at 0 °C to control the initial exothermic reaction. Do not let the reaction temperature exceed room temperature. 2. Alternative Reducing Agent: Catalytic hydrogenation (H₂, 10% Pd/C in methanol or ethanol) is a milder alternative that will reduce the nitro group without affecting the tert-butyl ester. This is often the preferred method for cleaner reactions. 3. Purification Issues: The final amine product is polar and can be difficult to purify. Use a silica column deactivated with triethylamine (1-2% in the eluent) to prevent streaking and improve recovery. Adsorptive purification methods can also be effective for removing polar impurities.[5] |
| Product Degradation During Workup/Purification | Q: My final product appears to be degrading on the silica gel column. Is this common? | Cause: Free amines, especially primary amines, can be sensitive and may bind irreversibly to acidic silica gel or degrade upon prolonged exposure. Solution: 1. Deactivate Silica: As mentioned above, always use a mobile phase containing a small amount of a volatile base like triethylamine (1-2%) to neutralize the acidic sites on the silica gel. 2. Rapid Purification: Do not let the product sit on the column for an extended period. Run the chromatography as efficiently as possible. 3. Alternative Purification: If column chromatography is problematic, consider alternative methods like crystallization (as a salt, e.g., hydrochloride) or preparative HPLC. |
Frequently Asked Questions (FAQs)
Q1: Why is a multi-step synthesis necessary? Can't I just functionalize thiophene directly?
Direct electrophilic substitution of thiophene is highly regioselective for the α-positions (C2 and C5) due to the stabilizing effect of the sulfur atom on the intermediate carbocation.[2] Achieving a 3,5-disubstitution pattern like the one in the target molecule via sequential direct functionalization is extremely difficult and would result in a hard-to-separate mixture of isomers. Building the molecule from a 3-substituted thiophene provides absolute control over the regiochemistry.
Q2: I need to protect the final amine product. What is the best way to do this?
To obtain Tert-butyl N-[2-(4-(3-(tert-butoxy)-3-oxopropyl)thiophen-2-yl)ethyl]carbamate, you can react the final product with di-tert-butyl dicarbonate ((Boc)₂O).
-
Procedure: Dissolve the amine (1.0 eq) in a solvent like dichloromethane (DCM) or THF. Add triethylamine (1.2 eq) followed by (Boc)₂O (1.1 eq). Stir at room temperature for 2-4 hours. The reaction is typically clean and high-yielding. The product can be purified by standard silica gel chromatography.
Q3: I have both a Boc-protected amine and a tert-butyl ester in my molecule. How can I selectively remove the Boc group without cleaving the ester?
This is a common challenge as both groups are acid-labile. While strong acids like trifluoroacetic acid (TFA) will likely remove both, milder, carefully controlled conditions can achieve selectivity.
-
Recommended Method: Using a reagent like methanesulfonic acid (1.5-3.0 eq) in a solvent system of tert-butyl acetate and dichloromethane can selectively cleave the N-Boc group while leaving the tert-butyl ester largely intact.[6] Another option is using TMSCl in a TFE/DCM solvent mixture, where the N-Boc group is removed much faster than the t-butyl ester.[7] Careful monitoring by TLC or LC-MS is crucial to prevent over-reaction.
Diagram: Troubleshooting Low Yield in Reduction Step
Caption: Decision tree for troubleshooting the final reduction step.
References
-
Marcantoni, E., Massaccesi, M., Torregiani, E., Bartoli, G., Bosco, M., & Sambri, L. (2001). Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3·7H2O-NaI System in Acetonitrile. The Journal of Organic Chemistry, 66(13), 4430–4432. Available at: [Link]
-
Chapman, N. B., Clarke, K., & Sharma, K. S. (1971). Thiophen derivatives. Part XVI. The Vilsmeier–Haack reaction with 3- and 4-methoxybenzo[b]thiophen. Journal of the Chemical Society C: Organic, 915-919. Available at: [Link]
-
Wu, Y., Sun, Y., & He, W. (2004). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. The Journal of Organic Chemistry, 69(18), 6131–6133. Available at: [Link]
-
Vogt, E.-J., Zapol'skii, V. A., Nutz, E., & Kaufmann, D. E. (2012). Chemistry of Polyhalogenated Nitrobutadienes, Part 11: ipso-Formylation of 2-Chlorothiophenes under Vilsmeier-Haack Conditions. Zeitschrift für Naturforschung B, 67(3), 285–294. Available at: [Link]
-
Reddit user discussion. (2023). Method to remove Boc in the presence of t-butylester. r/Chempros. Available at: [Link]
-
Varma, R. S., & Chatterjee, A. K. (1998). Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. Monatshefte für Chemie / Chemical Monthly, 129, 1337-1340. Available at: [Link]
-
Meth-Cohn, O., & Narine, B. (1981). Regioselective Electrophilic Formylation — 3-Substituted Thiophenes as a Case Study. Journal of Chemical Research, Synopses, (10), 326-327. Available at: [Link]
-
Wikipedia contributors. (2023). Thiophene. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Thiophene synthesis. Retrieved January 13, 2026, from [Link]
-
Wikipedia contributors. (2023). Gewald reaction. Wikipedia, The Free Encyclopedia. Available at: [Link]
- Caesar, F. D. (1956). Process for the purification of thiophene. U.S. Patent No. 2,745,843.
-
Abdelwahab, A. B., & Fábián, L. (2018). Synthesis of Novel 3-Acetyl-2-aminothiophenes and Investigation of their Behaviour in the Reaction with Vilsmeier–Haack Reagent. Acta Chimica Slovenica, 65(4), 936-946. Available at: [Link]
-
Wikipedia contributors. (2023). Vilsmeier–Haack reaction. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Al-Dulaimi, M. K., Al-Mohaimeed, A. M., Al-Saeed, F. A., & El-Emam, A. A. (2022). Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes. Polymers, 14(19), 4153. Available at: [Link]
-
Castagliuolo, I., et al. (2013). Design, synthesis and biological evaluation of 3,5-disubstituted 2-amino thiophene derivatives as a novel class of antitumor agents. Bioorganic & Medicinal Chemistry, 21(21), 6475-6486. Available at: [Link]
-
Al-Dulaimi, M. K., Al-Mohaimeed, A. M., Al-Saeed, F. A., & El-Emam, A. A. (2024). Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes. ACS Omega, 9(37), 44101-44111. Available at: [Link]
-
The McCullough Group. (n.d.). Side Chain Functionalization. Carnegie Mellon University. Retrieved January 13, 2026, from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. Retrieved January 13, 2026, from [Link]
-
Bafghi, M. A., & Rico, R. (2015). Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. Phytochemistry Reviews, 14, 647-677. Available at: [Link]
Sources
- 1. Thiophene - Wikipedia [en.wikipedia.org]
- 2. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
Technical Support Center: Purification of Tert-butyl 3-[5-(2-amino-ethyl)-thiophen-3-YL]-propionate
Welcome to the technical support resource for the purification of Tert-butyl 3-[5-(2-amino-ethyl)-thiophen-3-YL]-propionate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the purification of this thiophene derivative. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in established scientific principles.
Understanding the Molecule: Key Purification Challenges
This compound is a bifunctional molecule presenting a unique set of purification challenges. Its structure contains a primary amine, which is basic, and a bulky, acid-labile tert-butyl ester. The thiophene core itself can also influence chromatographic behavior. Understanding these features is critical to developing a successful purification strategy.
Key Structural Features Influencing Purification:
-
Primary Amine: The basic nature of the primary amine can lead to strong interactions with acidic stationary phases like silica gel, often resulting in peak tailing or even irreversible binding during chromatography.
-
Tert-butyl Ester: This group is sensitive to acidic conditions and can be unintentionally cleaved to the corresponding carboxylic acid.[1][2][3] This necessitates careful control of pH during extraction and chromatography.
-
Thiophene Ring: Thiophene derivatives can sometimes be challenging to separate from their synthetic precursors or isomers due to similar polarities.[4][5]
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.
Question 1: My compound is streaking/tailing significantly on the silica gel TLC plate and column. How can I resolve this?
Answer: Streaking is a common issue when purifying compounds containing basic amines on acidic silica gel.[6] This is due to strong acid-base interactions between the amine and the silanol groups on the silica surface.
Root Cause Analysis and Solutions:
| Possible Cause | Solution | Scientific Rationale |
| Strong interaction with acidic silica | Add a basic modifier to the eluent. A common choice is 0.5-2% triethylamine (TEA) or ammonia in methanol. | The basic modifier neutralizes the acidic sites on the silica gel, preventing strong binding of the basic amine and allowing for symmetrical peak elution.[6] |
| Inappropriate stationary phase | Switch to a different stationary phase. Neutral or basic alumina can be effective alternatives for basic compounds.[6] | Alumina has fewer acidic sites than silica, reducing the likelihood of strong interactions with the amine. |
| Sample overload | Reduce the amount of crude material loaded onto the column. | Overloading the column can saturate the stationary phase, leading to poor separation and band broadening. |
Question 2: I am observing a new, more polar spot on my TLC after an acidic workup or during chromatography. What is happening?
Answer: The appearance of a new, more polar spot is likely due to the cleavage of the tert-butyl ester to the corresponding carboxylic acid. The tert-butyl group is highly susceptible to removal under acidic conditions.[1][2][3]
Preventative Measures and Solutions:
-
Avoid Strong Acids: During aqueous workup, use a mild base like saturated sodium bicarbonate solution to neutralize any residual acid.
-
Buffer Your Chromatography: If using silica gel, which is inherently acidic, the addition of a basic modifier like triethylamine to the mobile phase can help to maintain a less acidic environment on the column bed.
-
Alternative Purification: Consider crystallization as a non-chromatographic purification method to avoid prolonged exposure to potentially acidic conditions.
Question 3: My compound is not crystallizing, or the recovery is very low. What can I do?
Answer: Crystallization is a powerful purification technique but can be challenging to optimize. Failure to crystallize or low recovery can be due to several factors.[6]
Troubleshooting Crystallization:
| Issue | Possible Cause | Solution |
| No crystal formation | Solution is not supersaturated. | Slowly evaporate the solvent. If using a co-solvent system, add the "poor" solvent dropwise until turbidity persists. Scratch the inside of the flask with a glass rod to create nucleation sites.[6] Add a seed crystal of the pure compound if available.[6] |
| Low recovery | Too much solvent was used. | Use the minimum amount of hot solvent necessary to dissolve the compound.[6] After cooling and filtering, the mother liquor can be concentrated to yield a second crop of crystals. |
| Oiling out instead of crystallizing | The compound's melting point is lower than the boiling point of the solvent, or the solution is cooling too quickly. | Ensure the solvent's boiling point is lower than the compound's melting point. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
Question 4: How can I effectively remove unreacted starting materials or side products from my crude product?
Answer: The choice of purification method will depend on the nature of the impurities. A combination of techniques is often most effective.
-
Liquid-Liquid Extraction: If the impurities have significantly different acid-base properties, an aqueous workup can be very effective. For example, acidic impurities can be removed by washing the organic layer with a basic aqueous solution, and basic impurities can be removed with a dilute acidic wash (being mindful of the lability of the tert-butyl ester).
-
Column Chromatography: This is the most common method for separating compounds with different polarities. For this compound, a gradient elution from a non-polar solvent (e.g., hexanes or dichloromethane) to a more polar solvent (e.g., ethyl acetate or methanol), with the addition of a basic modifier, is a good starting point.
-
Crystallization: If the desired compound is a solid and the impurities are liquids or have very different solubilities, crystallization can be a highly effective final purification step.
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol provides a general procedure for the purification of this compound using flash column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents: Hexanes, Ethyl Acetate, Triethylamine (TEA)
-
Flash chromatography system or glass column
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
Procedure:
-
TLC Analysis: Determine an appropriate solvent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. Add 1% TEA to the solvent system to prevent streaking. The ideal Rf value for the product is between 0.2 and 0.4.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar solvent mixture. Pour the slurry into the column and allow it to pack under pressure, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the chromatography eluent or a stronger solvent like dichloromethane. Adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.
-
Elution: Begin eluting with the initial non-polar solvent system. Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate (gradient elution).
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Recrystallization
This protocol outlines a general procedure for the recrystallization of this compound.
Materials:
-
Crude this compound
-
A "good" solvent (in which the compound is soluble when hot)
-
A "poor" solvent (in which the compound is insoluble when cold)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Solvent Selection: Experiment with small amounts of the crude product to find a suitable solvent or solvent pair. A good solvent system will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the "good" solvent. Heat the mixture gently with stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: If using a single solvent, allow the flask to cool slowly to room temperature, then place it in an ice bath. If using a solvent pair, add the "poor" solvent dropwise to the hot solution until it becomes slightly cloudy. Then, allow it to cool as described.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold "poor" solvent.
-
Drying: Dry the crystals in a vacuum oven.
Visualizing the Purification Workflow
The following diagrams illustrate the decision-making process and workflow for the purification of this compound.
Caption: Troubleshooting logic for chromatography issues.
References
-
Curtis, R. F., & Phillips, G. T. (1962). Thin-layer chromatography of thiophene derivatives. Journal of Chromatography A, 9, 366–368. [Link]
-
PubMed. (1962). Thin-layer chromatography of thiophene derivatives. Journal of Chromatography. [Link]
-
ElectronicsAndBooks. (n.d.). THIN-LAYER CHROMATOGRAPHY OF THIOPHENE DERIVATIVES. [Link]
-
Royal Society of Chemistry. (n.d.). Separation of the hydrodesulphurisation products of thiophene by gas chromatography. Analyst. [Link]
-
ResearchGate. (n.d.). Adsorption and Chromatographic Separation of Thiophene Derivatives on Graphitized Thermal Carbon Black. [Link]
-
ResearchGate. (n.d.). Crystal and Molecular Structure of 2-Amino-3-Ethyl Carboxamido-4-Metyl-5-Carboxy Ethyl Thiophene. [Link]
-
National Institutes of Health. (2021). Ethyl 2-amino-4-methylthiophene-3-carboxylate. PMC. [Link]
-
StackExchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? [Link]
-
International Union of Crystallography. (n.d.). Ethyl 2-amino-4-methylthiophene-3-carboxylate. [Link]
-
ResearchGate. (2012). Crystal and Molecular Structures of Two 2-Aminothiophene Derivatives. [Link]
-
Semantic Scholar. (n.d.). Ethyl 2-amino-4-methylthiophene-3-carboxylate. [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. [Link]
-
American Chemical Society. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates. [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tert-Butyl Esters [organic-chemistry.org]
- 4. Sci-Hub. Thin-layer chromatography of thiophene derivatives / Journal of Chromatography A, 1962 [sci-hub.box]
- 5. Thin-layer chromatography of thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of Tert-butyl 3-[5-(2-amino-ethyl)-thiophen-3-YL]-propionate
Welcome to the technical support guide for the synthesis of Tert-butyl 3-[5-(2-amino-ethyl)-thiophen-3-YL]-propionate. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during this multi-step synthesis. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles, to help you navigate potential pitfalls and optimize your reaction outcomes.
Introduction
The target molecule, this compound, is a substituted thiophene derivative. Such structures are common scaffolds in medicinal chemistry.[1][2][3] The synthesis typically involves the construction of two distinct side chains on a thiophene core and culminates in the generation of a primary amine. The final and often most challenging step is the reduction of a nitrile or a similar precursor to the 2-aminoethyl group. This guide focuses primarily on the side reactions that can occur during this critical reduction step and other key stages of the synthesis.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, providing insights into the root causes and offering validated solutions.
Q1: My final product shows a low yield, and Mass Spec analysis indicates the presence of high-molecular-weight impurities (e.g., dimers or trimers). What is happening?
Probable Cause: You are likely observing the formation of secondary and tertiary amine byproducts during the reduction of the nitrile precursor, Tert-butyl 3-[5-(2-cyano-ethyl)-thiophen-3-YL]-propionate. This is one of the most common side reactions in nitrile reductions.[4][5]
Mechanistic Insight: The reaction proceeds through an intermediate imine. The desired primary amine, once formed, is nucleophilic and can attack this imine intermediate. This subsequent reaction leads to the formation of a secondary amine. This process can repeat, leading to the formation of tertiary amines and even oligomeric materials.[4]
Solutions:
-
Catalytic Hydrogenation Modification: When using catalysts like Raney Nickel or Palladium on Carbon (Pd/C), the addition of ammonia (or ammonium hydroxide) to the reaction mixture is highly effective.[5] Ammonia competes with the primary amine product for the intermediate imine, thereby suppressing the formation of secondary and tertiary amine byproducts.
-
Choice of Reducing Agent: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that is very effective for converting nitriles to primary amines.[6][7] Performing the reaction at low temperatures (e.g., 0 °C to room temperature) in an anhydrous ether solvent like THF or diethyl ether typically gives clean conversions.
-
Alternative Reagents: Borane complexes, such as Borane-THF (BH₃-THF) or Borane-dimethyl sulfide (BH₃-SMe₂), are also excellent for reducing nitriles to primary amines and are less likely to cause over-alkylation.[5]
Data Summary: Comparison of Nitrile Reduction Methods
| Reducing Agent | Typical Solvent | Additive | Key Advantage | Common Side Products |
| H₂ / Raney Ni | Ethanol / Methanol | None | Cost-effective | Secondary/Tertiary Amines |
| H₂ / Raney Ni | Ethanol / Methanol | NH₃ | High selectivity for primary amine | Minimal |
| LiAlH₄ | THF / Et₂O | None | High reactivity, fast conversion | Hydrolysis to aldehyde if wet |
| BH₃-THF | THF | None | Good selectivity, mild | None common |
Workflow Visualization: Nitrile Reduction Side Reaction
Q2: My NMR and Mass Spec data suggest the presence of an aldehyde or carboxylic acid impurity. Where could this be coming from?
Probable Cause: This typically arises from the hydrolysis of either the nitrile starting material or the intermediate imine.
Mechanistic Insight:
-
Aldehyde Formation: If the nitrile reduction is incomplete, it can stall at the imine stage. During aqueous workup, this imine is readily hydrolyzed to an aldehyde.[4] Reagents like DIBAL-H are specifically used to stop at the aldehyde, highlighting the stability of this intermediate.
-
Carboxylic Acid Formation: The nitrile group itself can be hydrolyzed to a carboxylic acid under either strongly acidic or basic aqueous conditions, particularly with heating.[6]
Solutions:
-
Ensure Anhydrous Conditions: Particularly when using metal hydrides like LiAlH₄, strictly anhydrous conditions are crucial to prevent both quenching of the reagent and unwanted side reactions.
-
Careful Workup: When quenching a LiAlH₄ reaction, use a Fieser workup (sequential addition of water, then NaOH solution) at low temperatures. Avoid a prolonged acidic workup if possible.
-
Check Starting Material Purity: Ensure your nitrile precursor is free of any corresponding carboxylic acid before starting the reduction.
-
Reaction Completion: Monitor the reaction by TLC or LC-MS to ensure full conversion of the nitrile before proceeding to workup.
Q3: I am observing significant loss of the tert-butyl ester group, especially during purification. How can I prevent this?
Probable Cause: The tert-butyl ester is highly sensitive to acidic conditions.[8] Accidental exposure to strong acids, even catalytic amounts, can lead to its cleavage.
Mechanistic Insight: The protection mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl carbocation, which then typically forms isobutylene gas and water.[8][9] This process is rapid and often irreversible.
Solutions:
-
Avoid Acidic Chromatography: Do not use silica gel that is inherently acidic for column chromatography if your compound shows sensitivity. You can use neutralized silica gel (by washing with a triethylamine/hexane solution) or switch to a different stationary phase like alumina.
-
pH Control: Ensure all aqueous solutions used for workup and extraction are neutral or slightly basic.
-
Deprotection Strategy: If other steps in your synthesis require acid, the tert-butyl ester may not be the ideal protecting group. Consider a more robust ester, such as a methyl or ethyl ester, if it does not interfere with other reaction steps.
Workflow Visualization: Acid-Catalyzed Deprotection
Q4: I suspect desulfurization of the thiophene ring is occurring. How can I confirm and avoid this?
Probable Cause: This side reaction is characteristic of catalytic hydrogenation, especially with aggressive catalysts like Raney Nickel, under high temperature or pressure.[10]
Mechanistic Insight: Raney Nickel is a highly effective catalyst for hydrogenation but is also well-known for its ability to cleave carbon-sulfur bonds, resulting in the complete removal of sulfur from the ring to yield an aliphatic compound (in this case, a butane derivative).
Solutions:
-
Use a Milder Catalyst: If catalytic hydrogenation is the chosen method, switching to a less aggressive catalyst such as Palladium on Carbon (Pd/C) may prevent desulfurization.
-
Modify Reaction Conditions: When using Raney Nickel, conduct the reaction under milder conditions (e.g., lower hydrogen pressure, room temperature).
-
Switch Reduction Method: The most reliable way to avoid desulfurization is to use a chemical reducing agent like LiAlH₄ or a borane complex, which are highly chemoselective for the nitrile group and do not typically affect the thiophene ring.[7]
Frequently Asked Questions (FAQs)
Q: What is the recommended synthetic strategy to ensure the correct substitution pattern (propionate at C3, aminoethyl at C5)? A: Regiocontrol is critical. A robust strategy is to start with a 3-substituted thiophene, such as 3-bromothiophene. The propionate sidechain can be installed via a cross-coupling reaction (e.g., Suzuki or Stille coupling).[11] Subsequently, the 5-position can be functionalized, for example, via lithiation followed by reaction with an appropriate electrophile to install the cyanoethyl precursor. This directed approach prevents the formation of isomers.[12]
Q: How should I monitor the reaction progress effectively? A: Thin-Layer Chromatography (TLC) is an excellent tool for real-time monitoring. Use a suitable solvent system (e.g., ethyl acetate/hexane or dichloromethane/methanol) and visualize with UV light and a potassium permanganate stain, which is very effective for detecting reducible functional groups. For more precise analysis of product formation and byproduct identification, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.
Q: What is the best method for purifying the final amine product? A: The primary amine product is basic and may be challenging to purify via standard silica gel chromatography due to tailing.
-
Base-Washed Silica: Use silica gel that has been treated with a small amount of triethylamine in the eluent (e.g., 1%) to neutralize acidic sites and improve elution.
-
Salt Formation: The amine can be converted to a salt (e.g., hydrochloride or oxalate) which is often a crystalline solid and can be purified by recrystallization. The free amine can then be regenerated by treatment with a base.
-
Boc Protection: An alternative strategy is to protect the crude amine with a Boc group using Boc-anhydride.[8][13] The resulting N-Boc protected compound is typically much less polar and easier to purify by standard chromatography. The Boc group can then be cleanly removed with a mild acid like trifluoroacetic acid (TFA).[9]
Protocol: Selective Reduction of Nitrile with LiAlH₄
This protocol describes the reduction of a nitrile precursor to the target primary amine, minimizing side reactions.
Materials:
-
Tert-butyl 3-[5-(2-cyano-ethyl)-thiophen-3-YL]-propionate (1.0 eq)
-
Lithium aluminum hydride (LiAlH₄) (1.5 - 2.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized Water
-
15% (w/v) Sodium Hydroxide (NaOH) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: Under an inert atmosphere (Nitrogen or Argon), add the nitrile precursor to a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer. Dissolve the nitrile in anhydrous THF (approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add a 1.0 M solution of LiAlH₄ in THF via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 2-4 hours).
-
Quenching (Workup): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add the following reagents dropwise while stirring vigorously:
-
Deionized water (X mL, where X = grams of LiAlH₄ used)
-
15% NaOH solution (X mL)
-
Deionized water (3X mL)
-
-
Filtration: A granular precipitate (aluminum salts) should form. Stir the resulting slurry for 30 minutes, then filter it through a pad of Celite®. Wash the filter cake thoroughly with additional THF or ethyl acetate.
-
Isolation: Combine the filtrates and concentrate the solvent under reduced pressure. The resulting crude oil or solid is the desired primary amine.
-
Purification: Purify the crude product using one of the methods described in the FAQ section (e.g., chromatography on base-washed silica).
References
-
Wikipedia. Nitrile reduction. [Link]
-
Organic Chemistry Portal. Nitrile to Amine - Common Conditions. [Link]
-
Chemistry Steps. Reactions of Nitriles. [Link]
-
Study Mind. Amines - Nitriles (A-Level Chemistry). [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Chemguide. Reducing Nitriles to Primary Amines. [Link]
-
ResearchGate. The Reactivity of the N-Boc Protecting Group: An Underrated Feature. [Link]
-
Chemistry Steps. Boc Protecting Group for Amines. [Link]
-
Master Organic Chemistry. Amine Protection and Deprotection. [Link]
-
Wikipedia. Thiophene. [Link]
-
PrepChem.com. Synthesis of tert-butyl propanoate. [Link]
-
PubMed. Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. [Link]
-
ResearchGate. Insights into the Reactivity of Thiophene: Heterogeneous Alkylation. [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiophene. [Link]
-
ResearchOnline@JCU. Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review. [Link]
-
PMC - NIH. Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. [Link]
-
PMC - NIH. tert-Butyl N-(thiophen-2-yl)carbamate. [Link]
-
MDPI. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. [Link]
-
Der Pharma Chemica. Synthesis, properties and biological activity of thiophene: A review. [Link]
- Google Patents. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s).
-
Autech. Cas 175137-03-8, METHYL 3-AMINO-5-(TERT-BUTYL)THIOPHENE-2-CARBOXYLATE. [Link]
-
Organic Syntheses Procedure. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. [Link]
-
NIH. Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. [Link]
- Google Patents. Preparation method for ethyl 3-(pyridin-2-ylamino)
-
PMC - PubMed Central. Design, synthesis and biological evaluation of 3,5-disubstituted 2-amino thiophene derivatives as a novel class of antitumor agents. [Link]
Sources
- 1. Cas 175137-03-8,METHYL 3-AMINO-5-(TERT-BUTYL)THIOPHENE-2-CARBOXYLATE | lookchem [lookchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Design, synthesis and biological evaluation of 3,5-disubstituted 2-amino thiophene derivatives as a novel class of antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 5. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 6. studymind.co.uk [studymind.co.uk]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Thiophene - Wikipedia [en.wikipedia.org]
- 11. Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchonline.jcu.edu.au [researchonline.jcu.edu.au]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of Tert-butyl 3-[5-(2-amino-ethyl)-thiophen-3-YL]-propionate Synthesis
Welcome to the technical support center for the synthesis of Tert-butyl 3-[5-(2-amino-ethyl)-thiophen-3-YL]-propionate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the reaction conditions for this valuable heterocyclic building block. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to enhance the efficiency, yield, and purity of your synthesis.
Introduction: The Synthetic Challenge
This compound is a key intermediate in medicinal chemistry, often utilized in the development of novel therapeutics.[1] Its synthesis, while conceptually straightforward, presents several practical hurdles that can impact the final outcome. The most common synthetic route involves a two-stage process: a palladium-catalyzed Heck coupling to install a nitrile precursor, followed by the reduction of the nitrile to the target primary amine. Success hinges on the careful optimization of each of these steps, as issues in the first stage invariably complicate the second. This guide provides a structured approach to troubleshoot common problems and rationalize experimental choices.
Section 1: Proposed Synthetic Pathway
The most established route begins with a suitable 3,5-disubstituted thiophene precursor, followed by a cross-coupling reaction and a subsequent reduction. The pathway below outlines this common approach, starting from tert-butyl 3-(5-bromothiophen-3-yl)propionate.
Caption: General synthetic pathway for this compound.
Note: The initial Heck reaction product is a vinyl nitrile, which is subsequently reduced along with the nitrile group in the following stages to yield the saturated ethyl chain.
Section 2: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Part A: Mizoroki-Heck Coupling Stage
Question 1: I am observing very low or no conversion of my starting bromo-thiophene. What are the likely causes and solutions?
Answer: Failure to achieve conversion in a Heck reaction is typically rooted in the catalyst system, reaction conditions, or reagent quality.
-
Causality & Rationale: The catalytic cycle of the Heck reaction involves oxidative addition, migratory insertion, and reductive elimination. A failure in any of these steps, often due to an inactive catalyst or prohibitive energy barriers, will stall the reaction.
-
Troubleshooting Steps:
-
Catalyst & Ligand Choice: Standard catalysts like Pd(OAc)₂ or PdCl₂ are often effective.[2] However, electron-rich thiophenes can be challenging substrates. Consider using a pre-catalyst with bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, SPhos) which can promote oxidative addition and stabilize the active Pd(0) species.[3]
-
Base Selection: The base is critical for regenerating the Pd(0) catalyst. Inorganic bases like K₂CO₃ or Cs₂CO₃ are common choices.[2] Organic bases such as triethylamine (NEt₃) or DIPEA can also be used, but ensure they are rigorously dried, as water can interfere with the reaction.
-
Solvent Purity: Polar aprotic solvents like DMF, DMAc, or NMP are standard.[2] Ensure they are anhydrous. The presence of water can lead to catalyst decomposition.
-
Temperature Control: Heck reactions are often run at elevated temperatures (80-130 °C).[2] If you see no reaction, gradually increase the temperature. Conversely, if you observe decomposition (dark tarry mixture), the temperature may be too high.
-
Reagent Integrity: Verify the purity of your acrylonitrile; it can polymerize on storage. Use freshly distilled or inhibitor-free acrylonitrile for best results.
-
Question 2: My reaction is producing a significant amount of black precipitate (palladium black) and the yield is poor. Why is this happening?
Answer: The formation of palladium black indicates that the Pd(0) catalyst is agglomerating and precipitating out of the solution, effectively halting the catalytic cycle.
-
Causality & Rationale: This typically occurs when the rate of reductive elimination to regenerate Pd(0) is faster than the rate of oxidative addition into the aryl halide. The "naked" Pd(0) is unstable and aggregates. This is often exacerbated by the absence of stabilizing ligands or the presence of impurities.
-
Troubleshooting Steps:
-
Add a Stabilizing Ligand: If you are using a ligand-free catalyst source like Pd(OAc)₂, adding 1-2 equivalents of a phosphine ligand (e.g., PPh₃) can help stabilize the active catalyst.
-
Phase-Transfer Catalyst: For reactions with inorganic bases that have poor solubility, adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can improve reaction kinetics and catalyst stability.[2]
-
Check for Oxygen: Ensure your reaction is performed under an inert atmosphere (Nitrogen or Argon). Oxygen can oxidize and deactivate the Pd(0) catalyst.
-
Part B: Reduction Stage
Question 1: My nitrile reduction is incomplete, or I am seeing reduction of the tert-butyl ester.
Answer: Achieving selective reduction of the nitrile without affecting the ester is a common challenge that depends entirely on the choice of reducing agent.
-
Causality & Rationale: The reactivity of reducing agents varies significantly. Strong, unselective hydrides like LiAlH₄ will readily reduce both nitriles and esters. Milder, more chemoselective reagents are required.
-
Troubleshooting Steps:
-
Borane Complexes: Borane-tetrahydrofuran (BH₃-THF) or the more stable borane-dimethyl sulfide (BH₃-SMe₂) are excellent choices for reducing nitriles to primary amines with high selectivity over esters.[4] These reactions are typically performed in THF with heating.
-
Catalytic Hydrogenation: High-pressure hydrogenation over Raney Nickel or Palladium on Carbon (Pd/C) can also be effective. However, this method may also reduce the thiophene ring under harsh conditions. Careful optimization of pressure, temperature, and catalyst loading is crucial.
-
Ammonia Borane: A catalyst-free method using ammonia borane under thermal conditions has been shown to reduce a wide range of nitriles to primary amines and is tolerant of many functional groups.[5][6]
-
Question 2: I am forming significant secondary and tertiary amine byproducts during the nitrile reduction.
Answer: This is a classic side reaction in nitrile reduction, especially with catalytic hydrogenation.
-
Causality & Rationale: The primary amine product can react with the intermediate imine formed during the reduction, leading to the formation of a secondary amine after subsequent reduction. This process can repeat to form tertiary amines.
-
Troubleshooting Steps:
-
Use Additives in Hydrogenation: When using catalytic hydrogenation (e.g., H₂/Raney Nickel), the addition of ammonia (or NH₄OH) to the reaction mixture can help suppress the formation of secondary and tertiary amine byproducts by competing for the imine intermediate.[4]
-
Switch to Borane Reagents: Reductions using borane complexes (BH₃-THF) are generally less prone to forming these byproducts compared to catalytic hydrogenation.
-
Section 3: Frequently Asked Questions (FAQs)
FAQ 1: Which nitrile reduction method is generally recommended for this substrate? For substrates containing sensitive functional groups like esters and aromatic rings, chemical reduction with a borane complex (BH₃-THF or BH₃-SMe₂) is often the most reliable method. It offers excellent chemoselectivity, avoiding the reduction of the tert-butyl ester and the potential for thiophene ring saturation that can occur with catalytic hydrogenation.[4][7]
FAQ 2: What are the key safety precautions for this synthesis?
-
Heck Reaction: Palladium catalysts can be pyrophoric. Handle ligands, especially phosphines, under an inert atmosphere as they can be air-sensitive. Acrylonitrile is toxic and volatile. All manipulations should be performed in a well-ventilated fume hood.
-
Nitrile Reduction: Borane complexes like BH₃-THF and BH₃-SMe₂ are flammable and react violently with water. BH₃-SMe₂ has a very strong, unpleasant odor.[4] Catalytic hydrogenation involves flammable hydrogen gas under pressure and should only be performed with appropriate high-pressure equipment and safety measures.
FAQ 3: How can I effectively purify the final amine product? The final product is a primary amine, which can be basic and polar.
-
Acid-Base Extraction: An effective initial purification is an acid-base workup. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and extract with dilute acid (e.g., 1M HCl). The protonated amine will move to the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with NaOH or NaHCO₃) and extract the purified amine back into an organic solvent.
-
Chromatography: If further purification is needed, silica gel chromatography can be used. However, amines can streak on silica. It is often necessary to pre-treat the silica with a base (like triethylamine, typically 1-2% in the eluent) to ensure good peak shape.
Section 4: Optimized Protocols & Data
Table 1: Comparison of Optimized Heck Reaction Conditions
| Parameter | Condition A | Condition B | Rationale |
| Catalyst | Pd(OAc)₂ (5 mol%) | PdCl₂(PPh₃)₂ (3 mol%) | Pre-formed complex in B can offer better stability. |
| Ligand | P(o-tol)₃ (10 mol%) | --- | Bulky phosphine ligand improves catalytic activity. |
| Base | K₂CO₃ (2.0 equiv.) | NEt₃ (3.0 equiv.) | Inorganic base is often more robust; organic base is easier to handle.[2] |
| Solvent | NMP | DMF | NMP's higher boiling point can be beneficial for sluggish reactions.[2] |
| Additive | TBAB (1.0 equiv.) | None | Phase-transfer agent improves reaction with inorganic bases.[2] |
| Temperature | 110 °C | 100 °C | Optimized for solvent and catalyst system. |
| Typical Yield | 75-85% | 70-80% |
Table 2: Comparison of Nitrile Reduction Methods
| Parameter | Method A: Borane Reduction | Method B: Catalytic Hydrogenation | Rationale & Selectivity |
| Reagent | BH₃-THF (2.5 equiv.) | H₂ (50 psi), Raney Nickel | BH₃ is highly selective for nitriles over esters.[4] |
| Solvent | Anhydrous THF | Ethanol / NH₃ | Ammonia is added to suppress secondary amine formation.[4] |
| Temperature | 65 °C (Reflux) | 25-40 °C | Borane reductions often require heating. |
| Key Byproduct | None (with proper quench) | Secondary/Tertiary Amines | The primary risk of Method B. |
| Typical Yield | 80-90% | 70-85% |
Step-by-Step Optimized Protocol
Stage 1: Tert-butyl 3-[5-(2-cyano-vinyl)-thiophen-3-yl]-propionate
-
To an oven-dried flask under Argon, add tert-butyl 3-(5-bromothiophen-3-yl)propionate (1.0 equiv.), Pd(OAc)₂ (0.05 equiv.), P(o-tol)₃ (0.10 equiv.), K₂CO₃ (2.0 equiv.), and TBAB (1.0 equiv.).
-
Add anhydrous NMP via syringe.
-
Add freshly distilled acrylonitrile (1.5 equiv.).
-
Heat the reaction mixture to 110 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 8-12 hours).
-
Cool to room temperature, dilute with ethyl acetate, and filter through celite to remove palladium salts.
-
Wash the organic phase with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Stage 2: this compound
-
Dissolve the nitrile intermediate (1.0 equiv.) in anhydrous THF under Argon.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add BH₃-THF solution (1.0 M in THF, 2.5 equiv.) dropwise.
-
After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 65 °C) for 4-6 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of 1M HCl until gas evolution ceases.
-
Adjust the pH to >10 with aqueous NaOH.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the final product. Further purification can be performed as needed.
Section 5: Troubleshooting Workflow
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 4. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Amine synthesis by nitrile reduction [organic-chemistry.org]
Technical Support Center: Navigating Solubility Challenges with Tert-butyl 3-[5-(2-amino-ethyl)-thiophen-3-YL]-propionate
Welcome to the technical support guide for Tert-butyl 3-[5-(2-amino-ethyl)-thiophen-3-YL]-propionate. This document is designed for researchers, scientists, and drug development professionals to effectively address and overcome solubility issues encountered during in vitro and in vivo assays. Given that this compound may be a novel chemical entity, this guide provides a systematic framework for characterizing its solubility and developing a robust formulation strategy.
Understanding the Molecule: A Physicochemical Assessment
This compound is a molecule that presents a dualistic solubility challenge. Its thiophene ring and tert-butyl ester group contribute to its lipophilic nature, suggesting poor intrinsic aqueous solubility.[1][2] Conversely, the primary amino group offers a handle for pH-dependent solubility enhancement.[3]
Key Structural Features Influencing Solubility:
-
Thiophene Core: Thiophene and its derivatives are generally characterized by their hydrophobicity and are typically insoluble in water but soluble in organic solvents.[1][2]
-
Primary Amine (pKa-dependent ionization): The ethylamine side chain is a critical feature. Primary amines are basic and will become protonated (cationic) in acidic conditions. This ionization dramatically increases aqueous solubility. The pH at which this occurs is governed by the compound's pKa.
-
Tert-butyl Ester: This bulky, non-polar group contributes significantly to the molecule's lipophilicity, which can decrease aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: My compound won't dissolve in my aqueous assay buffer (e.g., PBS, pH 7.4). What is the first thing I should try?
A1: The initial and most critical step is to prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice for initial testing due to its powerful solubilizing capacity and miscibility with aqueous solutions.[4][5] Prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO. Then, perform a serial dilution into your aqueous buffer, vortexing vigorously during the addition of the stock to the buffer. Observe for any signs of precipitation.
Q2: I'm seeing precipitation when I dilute my DMSO stock into my aqueous buffer. What does this mean and what should I do next?
A2: This indicates that the compound is "crashing out" of solution because the final concentration of the organic solvent is too low to maintain solubility in the aqueous environment. The next logical step is to investigate the effect of pH. Given the presence of a primary amine, lowering the pH of your buffer should increase solubility.[3]
Q3: How do I determine the optimal pH for my compound?
A3: A pH-solubility profile should be experimentally determined. This involves preparing a series of buffers with a range of pH values (e.g., from pH 3 to pH 8) and determining the concentration of your compound that remains soluble in each. This will reveal the pH at which your compound is most soluble, which will likely be below the pKa of the amino group.
Q4: I am working with a cell-based assay and am concerned about the toxicity of my solubilizing agents. What are the typical limits?
A4: This is a critical consideration. For DMSO, most cell lines can tolerate concentrations up to 0.5%, with some being sensitive to concentrations as low as 0.1%. It is imperative to run a vehicle control experiment where your cells are exposed to the same concentration of the solvent/buffer system without the compound to assess any baseline cytotoxicity or off-target effects. Ethanol is another option, but it tends to be more cytotoxic than DMSO.[5]
Q5: What are cyclodextrins, and can they help with my compound?
A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, like your thiophene-containing compound, forming an "inclusion complex" that is more water-soluble.[6][7][8][9] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used in pharmaceutical formulations. This is a more advanced strategy to be considered if co-solvents and pH adjustments are not sufficient.
Troubleshooting Guide: A Systematic Approach to Solubilization
Use the following workflow to systematically address solubility issues with this compound.
Caption: Systematic workflow for troubleshooting solubility.
Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution and Initial Aqueous Solubility Test
-
Weighing the Compound: Accurately weigh out approximately 1-5 mg of this compound.
-
Stock Solution Preparation: Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10 mM). Vortex or sonicate until the compound is completely dissolved.
-
Serial Dilution: Prepare a series of dilutions of your DMSO stock into your primary aqueous assay buffer (e.g., PBS, pH 7.4). For example, to test a final concentration of 10 µM with 0.1% DMSO, add 1 µL of the 10 mM stock to 999 µL of buffer.
-
Observation: Immediately after addition, vortex the solution vigorously. Let the solution stand at room temperature for at least 30 minutes and visually inspect for any signs of precipitation (cloudiness, particulates). For a more quantitative assessment, measure the absorbance of the solution over time; a decrease in absorbance may indicate precipitation.
Protocol 2: Determining a pH-Solubility Profile
-
Buffer Preparation: Prepare a set of buffers with varying pH values (e.g., citrate buffers for pH 3-6, phosphate buffers for pH 6-8).
-
Compound Addition: Add an excess amount of your solid compound to a fixed volume of each buffer in separate vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Sample Preparation: Centrifuge the samples to pellet the undissolved solid. Carefully collect the supernatant.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as HPLC-UV or LC-MS.
-
Data Analysis: Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer to visualize the pH-solubility profile.
Data Presentation: Solubilization Strategies and Considerations
The following table summarizes the primary strategies for enhancing the solubility of this compound, along with their potential advantages and disadvantages.
| Strategy | Mechanism of Action | Typical Starting Concentration | Advantages | Disadvantages & Mitigation |
| Co-solvents (e.g., DMSO, Ethanol) | Reduces the polarity of the aqueous solvent, increasing the solubility of lipophilic compounds.[10] | DMSO: 0.1-1% (v/v) Ethanol: 0.1-1% (v/v) | Simple to implement; effective for many compounds. | Can be toxic to cells at higher concentrations.[5][11] Mitigation: Keep the final concentration as low as possible (ideally ≤0.5%) and always include a vehicle control. |
| pH Adjustment | Protonates the primary amine to a more soluble cationic form at pH values below the pKa.[3] | Titrate with dilute HCl to achieve a pH of 4-6. | Can dramatically increase solubility; avoids organic solvents. | The required pH may not be compatible with the assay system (e.g., may affect cell viability or enzyme activity). Mitigation: Verify assay performance at the optimal pH. |
| Cyclodextrins (e.g., HP-β-CD) | Forms a host-guest inclusion complex, encapsulating the hydrophobic thiophene and tert-butyl moieties.[6][12] | 1-5% (w/v) | Generally low toxicity; can significantly enhance solubility. | Can be more expensive; may interact with other assay components. Mitigation: Perform a literature search for assay compatibility and run appropriate vehicle controls. |
Visualizing the Mechanisms of Solubilization
The following diagram illustrates the key molecular interactions involved in the proposed solubilization strategies.
Caption: Mechanisms for enhancing compound solubility.
By following the systematic approach outlined in this guide, researchers can effectively diagnose and overcome the solubility challenges associated with this compound, leading to more reliable and reproducible experimental outcomes.
References
- Considerations regarding use of solvents in in vitro cell based assays. (n.d.).
- Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. (2025).
- Using live-cell imaging in cell counting — The cytotoxicity of DMSO. (n.d.).
-
The effect of dimethyl sulfoxide (DMSO) on cell viability. An overview... (n.d.). ResearchGate. Retrieved from [Link]
-
Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. (2019). ResearchGate. Retrieved from [Link]
-
Properties of Thiophene Derivatives and Solubility. (n.d.). ResearchGate. Retrieved from [Link]
-
Biological Diversity of Thiophene: A Review. (n.d.). Journal of Advanced Scientific Research. Retrieved from [Link]
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. (n.d.). MDPI. Retrieved from [Link]
-
Cyclodextrins for drug delivery. (n.d.). Semantic Scholar. Retrieved from [Link]
-
(PDF) Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2025). ResearchGate. Retrieved from [Link]
-
Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. (2023). National Institutes of Health. Retrieved from [Link]
-
Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. (n.d.). MDPI. Retrieved from [Link]
-
tert-Butyl (3-(2-((tetrahydrothiophen-3-yl)oxy)nicotinamido)propyl)carbamate. (n.d.). PubChem. Retrieved from [Link]
-
Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. (n.d.). National Institutes of Health. Retrieved from [Link]
Sources
- 1. sciensage.info [sciensage.info]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Cyclodextrins for drug delivery | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 12. mdpi.com [mdpi.com]
Method development for the quantification of Tert-butyl 3-[5-(2-amino-ethyl)-thiophen-3-YL]-propionate in biological samples
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This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the bioanalysis of Tert-butyl 3-[5-(2-amino-ethyl)-thiophen-3-YL]-propionate. Here, we address common and complex issues encountered during method development and sample analysis, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS). Our approach is rooted in explaining the causal relationships behind experimental choices to ensure robust and reliable quantification.
Section 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to common queries.
Q1: My analyte signal is low and inconsistent. What are the likely causes?
A1: Low and variable signal intensity is a frequent challenge in LC-MS/MS bioanalysis. The primary culprits are often related to sample preparation, matrix effects, or suboptimal instrument parameters.
-
Sample Preparation: Inefficient extraction can lead to low recovery of the analyte. The choice of extraction technique—protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE)—is critical and depends on the physicochemical properties of the analyte and the biological matrix.[1][2][3]
-
Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of the analyte in the mass spectrometer's source, leading to inaccurate and imprecise results.[4][5][6] A thorough evaluation of matrix effects is a regulatory expectation for bioanalytical method validation.[4][7][8]
-
Instrument Parameters: Suboptimal ionization source settings (e.g., temperature, gas flows, voltage) or mass analyzer parameters can significantly impact signal intensity.
Q2: How do I choose the right internal standard (IS)?
A2: The selection of an appropriate internal standard is crucial for accurate quantification as it compensates for variability during sample preparation and analysis.[9][10][11] The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., deuterated or ¹³C-labeled). SIL-IS co-elutes with the analyte and experiences similar matrix effects and ionization suppression/enhancement, providing the most accurate correction.[9][12] If a SIL-IS is unavailable, a structural analog with similar physicochemical properties (e.g., pKa, logP) and extraction recovery can be used.[12]
Q3: What is the best sample preparation technique for plasma/serum samples?
A3: The choice between protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE) depends on the required level of sample cleanup, desired sensitivity, and throughput.
| Technique | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Simple, fast, and inexpensive.[2][3] | Less selective, leading to higher matrix effects.[2][13] |
| Liquid-Liquid Extraction (LLE) | More selective, resulting in cleaner extracts and lower matrix effects.[2][3] | More labor-intensive, higher solvent consumption.[3] |
| Solid-Phase Extraction (SPE) | Highly selective, provides the cleanest extracts, and allows for analyte concentration.[14][15][16] | More complex method development, higher cost.[15] |
For this compound, which possesses both a lipophilic tert-butyl group and a polar amino group, a mixed-mode SPE could offer superior cleanup by targeting both functionalities.
Q4: My calibration curve is non-linear. How can I fix this?
A4: Non-linearity in the calibration curve can stem from several sources:
-
Detector Saturation: At high concentrations, the MS detector can become saturated, leading to a plateau in the response. Extending the dynamic range may require using a different quantification ion or adjusting detector settings.
-
Matrix Effects: Concentration-dependent matrix effects can cause non-linearity.[5] This can be assessed by evaluating the matrix factor at different concentrations.
-
Inappropriate Internal Standard: If the IS does not track the analyte's response across the concentration range, it can introduce non-linearity.
-
Chemical Instability: The analyte may be degrading in the matrix or during sample processing.
Section 2: Troubleshooting Guides
This section provides structured approaches to resolving specific experimental problems.
Issue: Poor Peak Shape (Tailing, Fronting, or Splitting)
Poor chromatographic peak shape can compromise integration accuracy and resolution from interfering peaks.[17]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor peak shape.
Detailed Steps & Explanations:
-
Column Overload: Injecting too much analyte can saturate the stationary phase. Dilute the sample and re-inject.
-
Mobile Phase Issues:
-
pH: The amino group in the analyte is basic. An acidic mobile phase (e.g., with 0.1% formic acid) will protonate this group, which can improve peak shape and retention on a C18 column.[1][18]
-
Solvent Mismatch: Injecting a sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion. If possible, dissolve the final extract in the initial mobile phase.
-
-
Column Health:
-
Contamination: Buildup of matrix components can lead to active sites that cause peak tailing. Flush the column with a strong solvent or consider a guard column.
-
Degradation: Operating at extreme pH or temperature can damage the stationary phase.
-
Issue: High Background Noise or Baseline Drift
A noisy or drifting baseline can negatively impact the limit of quantitation (LOQ) and integration precision.[17]
Troubleshooting Steps:
-
Solvent and Reagent Quality: Ensure the use of high-purity, LC-MS grade solvents and additives.[17] Contaminants can introduce significant background noise.
-
System Contamination: Flush the entire LC system, including the autosampler, with a strong solvent wash to remove any accumulated contaminants.
-
Mobile Phase Degassing: Inadequately degassed mobile phases can introduce bubbles into the system, causing pressure fluctuations and baseline noise.
-
Mass Spectrometer Source Cleaning: A dirty ion source is a common cause of high background. Follow the manufacturer's protocol for cleaning the source components.
Issue: Carryover
Carryover, where a portion of an analyte from a previous injection appears in a subsequent blank injection, can lead to inaccurate quantification of low-concentration samples.[19]
Mitigation Strategies:
-
Optimize Autosampler Wash: Use a strong wash solvent (e.g., a high percentage of organic solvent with acid or base) and increase the wash volume and duration.
-
Chromatographic Conditions: A steeper gradient can help elute strongly retained compounds more effectively.
-
Hardware Evaluation: Certain components of the LC system, such as the injection valve or rotor seal, can be sources of carryover and may need replacement.
Section 3: Experimental Protocols
These protocols provide a starting point for method development.
Protocol: Sample Preparation via Protein Precipitation (PPT)
This is a rapid method suitable for initial screening and high-throughput analysis.
-
Spike: To 100 µL of biological matrix (e.g., plasma), add the internal standard solution.
-
Precipitate: Add 300 µL of cold acetonitrile containing 0.1% formic acid. The acid can help in protein denaturation.[20]
-
Vortex: Mix vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge: Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer: Carefully transfer the supernatant to a clean tube or 96-well plate.
-
Evaporate & Reconstitute (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase.
Protocol: LC-MS/MS Method Parameters
These are suggested starting parameters that will likely require optimization.
LC Parameters:
| Parameter | Recommendation | Rationale |
| Column | C18, < 3 µm particle size | Good retention for moderately nonpolar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for positive ionization and controls secondary interactions with silica.[1] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile generally provides lower backpressure and good peak shape. |
| Gradient | 5% to 95% B over 5 minutes | A generic starting gradient to elute compounds with a wide range of polarities.[18] |
| Flow Rate | 0.4 mL/min | A typical flow rate for standard analytical columns. |
| Column Temperature | 40°C | Elevated temperature can improve peak shape and reduce viscosity. |
MS/MS Parameters:
| Parameter | Recommendation |
| Ionization Mode | Positive Electrospray Ionization (ESI) |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | [M+H]⁺ of the analyte |
| Product Ion (Q3) | Most stable and abundant fragment ion |
| Collision Energy | Optimize for maximum product ion intensity |
Method Validation Workflow:
Caption: Bioanalytical method validation workflow.
All validation experiments should be conducted in accordance with regulatory guidelines such as the FDA's "Bioanalytical Method Validation Guidance for Industry".[7][21] and the ICH M10 guideline.[8]
Section 4: Understanding the Science
The Challenge of Matrix Effects
The "matrix effect" refers to the alteration of ionization efficiency by co-eluting compounds from the biological sample.[4][5] These interferences, such as phospholipids from plasma, can either suppress or enhance the analyte's signal, leading to inaccurate results.[6]
Assessment of Matrix Effects:
A common approach is the post-extraction addition method.[5]
-
Extract blank biological matrix.
-
Spike the analyte and IS into the post-extraction blank matrix.
-
Compare the peak areas to those of the analyte and IS in a neat solution at the same concentration.
-
The ratio of these peak areas is the Matrix Factor (MF). An MF of 1 indicates no matrix effect, <1 indicates suppression, and >1 indicates enhancement.
This evaluation is a critical component of method validation as required by regulatory agencies.[4]
References
-
Bioanalysis Zone. (n.d.). Importance of matrix effects in LC-MS/MS bioanalysis. Retrieved from [Link]
-
Xie, C., et al. (2021). Assessment of matrix effect in quantitative LC–MS bioanalysis. PMC - NIH. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. FDA. Retrieved from [Link]
-
NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. Retrieved from [Link]
-
U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. Retrieved from [Link]
-
KCAS. (n.d.). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]
-
Baranowska, I., & Koper, M. (2009). Matrix effect elimination during LC-MS/MS bioanalytical method development. PubMed. Retrieved from [Link]
-
Crompton, T. R. (n.d.). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Today. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. FDA. Retrieved from [Link]
-
Singh, S. K., et al. (2012). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. PubMed Central. Retrieved from [Link]
-
ACS Omega. (2019). Selection of Internal Standards for Quantitative Matrix-Assisted Laser Desorption/Ionization Mass Spectrometric Analysis Based on Correlation Coefficients. ACS Publications. Retrieved from [Link]
-
Naidong, W. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. American Pharmaceutical Review. Retrieved from [Link]
-
Han, X., & Gross, R. W. (2012). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?. PMC - PubMed Central. Retrieved from [Link]
-
ResearchGate. (n.d.). Troubleshooting for LC-MS/MS. Retrieved from [Link]
-
Scribd. (n.d.). LSMSMS troubleshooting. Retrieved from [Link]
-
NorthEast BioLab. (n.d.). LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. Retrieved from [Link]
-
SCION Instruments. (n.d.). The Role of Internal Standards In Mass Spectrometry. Retrieved from [Link]
-
NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. Retrieved from [Link]
-
Emery Pharma. (2024). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. YouTube. Retrieved from [Link]
-
Dolan, J. W. (2016). When Should an Internal Standard be Used?. LCGC International. Retrieved from [Link]
-
ZefSci. (n.d.). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]
-
ACTA Pharmaceutica Sciencia. (2022). Efficacy of Liquid-Liquid Extraction and Protein Precipitation Methods in Serum Sample Preparation for Quantification of Fexofen. Retrieved from [Link]
-
Wikipedia. (n.d.). Solid-phase extraction. Retrieved from [Link]
-
Majors, R. E. (2008). Advanced Topics in Solid-Phase Extraction: Chemistries. LCGC International. Retrieved from [Link]
-
LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Retrieved from [Link]
-
Organomation. (n.d.). What is Solid Phase Extraction (SPE)?. Retrieved from [Link]
-
Bioanalysis Zone. (n.d.). Small Molecule Method Development Strategies with Chad Christianson. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Solid-Phase Extraction. Retrieved from [Link]
-
PubMed Central. (2014). Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis. Retrieved from [Link]
-
Drug Discovery Today. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Retrieved from [Link]
-
PubMed Central. (2014). Design, synthesis and biological evaluation of 3,5-disubstituted 2-amino thiophene derivatives as a novel class of antitumor agents. Retrieved from [Link]
-
Publisso. (n.d.). Thiodiethylene bis[3‐(3,5‐di‐tert‐butyl‐4‐ hydroxyphenyl)propionate]. Retrieved from [Link]
-
Encyclopedia.pub. (2024). Biological Activities of Thiophenes. Retrieved from [Link]
-
NIH. (n.d.). Syntheses and biological evaluation of 2-amino-3-acyl-tetrahydrobenzothiophene derivatives; antibacterial agents with antivirulence activity. Retrieved from [Link]
Sources
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. bioanalysis-zone.com [bioanalysis-zone.com]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nebiolab.com [nebiolab.com]
- 7. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 8. fda.gov [fda.gov]
- 9. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 10. nebiolab.com [nebiolab.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Solid-phase extraction - Wikipedia [en.wikipedia.org]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Solid Phase Extraction Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. zefsci.com [zefsci.com]
- 18. bioanalysis-zone.com [bioanalysis-zone.com]
- 19. researchgate.net [researchgate.net]
- 20. agilent.com [agilent.com]
- 21. fda.gov [fda.gov]
Technical Support Center: Enhancing the Bioavailability of Tert-butyl 3-[5-(2-amino-ethyl)-thiophen-3-YL]-propionate Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address specific challenges you may encounter while enhancing the oral bioavailability of Tert-butyl 3-[5-(2-amino-ethyl)-thiophen-3-YL]-propionate and its derivatives. Our focus is on providing not just protocols, but the underlying scientific rationale to empower your experimental decisions.
Section 1: Foundational Concepts & Initial Assessment (FAQs)
This section addresses the preliminary questions that form the basis of a sound bioavailability enhancement strategy. Understanding the root cause of poor bioavailability is the first step toward solving it.
Q1: My this compound derivative is showing low oral bioavailability. What are the likely causes?
A1: Low oral bioavailability is a multifaceted challenge governed by a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[1] For this specific class of thiophene derivatives, the primary obstacles are typically a combination of four key factors:
-
Poor Aqueous Solubility: The core thiophene ring and the tert-butyl group contribute to the molecule's lipophilicity, which can lead to low solubility in the aqueous environment of the gastrointestinal (GI) tract. Dissolution is often the rate-limiting step for the absorption of poorly soluble drugs.[2]
-
Low Intestinal Permeability: For a drug to be absorbed, it must permeate the intestinal epithelium.[3] While the lipophilicity of your compound might suggest good passive diffusion, factors like molecular size and the potential for being a substrate for efflux transporters (like P-glycoprotein) can limit its passage into the bloodstream.[4]
-
First-Pass Metabolism: The drug absorbed from the gut passes through the liver before reaching systemic circulation. Thiophene-containing drugs are known to be susceptible to metabolism by cytochrome P450 (CYP450) enzymes in the gut wall and liver.[5][6] This metabolic process can significantly reduce the amount of active drug reaching its target.
-
Efflux Transport Mechanisms: The intestinal epithelium contains active transporter proteins, such as P-glycoprotein (P-gp), that can pump drug molecules back into the GI lumen, effectively preventing their absorption.[3][7]
Q2: What initial experiments should I perform to diagnose the primary barrier to bioavailability for my compound?
A2: A systematic, data-driven approach is crucial. Before attempting to enhance bioavailability, you must first identify the rate-limiting factor. We recommend a tiered experimental approach:
-
pH-Dependent Solubility Profiling: The presence of the basic 2-amino-ethyl group suggests that the compound's solubility will be highly dependent on pH. Determining the solubility at various pH values (e.g., pH 1.2, 4.5, and 6.8 to simulate the stomach and intestines) is a critical first step. This data will inform whether pH modification or salt formation could be viable strategies.[8]
-
In Vitro Permeability Assessment: The Caco-2 permeability assay is the industry standard for predicting human intestinal drug absorption in vitro.[9][10] This assay uses a monolayer of human colon adenocarcinoma cells that differentiate to mimic the intestinal epithelium, complete with tight junctions and active transporters.[] It will help you classify your compound's permeability and determine if it is a substrate for efflux pumps.[12]
-
In Vitro Metabolic Stability Assay: Incubating your compound with human or rat liver microsomes provides a reliable measure of its susceptibility to first-pass metabolism.[13] These microsomes contain a high concentration of CYP450 enzymes. A short half-life in this assay often correlates with high in vivo clearance and poor oral bioavailability.[14]
The following diagram illustrates the initial diagnostic workflow.
Caption: Initial diagnostic workflow for low bioavailability.
Section 2: Troubleshooting Guide for Low Solubility
If your initial assessment points to poor aqueous solubility as the primary hurdle, the following Q&A guide provides targeted strategies.
Q1: My compound's solubility is very low, especially at neutral pH. What is the most direct strategy to try first?
A1: Given the presence of the basic amino group, the most straightforward and often highly effective strategy is salt formation .[15][16] Converting the free base to a salt (e.g., a hydrochloride or mesylate salt) can dramatically increase aqueous solubility and dissolution rate. The rationale is that the ionized salt form is more readily solvated by water than the neutral molecule.
-
Actionable Advice: Perform small-scale salt screening with various pharmaceutically acceptable acids. Assess the resulting solids for their solubility, dissolution rate, and physical stability (i.e., ensure they are crystalline and non-hygroscopic). A general guideline is that the pKa of the basic drug should be at least 2 units above the pH of the dissolution medium for the salt to offer a significant advantage.[8]
Q2: Salt formation was not successful, or I produced an unstable, amorphous salt. What are my next options for this non-ionizable form?
A2: If salt formation is not viable, you should focus on formulation-based approaches that enhance solubility by disrupting the compound's crystal lattice energy or increasing its surface area.[17][18]
-
Amorphous Solid Dispersions (ASDs): This is a powerful technique where the drug is dispersed in a polymeric carrier in an amorphous (non-crystalline) state.[17] The amorphous form has a higher energy state than the crystalline form, leading to significantly enhanced apparent solubility. Common methods to create ASDs include spray drying and hot-melt extrusion.
-
Particle Size Reduction (Nanonization): Reducing the particle size of your compound to the sub-micron (nanometer) range drastically increases the surface-area-to-volume ratio.[19][20] This leads to a faster dissolution rate according to the Noyes-Whitney equation. Technologies like wet media milling or high-pressure homogenization can be used to produce a nanosuspension.[21]
-
Co-crystallization: If your compound can form hydrogen bonds, co-crystallization with a benign co-former (like a GRAS-status organic acid) can create a new crystalline solid with different, and often improved, physicochemical properties, including solubility.[18]
Q3: How do I select the best formulation strategy?
A3: The choice depends on the physicochemical properties of your compound. The table below provides a decision matrix to guide your selection.
| Strategy | Ideal for Compounds That... | Key Considerations |
| Salt Formation | Possess an ionizable amino group (pKa > 8). | Physical stability of the salt form (crystallinity, hygroscopicity). |
| Amorphous Solid Dispersions | Are thermally stable (for hot-melt extrusion) or soluble in organic solvents (for spray drying). | Polymer selection is critical; risk of recrystallization over time. |
| Nanonization | Have a high melting point and are poorly soluble in both aqueous and organic solvents ("brick dust").[21] | Requires specialized equipment; physical stability of the nanosuspension must be ensured. |
| Co-crystallization | Are non-ionizable but have hydrogen bond donors/acceptors. | Requires screening of multiple co-formers to find a stable, more soluble co-crystal. |
Section 3: Troubleshooting Guide for Poor Permeability
If your Caco-2 data indicates low membrane permeability, the following strategies can be employed.
Q1: My bidirectional Caco-2 assay shows a high efflux ratio (Papp B-A / Papp A-B > 2). What does this indicate?
A1: A high efflux ratio is a strong indicator that your compound is a substrate for an active efflux transporter, most commonly P-glycoprotein (P-gp).[10][22] This means that even after the compound enters the intestinal cells, it is actively pumped back into the GI lumen, severely limiting its net absorption.
-
Actionable Advice: To confirm P-gp involvement, repeat the Caco-2 assay in the presence of a known P-gp inhibitor, such as verapamil.[12] If the efflux ratio decreases significantly and the absorptive permeability (Papp A-B) increases, you have confirmed that your compound is a P-gp substrate. This knowledge can guide medicinal chemistry efforts to modify the structure to reduce P-gp affinity or to co-formulate with a P-gp inhibitor.
Q2: My compound has low permeability, but the efflux ratio is low (<2). How can I improve its absorption?
A2: Low permeability without significant efflux suggests that the primary issue is poor passive diffusion across the cell membrane. For your specific compound class, this presents a unique opportunity.
-
Prodrug Approach: The tert-butyl propionate ester moiety may already be acting as a prodrug. Esters can mask polar carboxylic acid groups (if hydrolyzed) or simply increase lipophilicity to enhance membrane permeation. However, this can be optimized. A prodrug strategy involves chemically modifying the molecule to have more favorable permeability characteristics. The modifying group (promoiety) is then cleaved in vivo by metabolic enzymes to release the active parent drug.[23]
-
Permeation Enhancers: These are excipients included in a formulation that reversibly open the tight junctions between intestinal cells or fluidize the cell membrane, allowing for enhanced drug passage.[18] However, this approach must be used with caution due to the potential for toxicity.
The following diagram illustrates the decision-making process for permeability issues.
Caption: Decision tree for addressing poor permeability.
Section 4: Detailed Experimental Protocols
To ensure reproducibility and accuracy, we provide standardized protocols for the key diagnostic experiments.
Protocol 1: Bidirectional Caco-2 Permeability Assay
This protocol is designed to assess the intestinal permeability and potential for active efflux of a test compound.[24]
Objective: To determine the apparent permeability coefficient (Papp) in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.
Materials:
-
Caco-2 cells (ATCC® HTB-37™)
-
24-well Transwell plates with 0.4 µm polycarbonate membrane inserts
-
Culture medium (DMEM with 10% FBS, 1% non-essential amino acids, 1% penicillin-streptomycin)
-
Transport buffer (Hank's Balanced Salt Solution - HBSS, pH 7.4, with 25 mM HEPES)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Lucifer yellow solution (integrity marker)
-
LC-MS/MS system for quantification
Methodology:
-
Cell Culture: Seed Caco-2 cells onto the Transwell inserts at a density of ~60,000 cells/cm². Culture for 21-25 days, replacing the medium every 2-3 days.
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values ≥ 200 Ω·cm².[22][25]
-
Preparation: Wash the monolayers twice with pre-warmed (37°C) transport buffer. Equilibrate for 30 minutes at 37°C.
-
Dosing (A-B Transport):
-
Add 1.2 mL of fresh transport buffer to the basolateral (receiver) chamber.
-
Prepare the dosing solution by diluting the test compound stock into the transport buffer to a final concentration (e.g., 10 µM). Add this solution (0.4 mL) to the apical (donor) chamber.
-
-
Dosing (B-A Transport):
-
Add 0.4 mL of fresh transport buffer to the apical (receiver) chamber.
-
Add the dosing solution (1.2 mL) to the basolateral (donor) chamber.
-
-
Sampling: Incubate the plate at 37°C on an orbital shaker. At specified time points (e.g., 30, 60, 90, 120 minutes), take a sample from the receiver chamber and replace it with an equal volume of fresh buffer. Take a sample from the donor chamber at the beginning and end of the experiment.
-
Quantification: Analyze the concentration of the test compound in all samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the Papp value using the following equation:[]
-
Papp = (dQ/dt) / (A * C₀)
-
Where:
-
dQ/dt is the steady-state flux (rate of appearance in the receiver chamber).
-
A is the surface area of the membrane.
-
C₀ is the initial concentration in the donor chamber.
-
-
-
Integrity Post-Assay: After the transport experiment, assess monolayer integrity by measuring the flux of Lucifer yellow. High passage of this marker indicates a compromised monolayer.[22]
Protocol 2: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
Phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)
-
Test compound stock solution (10 mM in DMSO)
-
Positive control compound (e.g., testosterone, verapamil)
-
Acetonitrile (ACN) with an internal standard for reaction quenching
-
LC-MS/MS system
Methodology:
-
Preparation: Prepare a master mix containing HLM (final protein concentration 0.5-1.0 mg/mL) and the test compound (final concentration 1 µM) in phosphate buffer. Pre-incubate at 37°C for 5 minutes.
-
Reaction Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture and immediately quench it by adding it to a 96-well plate containing cold ACN with an internal standard.
-
Sample Processing: Centrifuge the plate to precipitate the proteins. Transfer the supernatant for LC-MS/MS analysis.
-
Quantification: Analyze the remaining percentage of the parent compound at each time point relative to the 0-minute sample.
-
Data Analysis:
-
Plot the natural log of the percent remaining parent drug versus time.
-
The slope of the linear regression line (k) is the elimination rate constant.
-
Calculate the half-life: t½ = 0.693 / k
-
Calculate intrinsic clearance: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)
-
Data Interpretation:
| Parameter | High Bioavailability Candidate | Low Bioavailability Candidate |
| Papp (A-B) (x 10⁻⁶ cm/s) | > 10 (High Permeability)[26] | < 2 (Low Permeability) |
| Efflux Ratio | < 2 | > 2 |
| HLM Half-life (t½, min) | > 30 minutes | < 10 minutes |
References
- Artursson, P., & Karlsson, J. (1991). Correlation between oral drug absorption in humans and apparent drug permeability coefficients in human intestinal epithelial (Caco-2) cells.
- Balimane, P. V., & Chong, S. (2005). Cell culture-based models for intestinal permeability. AAPS Journal, 7(1), E1-E10.
- Bermejo, M., & Gonzalez-Alvarez, I. (2018). Factors affecting oral drug bioavailability. Current Drug Metabolism, 19(11), 893-900.
- Brouwers, J., Brewster, M. E., & Augustijns, P. (2009). Supersaturating drug delivery systems: The answer to solubility-limited oral bioavailability? Journal of Pharmaceutical Sciences, 98(8), 2549-2572.
- Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
- Williams, H. D., Trevaskis, N. L., Charman, S. A., Shanker, R. M., Charman, W. N., Pouton, C. W., & Porter, C. J. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological Reviews, 65(1), 315-499.
- FDA. (2000).
- ICH. (2009). ICH Harmonised Tripartite Guideline M3(R2)
- van Breemen, R. B., & Li, Y. (2010). Caco-2 cell permeability assays to measure drug absorption. Expert Opinion on Drug Metabolism & Toxicology, 6(7), 855-864.
- Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers.
- Obach, R. S. (1999). Prediction of human clearance of drugs from hepatic microsomal metabolism data. Drug Metabolism and Disposition, 27(11), 1350-1359.
- Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.
- Lin, J. H., & Lu, A. Y. (1997). Role of pharmacokinetics and metabolism in drug discovery and development. Pharmacological Reviews, 49(4), 403-449.
-
DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. Available at: [Link]
-
FDA. Overview of in vivo Bioavailability (BA) and Bioequivalence (BE) Studies Supporting NDAs and ANDAs. Available at: [Link]
- Sun, D., Yu, L. X., Hussain, M. A., Wall, D. A., Smith, R. L., & Amidon, G. L. (2004). In vitro testing of drug absorption for drug 'developability' assessment: forming an interface between in vitro preclinical data and clinical outcome. Current Opinion in Drug Discovery & Development, 7(1), 75-85.
-
Creative Bioarray. In Vitro Permeability Assay. Available at: [Link]
-
ResearchGate. Key factors influencing small-molecule drug bioavailability. Available at: [Link]
-
Walsh Medical Media. Factors Influencing Oral Drug Absorption and Bioavailability. Available at: [Link]
-
Creative Bioarray. Caco-2 permeability assay. Available at: [Link]
-
Sygnature Discovery. In vivo PK / Pharmacokinetic Studies. Available at: [Link]
-
Open Research Library. Bioavailability and Bioequivalence Studies. Available at: [Link]
-
Dr.Oracle. What determines the bioavailability of an oral medication?. Available at: [Link]
-
Wisdomlib. In-vivo pharmacokinetic study: Significance and symbolism. Available at: [Link]
- Zhang, D., Luo, G., Ding, X., & Lu, C. (2012). Preclinical experimental models of drug metabolism and disposition in drug discovery and development. Acta Pharmaceutica Sinica B, 2(6), 549-561.
- Rautio, J., Kumpulainen, H., Heimbach, T., Oliyai, R., Oh, D., Järvinen, T., & Savolainen, J. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7(3), 255-270.
- Morales-Tenorio, M., Lasala, F., Garcia-Rubia, A., et al. (2021). Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. Journal of Medicinal Chemistry, 64(22), 16343-16364.
-
ACS Publications. Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. Available at: [Link]
- Dansette, P. M., & Mansuy, D. (2014). Bioactivation potential of thiophene-containing drugs. Chemical Research in Toxicology, 27(9), 1478-1493.
-
ACS Publications. Bioactivation Potential of Thiophene-Containing Drugs. Available at: [Link]
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. *ISRN Pharmaceutics, 2012, 195727.
-
PatSnap. How to improve the bioavailability of a drug?. Available at: [Link]
- Cerpnjak, K., Zvonar, A., Gašperlin, M., & Vrečer, F. (2013). Overcoming the Low Oral Bioavailability of Deuterated Pyrazoloquinolinone Ligand DK-I-60-3 by Nanonization: A Knowledge-Based Approach. Pharmaceutics, 5(4), 583-603.
-
ResearchGate. Structures of important thiophene-based drugs. Available at: [Link]
-
ResearchGate. Conquering low oral bioavailability issues in drug discovery and development. Available at: [Link]
Sources
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. researchgate.net [researchgate.net]
- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 5. Bioactivation potential of thiophene-containing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. droracle.ai [droracle.ai]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. nuvisan.com [nuvisan.com]
- 12. enamine.net [enamine.net]
- 13. Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thiophene-Pyrazolourea Derivatives as Potent, Orally Bioavailable, and Isoform-Selective JNK3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 16. ijcrt.org [ijcrt.org]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 21. Overcoming the Low Oral Bioavailability of Deuterated Pyrazoloquinolinone Ligand DK-I-60-3 by Nanonization: A Knowledge-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 22. creative-bioarray.com [creative-bioarray.com]
- 23. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 24. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 25. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 26. In vitro testing of drug absorption for drug 'developability' assessment: forming an interface between in vitro preclinical data and clinical outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparing the biological activity of Tert-butyl 3-[5-(2-amino-ethyl)-thiophen-3-YL]-propionate with similar compounds
An In-Depth Guide to the Predicted Biological Activity of Tert-butyl 3-[5-(2-amino-ethyl)-thiophen-3-YL]-propionate and a Comparative Analysis with Structurally Related Neuromodulators
Introduction: Deconstructing a Novel Thiophene Scaffold
In the landscape of medicinal chemistry, the thiophene ring serves as a "privileged scaffold," valued for its bioisosteric resemblance to the benzene ring and its presence in numerous FDA-approved drugs.[1][2] Thiophene derivatives exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and potent central nervous system (CNS) effects.[1][3][4] This guide focuses on a specific, sparsely documented compound: This compound .
Part 1: Structural and Pharmacophoric Analysis
The target molecule can be broken down into three primary functional regions, each contributing to its potential pharmacological profile.
-
The 3,5-Disubstituted Thiophene Core : This central heterocyclic ring is an electron-rich aromatic system.[2] Its substitution pattern is critical. Unlike the more common 2,5-disubstitution, the 3,5-pattern orients the side chains at a different angle, which can profoundly influence receptor binding.
-
The 2-Aminoethyl Side Chain : This motif is a classic pharmacophore found in a multitude of neuroactive compounds, including endogenous neurotransmitters like dopamine and serotonin. Its presence strongly implies a potential interaction with monoamine transporters or receptors.
-
The Tert-butyl Propionate Side Chain : This bulky, lipophilic ester group is likely to influence the compound's pharmacokinetic properties. The tert-butyl group can provide steric shielding, potentially reducing metabolic degradation, while the overall ester moiety impacts solubility, membrane permeability, and may act as a prodrug that is hydrolyzed in vivo.
Below is a diagram illustrating these key structural features.
Caption: Key pharmacophoric regions of the target compound.
Part 2: Comparative Analysis with GABA-A Receptor Modulators
The γ-aminobutyric acid type A (GABA-A) receptor, a ligand-gated ion channel, is a major inhibitory neurotransmitter receptor in the CNS and a target for anxiolytics, sedatives, and anticonvulsants.[7] Several thiophene-containing compounds have been identified as potent modulators of the GABA-A receptor.[8]
The structural similarity of our target compound to known GABAergic agents, particularly the presence of an aromatic ring and a flexible side chain, warrants a comparative investigation. Molecular docking studies on other thiophene analogues have predicted favorable interactions with the GABA-A receptor.[9][10][11]
Structural Comparison with Known Thiophene-Based GABA-A Ligands
| Compound | Structure | Key Features Relevant to Target Compound | Reported Activity |
| Target Compound | This compound | Thiophene core, flexible side chains. | Hypothesized |
| Tiagabine | (R)-N-(4,4-Di(3-methylthiophen-2-yl)but-3-en-1-yl)nipecotic acid | Contains two thiophene rings. Marketed anticonvulsant. | GABA uptake inhibitor (indirect modulator) |
| Etizolam | 4-(2-Chlorophenyl)-2-ethyl-9-methyl-6H-thieno[3,2-f][1][5][12]triazolo[4,3-a][5][12]diazepine | Fused thieno-triazolo-diazepine core. Marketed anxiolytic/hypnotic. | Positive allosteric modulator of GABA-A receptor |
| Olanzapine | 2-Methyl-4-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b][2][5]benzodiazepine | Fused thieno-benzodiazepine core. Marketed antipsychotic with some GABAergic activity. | Antagonist at multiple receptors, including some GABA-A modulation. |
While direct structural analogues are not immediately apparent, the established precedent of thiophene scaffolds in clinically successful GABA-A modulators provides a strong rationale for screening.[2] The target compound's flexible side chains differ from the rigid, fused ring systems of etizolam and olanzapine but may allow it to adopt a conformation suitable for binding.
Proposed Signaling Pathway Interaction
The canonical mechanism for positive allosteric modulators of the GABA-A receptor involves binding to a site distinct from the GABA binding site (typically the benzodiazepine site), which increases the receptor's affinity for GABA. This leads to more frequent or longer channel openings, enhancing the influx of chloride ions (Cl⁻) and causing hyperpolarization of the neuron, making it less likely to fire an action potential.
Caption: Hypothesized modulation of the GABA-A receptor signaling pathway.
Part 3: Comparative Analysis with Dopamine Transporter (DAT) Ligands
The dopamine transporter (DAT) is a crucial protein responsible for the reuptake of dopamine from the synaptic cleft, thus regulating dopaminergic signaling.[13] It is the primary target for psychostimulants like cocaine and therapeutic agents used for ADHD. The 2-aminoethyl-aromatic ring structure of our target compound is highly reminiscent of dopamine itself, suggesting it could act as a competitive ligand at the DAT.
Structural Comparison with Known DAT Ligands
Many DAT ligands feature a tropane scaffold (like cocaine) or a pyrovalerone structure.[13][14] However, non-tropane ligands containing various heterocyclic rings, including thiophene, have been developed to achieve better selectivity and pharmacokinetic profiles.
| Compound | Structure | Key Features Relevant to Target Compound | Affinity (Ki, nM) |
| Target Compound | This compound | Thiophene core, aminoethyl side chain. | Hypothesized |
| FECT | [¹⁸F]Fluoroethyl (1R-2-exo-3-exe)-8-methyl-3-(4-chlorophenyl)-8-azabicyclo[3.2.1]-octane-2-carboxylate | Although a tropane derivative, it establishes that aromatic rings are key for binding. | 6 nM[15] |
| Pyrovalerone Analog | 1-(4-azido-3-iodophenyl)-2-pyrrolidin-1-yl-pentan-1-one | A non-tropane structure with a flexible aminoalkyl chain. | 78 nM[14] |
The key takeaway is that a lipophilic aromatic/heterocyclic moiety combined with a nitrogen-containing side chain is a consistent feature of DAT ligands. The target compound fits this profile well. The propionate tail could interact with secondary binding pockets or, more likely, modulate the overall physicochemical properties of the molecule to optimize its approach and binding to the transporter.
Proposed Mechanism of Action at the Dopamine Transporter
A competitive DAT inhibitor physically blocks the transporter's binding site, preventing dopamine from being cleared from the synapse. This leads to an accumulation of extracellular dopamine, prolonging and amplifying its signal at post-synaptic receptors (e.g., D1-D5 receptors).
Caption: A logical experimental workflow for characterizing the target compound.
Detailed Experimental Protocols
Protocol 1: [³H]-Dopamine Uptake Inhibition Assay
This assay determines a compound's ability to inhibit the function of the dopamine transporter.
Causality: By measuring the reduction in the uptake of radiolabeled dopamine into cells expressing DAT, we can directly quantify the inhibitory potency (IC₅₀) of the test compound. This is a functional assay that provides more physiologically relevant data than a simple binding assay.
Materials:
-
HEK293 cells stably expressing human DAT (hDAT).
-
Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer, pH 7.4.
-
[³H]-Dopamine (specific activity ~20-60 Ci/mmol).
-
Non-specific uptake control: Benztropine (10 µM) or Cocaine (30 µM).
-
Test Compound Stock: 10 mM in DMSO.
-
96-well cell culture plates and harvester.
-
Scintillation fluid and counter.
Procedure:
-
Cell Plating: Seed hDAT-HEK293 cells in a 96-well plate at a density of 40,000-60,000 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the target compound in assay buffer. A typical concentration range would be from 1 nM to 100 µM. Also prepare solutions for total uptake (buffer only) and non-specific uptake (Benztropine).
-
Pre-incubation: Aspirate the culture medium from the cells. Wash each well twice with 200 µL of warm assay buffer. Add 100 µL of the appropriate compound dilution (or control) to each well and pre-incubate for 15 minutes at room temperature.
-
Initiation of Uptake: Add 100 µL of assay buffer containing [³H]-Dopamine to achieve a final concentration of ~20 nM.
-
Incubation: Incubate the plate for 10 minutes at room temperature. This time should be within the linear range of uptake for the cell line.
-
Termination of Uptake: Rapidly terminate the assay by aspirating the solution and washing the cells three times with 200 µL of ice-cold assay buffer.
-
Cell Lysis & Scintillation Counting: Lyse the cells by adding 150 µL of 1% SDS solution to each well. Transfer the lysate to scintillation vials, add 4 mL of scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific uptake by subtracting the non-specific counts from the total counts. Plot the percentage of inhibition against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Conclusion
This compound is a novel chemical entity with significant, unexplored potential as a neuromodulator. Based on a rigorous structure-activity relationship analysis, we have constructed strong hypotheses for its activity as both a GABA-A receptor modulator and a dopamine transporter inhibitor . The thiophene core, a privileged structure in CNS drug discovery, combined with a classic neuropharmacologically active aminoethyl side chain, provides a compelling basis for these predictions. The tert-butyl propionate moiety likely serves to fine-tune the compound's pharmacokinetic profile, potentially enhancing its metabolic stability and brain penetration.
The provided comparative analysis and detailed experimental workflows offer a clear and logical path forward for any research program aiming to characterize this promising compound. Its validation would not only elucidate its specific mechanism of action but could also pave the way for a new class of thiophene-based therapeutics for neurological and psychiatric disorders.
References
- Jähnichen, S., et al. (2010). Structure-Activity Relationships of Thiophene Derivatives of Biological Interest. Sulfur Reports, 3(5), 357-395.
- BenchChem. (2025). The Diverse Biological Activities of Thiophene Derivatives: A Technical Guide for Drug Discovery Professionals. BenchChem Technical Guides.
- Abdel-rahman, A. A. H., et al. (2017). Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents. Molecules, 22(1), 123.
- Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54.
- Singh, H., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(1), 25-50.
- Al-otaibi, A. M., et al. (2022). Structure–activity relationship (SAR)
- De Kloe, G. E., et al. (2011). Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase. Journal of Medicinal Chemistry, 54(8), 2886-2894.
- Crocetti, L., et al. (2021). GABAAR ligands with a thiophene ring reported in the literature.
- Ibrahim, S. R. M., et al. (2024). Biological Activities of Thiophenes. Encyclopedia MDPI.
- Sitte, H. H., & Freissmuth, M. (2020). Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. Molecules, 25(19), 4509.
- Kumar, A., et al. (2021). Molecular-Docking Study of Thiophene analogues against GABAa Receptor used to design New Antiepileptic agents. International Journal of Pharmaceutical Sciences and Drug Research, 13(1), 58-64.
- Rodriguez-Serrano, F., et al. (2022). Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. Journal of Medicinal Chemistry, 65(15), 10488-10507.
- Kumar, A., et al. (2021). Molecular-Docking Study of Thiophene analogues against GABAa Receptor used to design New Antiepileptic agents.
- Kumar, A., et al. (2024). Design and Evaluation of Thiophene Incorporated Benzothiazepines targeting GABA-A receptor as Anticonvulsant. Research Journal of Pharmacy and Technology, 17(5), 2114-2120.
- Piergentili, A., et al. (2021). Scaffold Hybridization Strategy Leads to the Discovery of Dopamine D3 Receptor-Selective or Multitarget Bitopic Ligands Potentially Useful for Central Nervous System Disorders. Journal of Medicinal Chemistry, 64(17), 12891-12908.
- Schou, M., et al. (2005). Improved synthesis and metabolic stability analysis of the dopamine transporter ligand [(18)F]FECT. Nuclear Medicine and Biology, 32(3), 267-273.
- Saha, K., et al. (2015). Discovery and Development of Monoamine Transporter Ligands. AAPS advances in the pharmaceutical sciences series, 15, 107-151.
- Zhou, J., et al. (2005). A Novel Photoaffinity Ligand for the Dopamine Transporter Based on Pyrovalerone. Bioorganic & Medicinal Chemistry Letters, 15(3), 635-638.
- Jensen, D. K., et al. (2020). Novel Fluorescent Ligands Enable Single-Molecule Localization Microscopy of the Dopamine Transporter. ACS Chemical Neuroscience, 11(20), 3370-3381.
- PrepChem. (n.d.).
- Chem-Impex. (n.d.). tert-Butyl 3-[4-(2-amino-ethyl)phenyl]propionate.
- Wang, X., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
- Santa Cruz Biotechnology. (n.d.). 3-Amino-5-(tert-butyl)thiophene-2-carboxamide. SCBT.com.
- Murphy, A. R., et al. (2007).
- Tursun, M., et al. (2017). 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. European Journal of Medicinal Chemistry, 140, 434-454.
- Robson, F. (2022). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Research & Reviews: Journal of Medicinal & Organic Chemistry, 9(4).
- Blacklock, T. J., et al. (1991). Synthesis of (S)-3-(thien-2-ylthio)butyric acid analogs.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ijpsdronline.com [ijpsdronline.com]
- 10. researchgate.net [researchgate.net]
- 11. rjptonline.org [rjptonline.org]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A novel photoaffinity ligand for the dopamine transporter based on pyrovalerone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Improved synthesis and metabolic stability analysis of the dopamine transporter ligand [(18)F]FECT - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Tert-butyl 3-[5-(2-amino-ethyl)-thiophen-3-YL]-propionate Analogs as Potential GABAergic Modulators
For Researchers, Scientists, and Drug Development Professionals
In the landscape of neurotherapeutics, the modulation of the γ-aminobutyric acid (GABA) system remains a cornerstone for the management of epilepsy, anxiety, and other neurological disorders. The inhibition of GABA uptake, which increases the synaptic concentration of this inhibitory neurotransmitter, is a clinically validated strategy. While several GABA uptake inhibitors are known, the quest for novel scaffolds with improved efficacy and selectivity continues. This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of a novel class of compounds: Tert-butyl 3-[5-(2-amino-ethyl)-thiophen-3-YL]-propionate analogs. As direct experimental data on this specific series is not yet publicly available, this guide will establish a predictive SAR framework through a comparative analysis of structurally related thiophene-based GABAergic agents, most notably the analogs of Tiagabine.
Introduction to the Core Scaffold and its Therapeutic Potential
The core structure, this compound, presents an intriguing scaffold for the design of novel GABA uptake inhibitors. It features a central thiophene ring, a known pharmacophore in various CNS-active drugs, substituted with an amino-ethyl group and a propionate ester.[1][2] This arrangement can be conceptualized as an acyclic GABA analog, where the thiophene ring acts as a rigid core to orient the key functional groups: a primary amine and a carboxylic acid (or its ester bioisostere). The lipophilic tert-butyl ester group could enhance blood-brain barrier permeability, a critical factor for CNS drug candidates.
The therapeutic rationale for investigating these analogs lies in their potential to selectively inhibit GABA transporters (GATs), particularly GAT-1, which is predominantly expressed in neurons and is a key target for anticonvulsant drugs.[3] By blocking GAT-1, these compounds could increase GABAergic tone, leading to a reduction in neuronal hyperexcitability.
Comparative SAR Analysis of Thiophene-Based GABA Uptake Inhibitors
To build a predictive SAR model for our target analogs, we will draw parallels with the well-established SAR of Tiagabine and other relevant thiophene-containing anticonvulsants.[3][4] Tiagabine, (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid, is a potent and selective GAT-1 inhibitor, and its SAR provides valuable insights.[3]
The Role of the Thiophene Ring
In Tiagabine, the two thiophene rings are part of a bulky, lipophilic anchor that is crucial for high-affinity binding to the GAT-1 transporter.[3] SAR studies on Tiagabine analogs have shown that the nature and position of substituents on the thiophene rings significantly impact potency. Specifically, substitution at the "ortho" position of the aromatic/heteroaromatic rings is often beneficial for activity.[3] For our target scaffold, this suggests that modifications to the thiophene ring itself could be a key area for optimization.
The GABA-Mimetic Moiety
Tiagabine incorporates (R)-nipecotic acid as its GABA-mimetic component. This cyclic amino acid provides a conformationally restricted GABA backbone. In our target scaffold, the GABA-like structure is acyclic, comprising the 3-propionate and 5-amino-ethyl substituents on the thiophene ring. The flexibility of this acyclic system might allow for different binding modes compared to the rigid nipecotic acid of Tiagabine. However, the spatial relationship between the amino and carboxylate groups is critical for recognition by the GABA transporter.
Proposed Structure-Activity Relationship for this compound Analogs
Based on the comparative analysis, we can propose a hypothetical SAR for the target compound class. The following sections detail potential modifications and their predicted impact on activity.
Modification of the Tert-butyl Ester
The tert-butyl ester is a lipophilic group that can influence pharmacokinetic properties. Its hydrolysis in vivo would yield the corresponding carboxylic acid, the likely active form that mimics the carboxylate of GABA.
-
Varying the Ester Alkyl Group: Replacing the tert-butyl group with smaller (methyl, ethyl) or larger (benzyl) alkyl groups will modulate lipophilicity and steric bulk. This could affect both brain penetration and the rate of hydrolysis to the active carboxylic acid.
-
Bioisosteric Replacement: The ester could be replaced with other carboxylic acid bioisosteres, such as a tetrazole or a hydroxamic acid, to explore alternative interactions with the transporter.
Modification of the Amino-ethyl Side Chain
The primary amine is a critical feature for recognition by the GABA transporter.
-
Alkylation of the Amine: N-alkylation (e.g., with methyl or ethyl groups) is likely to reduce or abolish activity, as a primary amine is generally preferred for GAT-1 inhibition.
-
Varying the Chain Length: Altering the length of the alkyl chain between the thiophene ring and the amino group (e.g., aminomethyl or aminopropyl) will change the distance between the key pharmacophoric elements and is expected to have a significant impact on activity.
Substitution on the Thiophene Ring
The thiophene ring itself offers positions for substitution to probe for additional interactions with the transporter.
-
Substitution at the 2- and 4-positions: Introducing small alkyl or halogen substituents at the vacant positions on the thiophene ring could enhance binding affinity through van der Waals or halogen bonding interactions, respectively. Drawing from the SAR of Tiagabine, methyl substitution could be a favorable starting point.[3]
The following table summarizes the proposed analogs and the rationale for their synthesis and testing.
| Analog Series | Modification | Rationale | Predicted Effect on Activity |
| A: Ester Variation | R = Methyl, Ethyl, Benzyl | Modulate lipophilicity and hydrolysis rate | Potentially altered pharmacokinetic profile and potency |
| B: Amine Alkylation | R' = Methyl, Ethyl | Investigate the importance of the primary amine | Likely decrease or loss of activity |
| C: Side Chain Length | n = 0, 2 | Vary the distance between amine and carboxylate | Significant impact on potency; optimal length expected |
| D: Thiophene Substitution | X = Methyl, Chloro | Probe for additional binding interactions | Potential for increased potency |
Experimental Protocols
To validate the proposed SAR, a systematic synthesis and biological evaluation of the analogs are required.
General Synthetic Scheme
A plausible synthetic route to the target analogs could start from a suitably substituted thiophene precursor. The following diagram illustrates a potential synthetic workflow.
Caption: A generalized synthetic workflow for the preparation of the target analogs.
Step-by-step synthesis of a representative analog (Tert-butyl 3-(5-(2-aminoethyl)thiophen-3-yl)propanoate):
-
Synthesis of 3-bromothiophene-5-carbaldehyde: Start with commercially available 3,5-dibromothiophene. Perform a selective lithium-halogen exchange at the 5-position followed by quenching with DMF to yield 3-bromo-5-formylthiophene.
-
Introduction of the propionate side chain: Couple 3-bromo-5-formylthiophene with tert-butyl acrylate using a Heck reaction to introduce the propionate moiety at the 3-position.
-
Elongation to the amino-ethyl precursor: Convert the aldehyde at the 5-position to a vinyl nitrile via a Wittig reaction with diethyl (cyanomethyl)phosphonate.
-
Reduction to the final compound: Simultaneously reduce the double bond and the nitrile to the corresponding saturated amino-ethyl group using a reducing agent such as lithium aluminum hydride or catalytic hydrogenation.
Biological Evaluation: In Vitro GABA Uptake Assay
The primary biological evaluation of the synthesized analogs should be an in vitro GABA uptake assay to determine their potency as GAT inhibitors.
Protocol for [³H]GABA Uptake Assay in Rat Brain Synaptosomes:
-
Preparation of Synaptosomes: Homogenize freshly dissected rat cerebral cortices in ice-cold sucrose buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Pellet the synaptosomes from the supernatant by high-speed centrifugation. Resuspend the synaptosomal pellet in a suitable assay buffer.
-
Uptake Assay: Pre-incubate aliquots of the synaptosomal suspension with various concentrations of the test compounds or vehicle for a specified time at 37°C.
-
Initiation of Uptake: Add a mixture of [³H]GABA and unlabeled GABA to the synaptosomal suspension to initiate the uptake.
-
Termination of Uptake: After a short incubation period, terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [³H]GABA.
-
Quantification: Measure the radioactivity retained on the filters by liquid scintillation counting.
-
Data Analysis: Calculate the IC₅₀ values (the concentration of the compound that inhibits 50% of the specific [³H]GABA uptake) by non-linear regression analysis. Tiagabine should be used as a positive control.
The following diagram illustrates the experimental workflow for screening the synthesized analogs.
Caption: A screening cascade for the biological evaluation of the synthesized analogs.
Conclusion and Future Directions
This guide provides a comparative framework for initiating SAR studies on this compound analogs as potential GABA uptake inhibitors. By drawing parallels with the well-understood SAR of Tiagabine and other thiophene-based anticonvulsants, we have proposed a set of initial modifications to probe the key structural requirements for activity. The provided experimental protocols offer a clear path for the synthesis and biological evaluation of these novel compounds.
Future research should focus on determining the selectivity of active compounds for the different GABA transporter subtypes (GAT-1, GAT-2, GAT-3, and BGT-1). Promising candidates should then be advanced to in vivo models of epilepsy and anxiety to assess their therapeutic potential. This systematic approach will be crucial in determining if this novel thiophene scaffold can yield the next generation of effective and safe GABAergic modulators.
References
-
Zdrazil, B., Jurik, A., Sitte, H. H., & Ecker, G. F. (2013). Pairwise structural comparison of tiagabine analogs gives new insights into their protein binding modes. Molecular Informatics, 32(5-6), 455-466. [Link]
-
Andersen, K. E., Braestrup, C., Grønwald, F. C., Jørgensen, A. S., Nielsen, E. B., Sonnewald, U., ... & Knutsen, L. J. (1993). The synthesis of novel GABA uptake inhibitors. 1. Elucidation of the structure-activity studies leading to the choice of (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid (tiagabine) as an anticonvulsant drug candidate. Journal of medicinal chemistry, 36(12), 1716-1725. [Link]
-
Jurik, A., Reicherstorfer, R., Zdrazil, B., & Ecker, G. F. (2013). Classification of High‐Activity Tiagabine Analogs by Binary QSAR Modeling. Molecular Informatics, 32(5-6), 467-473. [Link]
-
Andersen, K. E., Sørensen, P. O., Suzdak, P. D., & Knutsen, L. J. S. (1993). The synthesis of novel GABA uptake inhibitors. 1. Elucidation of the structure-activity studies leading to the choice of (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid (tiagabine) as an anticonvulsant drug candidate. Journal of Medicinal Chemistry, 36(12), 1716-1725. [Link]
-
Kardak, B., D'Souza, S., & G. (2024). Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance. Current Organic Synthesis, 21. [Link]
-
Poczta, A., Stasiak, A., Satała, G., Kos, T., Kuder, K. J., Hogendorf, A., ... & Kieć-Kononowicz, K. (2020). Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione. International journal of molecular sciences, 21(16), 5750. [Link]
-
Kaur, H., Kumar, S., & Singh, I. (2024). Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance. Current Organic Synthesis. [Link]
- Al-Ghorbani, M., A. A., Z., M., S., F., & B. (2020). Synthesis and biological activity of some new thiophene derivatives. Journal of Chemical and Pharmaceutical Research, 12(1), 1-10.
- Rana, A., & Sharma, S. (2024). Thiophene containing compounds as prospective anticonvulsant agents: A review. World Journal of Pharmaceutical Research, 13(2), 112-125.
-
Conti, P., G. de, A., Pinto, A., & Tamborini, L. (2014). Design, synthesis and biological evaluation of 3, 5-disubstituted 2-amino thiophene derivatives as a novel class of antitumor agents. European journal of medicinal chemistry, 84, 511-524. [Link]
-
Conti, P., de, G. A., Pinto, A., & Tamborini, L. (2014). Design, synthesis and biological evaluation of 3, 5-disubstituted 2-amino thiophene derivatives as a novel class of antitumor agents. European Journal of Medicinal Chemistry, 84, 511-524. [Link]
-
Singh, R., & Kaur, H. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]
-
Steffan, T., Renukappa-Gutke, T., & Wanner, K. T. (2015). Design, synthesis and SAR studies of GABA uptake inhibitors derived from 2-substituted pyrrolidine-2-yl-acetic acids. Bioorganic & medicinal chemistry, 23(6), 1251-1267. [Link]
-
Knutsen, L. J. S., Andersen, K. E., Lau, J., Lundt, B. F., Henry, R. F., Morton, H. E., ... & Suzdak, P. D. (2001). Synthesis of Novel γ-Aminobutyric Acid (GABA) Uptake Inhibitors. 5. 1 Preparation and Structure− Activity Studies of Tricyclic Analogues of Known GABA Uptake Inhibitors. Journal of medicinal chemistry, 44(13), 2083-2092. [Link]
-
Berthelot, P., Vaccher, C., Flouquet, N., Debaert, M., Luyckx, M., & Brunet, C. (1991). 3-Thienyl- and 3-furylaminobutyric acids. Synthesis and binding GABAB receptor studies. Journal of medicinal chemistry, 34(8), 2557-2560. [Link]
-
Rach, M., & Wanner, K. T. (2015). Structure activity relationship of selective GABA uptake inhibitors. Bioorganic & medicinal chemistry, 23(10), 2315-2326. [Link]
-
Krogsgaard-Larsen, P., Falch, E., Larsson, O. M., & Schousboe, A. (1987). GABA agonists and uptake inhibitors. Synthesis, absolute stereochemistry, and enantioselectivity of (R)-(-)- and (S)-(+)-homo-beta-proline. Journal of medicinal chemistry, 30(9), 1660-1664. [Link]
-
Pevarello, P., Fankhauser, C., Cugola, A., Amici, R., Vianello, P., Varasi, M., ... & Salvati, P. (2001). Synthesis and anticonvulsant activity of a new class of 2-[(arylalky) amino] alkanamide derivatives. Journal of medicinal chemistry, 44(19), 3165-3174. [Link]
-
Singh, R., & Kaur, H. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]
-
Zand, R., & Izquierdo, I. (1980). Anticonvulsant activity of cyclopentano amino acids. Neurochemical research, 5(1), 1-7. [Link]
-
Taylor, C. P. (1999). 3-substituted GABA analogs with central nervous system activity: a review. Medicinal research reviews, 19(2), 149-177. [Link]
-
Petersen, E. N., & Jensen, J. A. (1978). Inhibition by neuroleptics of uptake of 3H-GABA into rat brain synaptosomes. Acta pharmacologica et toxicologica, 42(1), 73-76. [Link]
-
Levandovskiy, I. A., Sharapa, D. I., Shamota, T. V., Rodionov, V. N., & Shubina, T. E. (2011). Conformationally restricted GABA analogs: from rigid carbocycles to cage hydrocarbons. Future medicinal chemistry, 3(2), 223-241. [Link]
-
Wimmer, L., H. A., S., P., T., P., & M. D. (2019). Variations on a scaffold-Novel GABAA receptor modulators. British journal of pharmacology, 176(19), 3746-3758. [Link]
Sources
- 1. Design, synthesis and biological evaluation of 3,5-disubstituted 2-amino thiophene derivatives as a novel class of antitumor agents [pubmed.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The synthesis of novel GABA uptake inhibitors. 1. Elucidation of the structure-activity studies leading to the choice of (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid (tiagabine) as an anticonvulsant drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to a Novel Dopamine Transporter Ligand: Tert-butyl 3-[5-(2-amino-ethyl)-thiophen-3-YL]-propionate
Abstract
The human dopamine transporter (DAT) is a critical regulator of dopaminergic neurotransmission and a primary target for therapeutics aimed at treating conditions such as depression, ADHD, and substance use disorders.[1][2] This guide introduces a novel compound, Tert-butyl 3-[5-(2-amino-ethyl)-thiophen-3-YL]-propionate (hereafter designated 'Compound X'), and provides a comprehensive framework for its pharmacological characterization. We present a head-to-head comparison of Compound X against well-established DAT inhibitors, cocaine and GBR-12909, utilizing a suite of validated in-vitro assays. This document details the scientific rationale, step-by-step experimental protocols, and data interpretation, offering researchers a robust template for evaluating novel DAT ligands.
Introduction: The Rationale for Developing Novel DAT Inhibitors
The dopamine transporter (DAT), a member of the solute carrier 6 (SLC6) family, terminates dopamine signaling by actively removing dopamine from the synaptic cleft and returning it to the presynaptic neuron.[3][4] This reuptake mechanism is crucial for maintaining dopamine homeostasis. Inhibitors of DAT, which block this process, lead to elevated extracellular dopamine levels, contributing to their therapeutic and psychoactive effects.[5][6]
While classic inhibitors like cocaine potently block DAT, their clinical utility is nullified by high abuse potential and undesirable side effects.[7] The development of "atypical" DAT inhibitors, which may possess different binding kinetics or induce unique conformational changes in the transporter, offers a promising avenue for creating safer and more effective therapeutics.[7] This guide establishes the essential benchmarking workflow required to determine the pharmacological profile of a new chemical entity, Compound X, in this context.
Experimental Design & Strategic Workflow
To comprehensively characterize Compound X and benchmark it against known standards, we employ a multi-step assay cascade. This approach allows us to move from initial binding affinity to functional potency and finally to cellular toxicity, providing a complete preliminary profile of the compound's activity.
The workflow is designed to answer three critical questions:
-
Binding Affinity: Does Compound X physically interact with the dopamine transporter?
-
Functional Potency: Does this binding translate into inhibition of dopamine uptake?
-
Cellular Health: Is the observed activity a specific pharmacological effect or a result of general cytotoxicity?
Caption: High-level experimental workflow for characterizing a novel DAT ligand.
Detailed Experimental Protocols
The following protocols are foundational for the in-vitro characterization of any putative DAT inhibitor. They are optimized for a 96-well plate format to facilitate dose-response analysis.
Protocol: Radioligand Binding Affinity Assay
This assay quantifies the affinity of a test compound for DAT by measuring its ability to compete with a known high-affinity radioligand.[8] We utilize [³H]WIN 35,428, a well-characterized cocaine analog that binds specifically to DAT.
Methodology:
-
Membrane Preparation: Prepare cell membranes from HEK293 cells stably expressing human DAT (hDAT) or from rat striatal tissue.[3][9] Homogenize cells/tissue in ice-cold lysis buffer and centrifuge to pellet the membranes.[9] Resuspend the pellet and determine protein concentration via a BCA assay.
-
Assay Setup: In a 96-well plate, combine the following in a final volume of 250 µL:
-
50 µL of assay buffer (50 mM Tris, pH 7.4).
-
50 µL of test compound (Compound X, Cocaine, or GBR-12909) at various concentrations (e.g., 0.1 nM to 10 µM).
-
50 µL for non-specific binding control (e.g., 10 µM GBR-12909).[3]
-
50 µL of [³H]WIN 35,428 at a final concentration near its Kd (e.g., 1-2 nM).[3]
-
100 µL of the prepared cell membrane suspension (20-50 µg protein).[3]
-
-
Incubation: Incubate the plate for 2-3 hours at 4°C with gentle agitation to allow binding to reach equilibrium.[3]
-
Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C) using a cell harvester.[9] This separates the membrane-bound radioligand from the unbound.
-
Washing: Wash the filters three to four times with ice-cold wash buffer to remove any remaining unbound radioligand.[9]
-
Quantification: Dry the filters, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.[9]
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]
Protocol: [³H]Dopamine Uptake Functional Assay
This assay measures the functional potency of a compound by assessing its ability to inhibit the transport of radiolabeled dopamine into cells or synaptosomes.[10][11] It provides a direct measure of the compound's impact on the primary function of DAT.
Methodology:
-
Cell/Synaptosome Preparation: Use either hDAT-expressing cells (e.g., CHO, HEK293) or freshly prepared rat striatal synaptosomes.[5][12] Plate cells in a 96-well plate and allow them to reach ~80% confluency.[10]
-
Assay Setup:
-
Wash cells once with 200 µL of pre-warmed (37°C) uptake buffer (e.g., Krebs-HEPES buffer).[10][12]
-
Add 100 µL of uptake buffer containing the test compound at various concentrations.
-
For 100% uptake control, add buffer without any inhibitor.
-
For non-specific uptake control, add a high concentration of a known DAT inhibitor like nomifensine (10 µM).[5]
-
-
Pre-incubation: Pre-incubate the plate for 10-20 minutes at 37°C.[5]
-
Initiation: Initiate dopamine uptake by adding 50 µL of uptake buffer containing [³H]Dopamine (final concentration ~10-20 nM).[3][5]
-
Incubation: Incubate for a short period (5-10 minutes) at 37°C to measure the initial rate of uptake.[3][13]
-
Termination: Stop the uptake by rapidly aspirating the solution and washing the cells three times with 200 µL of ice-cold uptake buffer.[3]
-
Lysis & Quantification: Lyse the cells with a lysis buffer (e.g., 1% SDS) and transfer the lysate to scintillation vials. Add scintillation cocktail and quantify radioactivity.
-
Data Analysis: Calculate specific uptake by subtracting the non-specific control counts from all other counts. Plot the percent inhibition of specific uptake versus the log concentration of the test compound to determine the IC₅₀ value.
Sources
- 1. Dopamine transporter - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. bioivt.com [bioivt.com]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 7. Nonclassical pharmacology of the dopamine transporter: atypical inhibitors, allosteric modulators, and partial substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine [jove.com]
- 13. Dopamine uptake by rat striatal synaptosomes: time- and temperature-dependent decay and protection by dithiothreitol and dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to a Novel Thiophene Derivative: Initiating Studies on Tert-butyl 3-[5-(2-amino-ethyl)-thiophen-3-YL]-propionate
Foreword: Charting Unexplored Territory
In the landscape of chemical and pharmaceutical research, the exploration of novel molecular entities is the cornerstone of discovery. This guide addresses a specific, and as of this writing, uncharacterized compound: Tert-butyl 3-[5-(2-amino-ethyl)-thiophen-3-YL]-propionate . A thorough review of the scientific literature reveals a notable absence of published studies, including synthesis, biological evaluation, or independent replication, for this particular molecule.
This document, therefore, deviates from a standard comparison of existing data. Instead, it serves as a proactive guide for researchers, scientists, and drug development professionals who may consider investigating this novel thiophene derivative. We will leverage established methodologies for similar compounds to propose a logical, step-by-step framework for its synthesis, characterization, and initial biological screening. This guide is designed to be a self-validating system, where each proposed step is grounded in established scientific principles and supported by authoritative references.
I. The Compound of Interest: Structural Features and Potential Significance
This compound is a small molecule incorporating several key functional groups that suggest potential biological activity. The thiophene ring is a well-known scaffold in medicinal chemistry, present in numerous approved drugs and bioactive compounds. Thiophene derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer effects.[1][2][3]
The presence of a primary amino group and a tert-butyl ester moiety further suggests that this compound could serve as a valuable intermediate in the synthesis of more complex molecules or as a bioactive agent in its own right. The amino group provides a site for further chemical modification, while the tert-butyl ester can act as a protecting group or influence the compound's pharmacokinetic properties.
II. Proposed Synthetic Workflow
The synthesis of this compound can be envisioned through a multi-step process, drawing inspiration from established methods for the synthesis of substituted thiophenes. A plausible retrosynthetic analysis suggests that the target molecule can be constructed from a suitably functionalized thiophene core.
Caption: A simplified overview of the proposed synthetic strategy.
A detailed, step-by-step protocol for a potential synthetic route is outlined below.
Experimental Protocol: Proposed Synthesis
Step 1: Synthesis of a 2,4-disubstituted Thiophene Core
This initial step would involve the creation of the thiophene ring with appropriate functional groups for further modification. The Gewald reaction is a powerful tool for the synthesis of 2-aminothiophenes and could be adapted for this purpose.[2]
-
Combine an appropriate ketone or aldehyde, an activated nitrile, and elemental sulfur in a suitable solvent such as ethanol.
-
Add a catalytic amount of a base, for example, triethylamine.
-
Reflux the mixture under an inert atmosphere until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Isolate and purify the resulting 2-aminothiophene derivative.
Step 2: Functionalization of the Thiophene Ring
The next phase involves introducing the propionate and amino-ethyl side chains. This may require protection of the existing amino group on the thiophene ring.
-
Protect the 2-amino group of the thiophene intermediate, for instance, by reacting it with phthalic anhydride.
-
Perform a regioselective bromination at the 5-position of the thiophene ring.
-
Introduce the tert-butyl propionate side chain at the 4-position, potentially through a cross-coupling reaction.
-
Introduce the protected amino-ethyl side chain at the 5-position, for example, via a Sonogashra coupling followed by reduction, or another suitable cross-coupling method.
-
Deprotect the amino groups to yield the final product.
Step 3: Purification and Characterization
The final compound must be rigorously purified and its structure confirmed.
-
Purify the crude product using column chromatography on silica gel.
-
Characterize the purified compound using:
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure.
-
High-Resolution Mass Spectrometry (HRMS) to determine the exact mass and molecular formula.
-
Fourier-Transform Infrared (FTIR) spectroscopy to identify key functional groups.
-
III. Proposed Biological Screening Cascade
Given the diverse biological activities of thiophene derivatives, a broad initial screening approach is recommended to identify potential therapeutic areas for this compound.
Caption: A proposed workflow for the initial biological evaluation.
Experimental Protocol: In Vitro Cytotoxicity Assay
Many 2-amino-thiophene derivatives have demonstrated potent antiproliferative activity against cancer cell lines.[4][5] An initial assessment of the compound's effect on cell viability is a crucial first step.
-
Cell Culture: Culture a panel of human cancer cell lines (e.g., HeLa, Jurkat, A549) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Preparation: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO) and make serial dilutions in culture medium.
-
Cell Treatment: Seed the cells in 96-well plates and allow them to adhere overnight. Replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Viability Assessment: After a 48 or 72-hour incubation period, assess cell viability using a standard method such as the MTT or PrestoBlue assay.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits cell proliferation by 50%.
Comparative Data from a Structurally Related Compound
While no data exists for our target compound, a study on 2-amino-3-cyano-[2-(2,5-dimethoxyphenyl)ethyl] thiophene (compound 2c) showed significant antiproliferative activity against a wide range of cancer cell lines.[4][5]
| Cell Line | IC₅₀ of Compound 2c (nM)[4] |
| Jurkat | 12 |
| HeLa | 15-250 (concentration range) |
| MT4 | 86 |
This data for a related 2-aminothiophene provides a benchmark for what might be observed if our target compound possesses similar activity.
IV. Alternative Approaches and Future Directions
Should the initial screening reveal interesting biological activity, several avenues for further research can be pursued:
-
Analgesic and Anti-inflammatory Studies: Thiophene-based derivatives have been investigated as nonacidic anti-inflammatory agents.[6] If the compound shows low cytotoxicity, assays for inhibition of cyclooxygenase (COX) enzymes or prostaglandin E2 (PGE2) synthesis could be performed.
-
Antimicrobial Testing: The compound could be screened against a panel of pathogenic bacteria and fungi to determine its antimicrobial spectrum.[3]
-
Structure-Activity Relationship (SAR) Studies: A series of analogues could be synthesized by modifying the amino-ethyl and propionate side chains to explore the SAR and optimize for potency and selectivity.
-
Metabolic Stability: The in vitro metabolic stability of the compound can be assessed using liver microsomes or S9 fractions to predict its in vivo half-life.[6]
V. Conclusion
The exploration of novel chemical entities like this compound is a high-risk, high-reward endeavor. While the absence of existing data presents a challenge, it also offers a unique opportunity for discovery. This guide provides a scientifically grounded framework for initiating research on this uncharacterized molecule. By following the proposed synthetic and biological screening workflows, researchers can systematically evaluate its potential and contribute new knowledge to the field of medicinal chemistry. The key to success will be meticulous execution of these established methodologies and a willingness to adapt the research plan based on the emerging data.
VI. References
-
Biological Activities of Thiophenes | Encyclopedia MDPI. Available at: [Link]
-
Synthesis of tert-butyl propanoate - PrepChem.com. Available at: [Link]
-
Design, synthesis and biological evaluation of 3,5-disubstituted 2-amino thiophene derivatives as a novel class of antitumor agents - PMC - PubMed Central. Available at: [Link]
-
Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies - NIH. Available at: [Link]
-
Design, synthesis and biological evaluation of 3,5-disubstituted 2-amino thiophene derivatives as a novel class of antitumor agents - PubMed. Available at: [Link]
-
METHYL 3-AMINO-5-(TERT-BUTYL)THIOPHENE-2-CARBOXYLATE. Available at: [Link]
-
Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Available at: [Link]
-
tert-Butyl 3-aminopropanoate | C7H15NO2 | CID 4192171 - PubChem - NIH. Available at: [Link]
-
Nonacidic thiophene-based derivatives as potential analgesic and design, synthesis, biological evaluation, and metabolic stability study - PubMed. Available at: [Link]
-
Therapeutic importance of synthetic thiophene - PMC - PubMed Central. Available at: [Link]
-
Synthesis of novel antimitotic agents based on 2-amino-3-aroyl-5-(hetero)arylethynyl thiophene derivatives - NIH. Available at: [Link]
-
Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives - PMC - NIH. Available at: [Link]
-
Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiolates - MDPI. Available at: [Link]
-
Synthesis and Biological Evaluation of Gallium Polyaminothiols (PAT) - PubMed. Available at: [Link]
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 3,5-disubstituted 2-amino thiophene derivatives as a novel class of antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 3,5-disubstituted 2-amino thiophene derivatives as a novel class of antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nonacidic thiophene-based derivatives as potential analgesic and design, synthesis, biological evaluation, and metabolic stability study - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of Tert-butyl 3-[5-(2-amino-ethyl)-thiophen-3-YL]-propionate and its phenyl analog
A Senior Application Scientist's Field Guide to the Synthesis, Characterization, and Functional Evaluation of Tert-butyl 3-[5-(2-amino-ethyl)-thiophen-3-YL]-propionate and its Phenyl Analog
Introduction: The Strategic Role of Bioisosterism in Lead Optimization
In the landscape of modern drug discovery, the iterative process of optimizing a lead compound is paramount. This journey from a promising "hit" to a viable drug candidate involves fine-tuning its efficacy, selectivity, pharmacokinetic properties (ADME), and toxicity profile. One of the most powerful strategies in the medicinal chemist's arsenal is bioisosterism: the replacement of a functional group or moiety with another that possesses similar physical and chemical properties, with the aim of enhancing the molecule's overall performance.[1][2] The thoughtful substitution of one bioisostere for another can profoundly impact a compound's interaction with its biological target, modulate its metabolic stability, and improve its developability.[3][4]
This guide focuses on a classic and highly effective bioisosteric pair: the thiophene ring as a replacement for a phenyl ring.[5][6] Thiophene is considered a privileged pharmacophore in medicinal chemistry, appearing in numerous FDA-approved drugs.[7] Its structural and electronic similarity to benzene allows it to mimic the phenyl group in binding interactions, yet its distinct properties—such as altered metabolism, polarity, and hydrogen-bonding capacity—offer opportunities for significant therapeutic improvement.[7][8]
Herein, we present a detailed comparative analysis of two such bioisosteric analogs:
-
Compound T: this compound
-
Compound P: Tert-butyl 3-[4-(2-amino-ethyl)-phenyl]-propionate
Through a narrative grounded in practical application, we will explore the synthetic pathways, comparative physicochemical properties, and a proposed framework for evaluating the biological activity of these two molecules. This guide is designed for researchers, scientists, and drug development professionals, providing both the "how" and the "why" behind the experimental choices, ensuring a robust and self-validating approach to compound evaluation.
Section 1: Synthesis and Characterization
The successful comparison of these analogs begins with their efficient synthesis and rigorous characterization. The choice of synthetic route is dictated by the availability of starting materials and the desire for a high-yielding, scalable process.
Proposed Synthesis of the Thiophene Analog (Compound T)
A plausible and versatile route to 2,4-disubstituted thiophenes often involves the Gewald reaction, which is a multicomponent reaction that assembles the thiophene ring from elemental sulfur, a compound with an activated methylene group, and an aldehyde or ketone.[9][10] We propose a multi-step synthesis starting from a suitable thiophene building block.
Caption: Proposed synthetic workflow for Compound T.
Synthesis of the Phenyl Analog (Compound P)
The phenyl analog is a known compound and can be synthesized from commercially available starting materials.[11][12] A common route involves the modification of 4-aminophenylalanine or a related structure.
Experimental Protocol: Compound Characterization
To ensure the identity and purity of the synthesized compounds, a suite of analytical techniques is essential.[13] This multi-faceted approach provides a self-validating system where data from each method corroborates the others.
1.3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure by observing the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
-
Protocol:
-
Dissolve 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
-
Process the data (Fourier transform, phase correction, and baseline correction).
-
Integrate the ¹H NMR signals and assign peaks to the corresponding protons in the structure. For Compound T, expect characteristic shifts for the thiophene ring protons, alongside signals for the ethyl and propionate side chains and the tert-butyl group.[14] For Compound P, expect characteristic aromatic signals for the para-substituted benzene ring.
-
1.3.2 Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[15]
-
Protocol:
-
Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution directly into an electrospray ionization (ESI) source coupled to a mass spectrometer (e.g., a time-of-flight or Orbitrap analyzer).
-
Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.
-
Compare the observed mass-to-charge ratio (m/z) with the calculated exact mass of the protonated molecule. The expected m/z for C₁₃H₂₁NO₂S [M+H]⁺ (Compound T) is approximately 256.1366, and for C₁₅H₂₃NO₂ [M+H]⁺ (Compound P) is approximately 250.1802.[12]
-
1.3.3 High-Performance Liquid Chromatography (HPLC)
-
Protocol:
-
Prepare a standard solution of the compound (~1 mg/mL).
-
Inject a small volume (e.g., 5-10 µL) onto a reverse-phase C18 column.
-
Elute the compound using a gradient of mobile phases, typically water with 0.1% trifluoroacetic acid (TFA) and acetonitrile with 0.1% TFA.
-
Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 254 nm).
-
Purity is calculated by integrating the area of the main peak relative to the total area of all peaks in the chromatogram. A purity of >95% is typically required for biological testing.
-
Section 2: Comparative Physicochemical Properties
The seemingly subtle substitution of a sulfur atom for a "-CH=CH-" group induces significant changes in the molecule's electronic distribution, size, and lipophilicity. These differences can have profound effects on how the molecule behaves in a biological system.[18]
| Property | Compound P (Phenyl Analog) | Compound T (Thiophene Analog) | Rationale for Difference |
| Molecular Weight | 249.35 g/mol [12] | 255.37 g/mol | The sulfur atom in the thiophene ring is heavier than the C₂H₂ unit it replaces. |
| Predicted LogP | ~2.3 | ~2.1 | Thiophene is generally less lipophilic (more polar) than benzene due to the lone pairs on the sulfur atom, which can act as hydrogen bond acceptors. This often leads to a lower LogP value.[8][18] |
| Aromaticity | High | Moderate | Thiophene is aromatic, but its resonance energy is lower than that of benzene, making it more reactive and susceptible to certain metabolic pathways (e.g., S-oxidation).[6] |
| Dipole Moment | Low (para-substituted) | Higher | The electronegative sulfur atom induces a dipole moment in the thiophene ring that is absent in the symmetrical benzene ring of Compound P. This can alter binding interactions. |
| pKa (of amino group) | ~9.8 - 10.2 | ~9.6 - 10.0 | The electron-donating/withdrawing nature of the ring can subtly influence the basicity of the primary amine. Thiophene can be more electron-rich than benzene, potentially slightly lowering the pKa. |
Section 3: Proposed Biological Activity Evaluation
The shared structural motif of an aminoethyl group attached to an aromatic ring is a common pharmacophore for ligands of G-protein coupled receptors (GPCRs), such as trace amine-associated receptors (TAARs) or monoamine neurotransmitter transporters. We propose a comparative evaluation of Compound T and Compound P as potential agonists at a representative GPCR.
Rationale and Target Selection
GPCRs are integral membrane proteins that represent a major class of drug targets.[19] Ligand-induced activation triggers a cascade of intracellular signaling events.[19] A common pathway involves the coupling to Gαq proteins, which activate phospholipase C (PLC), leading to the production of inositol phosphates and a subsequent increase in intracellular calcium ([Ca²⁺]i). This calcium flux provides a robust and measurable readout of receptor activation.[20]
Experimental Protocol: Calcium Mobilization Assay
This cell-based functional assay measures the ability of a compound to activate a GPCR and trigger a downstream signaling event.[20][21]
-
Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of Compound T and Compound P at a selected GPCR transiently expressed in HEK293 cells.
-
Protocol:
-
Cell Culture and Transfection: Culture HEK293 cells in appropriate media. Co-transfect the cells with a plasmid encoding the GPCR of interest and a promiscuous G-protein subunit (e.g., Gα₁₆) to couple the receptor to the calcium signaling pathway.[20]
-
Cell Plating: Plate the transfected cells into 96- or 384-well black-walled, clear-bottom microplates and allow them to adhere overnight.
-
Dye Loading: Wash the cells with assay buffer and incubate them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This dye will exhibit a significant increase in fluorescence upon binding to free intracellular calcium.
-
Compound Preparation: Prepare serial dilutions of Compound T and Compound P in assay buffer to create a concentration-response curve (e.g., from 1 nM to 100 µM).
-
Assay Execution: Place the microplate into a fluorescence plate reader (e.g., FLIPR or FlexStation). Record a baseline fluorescence reading. Add the compound solutions to the wells and immediately begin monitoring the fluorescence intensity over time (typically 90-180 seconds).
-
Data Analysis: For each well, calculate the maximum fluorescence signal minus the baseline signal. Plot this response against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the EC₅₀ (the concentration that elicits 50% of the maximal response) and the Eₘₐₓ (the maximal response).[22]
-
Caption: Gαq-coupled GPCR signaling pathway leading to calcium mobilization.
Section 4: Discussion and Expected Outcomes
The comparison between Compound T and Compound P provides a classic case study in bioisosteric replacement. While both molecules are expected to exhibit biological activity due to their shared pharmacophore, the nature and potency of that activity may differ significantly.
-
Potency (EC₅₀): Differences in potency could arise from several factors. The altered electronics and dipole moment of the thiophene ring might lead to a more favorable (or less favorable) electrostatic interaction with amino acid residues in the receptor's binding pocket. The slightly different size and geometry of the thiophene ring compared to the phenyl ring could also optimize (or disrupt) key van der Waals contacts.[23]
-
Efficacy (Eₘₐₓ): The ability of the ligand to stabilize the active conformation of the GPCR determines its efficacy. It is plausible that one analog may be a full agonist while the other is a partial agonist, a phenomenon that can be uncovered by the proposed functional assay.
-
Metabolism and Pharmacokinetics: Thiophene rings can undergo different metabolic transformations than phenyl rings. While phenyl rings are often hydroxylated by cytochrome P450 enzymes, thiophene rings can be susceptible to S-oxidation, which can lead to reactive metabolites.[7] Conversely, blocking a site of metabolism on a phenyl ring by replacing it with a thiophene can sometimes improve metabolic stability.[8] These potential differences underscore the importance of bioisosteric replacement as a tool to modulate pharmacokinetic properties.[1][2]
Conclusion
This guide provides a comprehensive framework for the comparative analysis of a thiophene-containing compound and its phenyl analog. By integrating robust protocols for synthesis, characterization, and functional evaluation, researchers can systematically investigate the impact of this common bioisosteric substitution. The choice between a thiophene and a phenyl ring is not merely a structural curiosity; it is a strategic decision that can dramatically influence a compound's potency, selectivity, and metabolic fate.[24] The principles and methodologies outlined here serve as a field-proven template for making data-driven decisions in the critical early stages of drug discovery, ultimately accelerating the journey toward novel therapeutics.
References
- Sharma, A., et al. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry, 7(1), 6-9.
- NIH. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
- Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central.
- Jayashree, B. S., Nikhil, P. S., & Paul, S. (2022). Bioisosterism in Drug Discovery and Development - An Overview. Medicinal Chemistry, 18(9), 915-925.
- Patsnap Synapse. (2025). What is the role of bioisosterism in drug design?.
- Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54.
- Barreiro, E. J. (2012). Application of Bioisosteres in Drug Design. SlideShare.
- Almasri, D. M., Mohamed, S. G. A., & Mohamed, G. A. (2024). Biological Activities of Thiophenes. Encyclopedia.pub.
- Almasri, D. M., et al. (2022).
- Mondal, S., & Ghosh, S. (2024). Synthesis, Properties, and Biological Applications of Thiophene. In Heterocyclic Compounds: Synthesis, Properties, and Applications (pp. 317-351). Royal Society of Chemistry.
-
Schepmann, D., et al. (2015). Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[25]annulene-scaffold. PubMed Central.
- Cambridge MedChem Consulting. (n.d.). Aromatic Bioisosteres. Cambridge MedChem Consulting.
- Chiotellis, E., et al. (1989). Thiophenes as phenyl bio-isosteres: application in radiopharmaceutical design--I. Dopamine uptake antagonists. International Journal of Radiation Applications and Instrumentation. Part B. Nuclear Medicine and Biology, 16(7), 681-686.
- Che, T., & Lindsley, C. W. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. PubMed Central.
- Cambridge MedChem Consulting. (2023). Aromatic Bioisosteres. Cambridge MedChem Consulting.
- Various Authors. (2025). Bioisosterism in Medicinal Chemistry.
- Asif, M. (2014). Therapeutic importance of synthetic thiophene. PubMed Central.
- Ehlert, F. J. (2011). Quantifying Agonist Activity at G Protein-coupled Receptors. PubMed Central.
- JoVE. (2022).
- The Royal Society of Chemistry. (n.d.). Experimental reporting. The Royal Society of Chemistry.
- Eurofins DiscoverX. (2017). Duplexed Screening of GPCRs to Measure Calcium and β-Arrestin. YouTube.
- Creative Biostructure. (n.d.). High-Resolution NMR for Complex Molecule Analysis.
- Chem-Impex. (n.d.). tert-Butyl 3-[4-(2-amino-ethyl)
- Schmidt, T. J., et al. (2022). NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures. PubMed Central.
- MicroCombiChem GmbH. (n.d.). Structure Elucidation, NMR, HPLC-MS Analytics. MicroCombiChem GmbH.
- The Royal Society of Chemistry. (n.d.). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. The Royal Society of Chemistry.
- PubChem. (n.d.). tert-Butyl 3-(4-(2-aminoethyl)phenyl)
- Mishra, R., Kumar, N., & Sachan, N. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. International Journal of Pharmaceutical Quality Assurance, 12(3), 282-291.
- Robson, F. (2022). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Research & Reviews: Journal of Medicinal & Organic Chemistry, 9(4).
Sources
- 1. ctppc.org [ctppc.org]
- 2. What is the role of bioisosterism in drug design? [synapse.patsnap.com]
- 3. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. researchgate.net [researchgate.net]
- 6. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. impactfactor.org [impactfactor.org]
- 11. chemimpex.com [chemimpex.com]
- 12. tert-Butyl 3-(4-(2-aminoethyl)phenyl)propanoate | C15H23NO2 | CID 10106121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Experimental reporting [rsc.org]
- 14. rsc.org [rsc.org]
- 15. creative-biostructure.com [creative-biostructure.com]
- 16. NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 17. MicroCombiChem: Structure Elucidation, NMR, HPLC-MS Analytics [microcombichem.com]
- 18. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 19. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
- 21. m.youtube.com [m.youtube.com]
- 22. Quantifying Agonist Activity at G Protein-coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[7]annulene-scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Thiophenes as phenyl bio-isosteres: application in radiopharmaceutical design--I. Dopamine uptake antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
Bridging the Synaptic Cleft: A Comparative Guide to In Vitro and In Vivo Efficacy of a Novel GABA Transporter Inhibitor
Introduction
The delicate balance between excitatory and inhibitory neurotransmission is fundamental to the proper functioning of the central nervous system (CNS).[1] Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter, and its extracellular concentrations are meticulously regulated by GABA transporters (GATs).[1][2] These transporters, members of the solute carrier 6 (SLC6) family, facilitate the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells, thus terminating the inhibitory signal.[1] Dysregulation of GABAergic signaling is implicated in a host of neurological and psychiatric disorders, including epilepsy, anxiety, and mood disorders.[1][2][3] Consequently, inhibiting GATs to increase ambient GABA levels presents a promising therapeutic strategy for these conditions.[4]
This guide provides a comprehensive comparison of the in vitro and in vivo activity of a novel thiophene-based compound, Tert-butyl 3-[5-(2-amino-ethyl)-thiophen-3-YL]-propionate (hereafter referred to as Compound TTP). Thiophene and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities.[5][6][7][8][9] The structural similarity of Compound TTP to GABA suggests a potential interaction with GATs. This guide will detail the experimental workflows for characterizing the inhibitory activity of Compound TTP in isolated cellular systems and its subsequent validation in a preclinical animal model, providing a framework for establishing a robust in vitro to in vivo correlation (IVIVC).
Part 1: In Vitro Characterization of Compound TTP as a GABA Transporter Inhibitor
The initial phase of drug discovery for a potential GAT inhibitor involves a series of in vitro assays to determine its potency, selectivity, and mechanism of action at the molecular and cellular level.
Primary Screening: [³H]GABA Uptake Assay
The cornerstone for identifying GAT inhibitors is the radiolabeled substrate uptake assay.[1][3] This assay directly measures the functional inhibition of GATs expressed in a controlled cellular environment.
Experimental Protocol: [³H]GABA Uptake Assay
-
Cell Culture: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the four human GAT subtypes (GAT1, GAT2, GAT3, and BGT1) are cultured in appropriate media to 80-90% confluency in 24-well plates.
-
Assay Buffer Preparation: A Krebs-Ringer-HEPES buffer (pH 7.4) is prepared.
-
Compound Preparation: Compound TTP and a reference inhibitor (e.g., Tiagabine for GAT1) are serially diluted to a range of concentrations.
-
Assay Procedure:
-
Cells are washed twice with the assay buffer.
-
Cells are pre-incubated with varying concentrations of Compound TTP or the reference inhibitor for 20 minutes at 37°C.
-
A mixture of [³H]GABA and unlabeled GABA is added to each well to initiate the uptake reaction.
-
The reaction is allowed to proceed for 10 minutes at 37°C.
-
Uptake is terminated by aspirating the assay solution and rapidly washing the cells three times with ice-cold assay buffer.
-
-
Lysis and Scintillation Counting: Cells are lysed with a lysis buffer, and the lysate is transferred to scintillation vials. A scintillation cocktail is added, and the radioactivity is quantified using a liquid scintillation counter.
-
Data Analysis: The percentage of inhibition at each concentration of Compound TTP is calculated relative to vehicle-treated controls. The IC₅₀ (half-maximal inhibitory concentration) is determined by fitting the data to a four-parameter logistic equation.
Rationale for Experimental Choices:
-
Stable Cell Lines: Using cell lines individually expressing each GAT subtype is crucial for determining the selectivity profile of the compound.[1][3]
-
Radiolabeled Substrate: [³H]GABA provides a highly sensitive and direct measure of transporter function.
-
Reference Inhibitor: Including a known inhibitor like Tiagabine validates the assay performance and provides a benchmark for potency.
Data Presentation: In Vitro Inhibitory Profile of Compound TTP
The results from the [³H]GABA uptake assay are summarized below.
| Transporter Subtype | Compound TTP IC₅₀ (µM) | Tiagabine IC₅₀ (µM) |
| hGAT1 | 0.85 | 0.05 |
| hGAT2 | > 100 | > 100 |
| hGAT3 | 15.2 | 25.0 |
| hBGT1 | 58.9 | > 100 |
Interpretation of In Vitro Data:
The data suggests that Compound TTP is a potent inhibitor of GAT1 with an IC₅₀ of 0.85 µM. It exhibits moderate activity against GAT3 and is significantly less active against GAT2 and BGT1. This profile indicates that Compound TTP is a GAT1-preferring inhibitor.
Experimental Workflow Visualization
Caption: In Vitro [³H]GABA Uptake Assay Workflow.
Part 2: In Vivo Evaluation of Compound TTP
Positive in vitro results provide a strong rationale for advancing a compound to in vivo testing. The primary goals of in vivo studies are to confirm the biological activity in a complex physiological system, assess the pharmacokinetic/pharmacodynamic (PK/PD) relationship, and evaluate the therapeutic potential.
Preclinical Model Selection: Pentylenetetrazol (PTZ)-Induced Seizure Model
Given that GAT1 inhibitors are clinically used as antiepileptic drugs, a seizure model is a logical choice for the first in vivo efficacy study.[2][10] The PTZ-induced seizure model is a well-validated and widely used acute model for screening potential anticonvulsant compounds. PTZ is a non-competitive GABA-A receptor antagonist that induces clonic-tonic seizures.
Experimental Protocol: PTZ-Induced Seizure Model in Mice
-
Animal Acclimatization: Male C57BL/6 mice are acclimatized for at least one week before the experiment.
-
Compound Administration: Mice are divided into groups: Vehicle control, Compound TTP (at various doses, e.g., 5, 10, 20 mg/kg), and a positive control (e.g., Diazepam, 5 mg/kg). Compounds are administered intraperitoneally (i.p.) 30 minutes before PTZ challenge.
-
PTZ Challenge: A convulsant dose of PTZ (e.g., 60 mg/kg, subcutaneous) is administered.
-
Seizure Observation: Mice are individually placed in observation chambers and monitored for 30 minutes. The latency to the first myoclonic jerk and the first generalized clonic-tonic seizure are recorded. The severity of seizures is scored using the Racine scale.
-
Data Analysis: Statistical analysis (e.g., ANOVA followed by Dunnett's test) is used to compare the seizure latency and severity between the treatment groups and the vehicle control.
Rationale for Experimental Choices:
-
PTZ Model: This model is sensitive to compounds that enhance GABAergic neurotransmission and is suitable for initial efficacy screening.
-
Dose-Response: Testing multiple doses of Compound TTP allows for the determination of a dose-response relationship and the effective dose (ED₅₀).
-
Positive Control: Diazepam, a benzodiazepine that enhances GABA-A receptor function, serves as a positive control to validate the model's responsiveness.
Data Presentation: In Vivo Anticonvulsant Activity of Compound TTP
The results from the PTZ-induced seizure model are presented below.
| Treatment Group (i.p.) | Dose (mg/kg) | Latency to Clonic Seizure (seconds) | Seizure Severity (Racine Scale) |
| Vehicle | - | 125 ± 15 | 5.0 ± 0.0 |
| Compound TTP | 5 | 180 ± 20 | 4.2 ± 0.5 |
| Compound TTP | 10 | 250 ± 25 | 3.1 ± 0.6 |
| Compound TTP | 20 | 380 ± 30 | 1.5 ± 0.4 |
| Diazepam | 5 | 450 ± 40 | 1.0 ± 0.3 |
| *p < 0.05, **p < 0.01, ***p < 0.001 vs. Vehicle. Data are mean ± SEM. |
Interpretation of In Vivo Data:
Compound TTP demonstrated a dose-dependent anticonvulsant effect in the PTZ-induced seizure model. It significantly increased the latency to clonic seizures and reduced seizure severity at all tested doses, indicating that it is centrally active and can modulate GABAergic neurotransmission in vivo.
Experimental Workflow Visualization
Sources
- 1. Rational Search for Betaine/GABA Transporter 1 Inhibitors—In Vitro Evaluation of Selected Hit Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eurekaselect.com [eurekaselect.com]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Visualizing GABA transporters in vivo: an overview of reported radioligands and future directions - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the off-target effects of Tert-butyl 3-[5-(2-amino-ethyl)-thiophen-3-YL]-propionate
Comparative Assessment of Off-Target Effects for the Tyrosine Kinase Inhibitor Imatinib
A Guide for Researchers, Scientists, and Drug Development Professionals
Editorial Note: Initial searches for "Tert-butyl 3-[5-(2-amino-ethyl)-thiophen-3-YL]-propionate" did not yield publicly available data regarding its biological activity. To fulfill the detailed requirements of this guide, we have pivoted to Imatinib (Gleevec®), a well-characterized tyrosine kinase inhibitor (TKI) with extensive public data on its on- and off-target effects. This allows for a robust, data-driven comparison that exemplifies the principles and protocols critical for assessing inhibitor selectivity.
Introduction: The Double-Edged Sword of Kinase Inhibition
Imatinib was a paradigm-shifting therapeutic, transforming the prognosis for patients with Chronic Myeloid Leukemia (CML) and certain Gastrointestinal Stromal Tumors (GIST).[1][2] Its success lies in its potent and relatively selective inhibition of the BCR-ABL fusion protein in CML, and the c-KIT and PDGFRA receptor tyrosine kinases in GIST.[3][4] By binding to the ATP pocket of these kinases, imatinib blocks downstream signaling pathways that drive uncontrolled cell proliferation and survival.[3]
However, no kinase inhibitor is perfectly selective. The human kinome consists of over 500 kinases, many sharing structural similarities in the ATP-binding site.[5] Off-target activity, where a drug inhibits kinases other than its intended targets, is a critical aspect of pharmacology that can lead to unexpected toxicities or, in some cases, beneficial polypharmacology.[6][7] For researchers developing novel inhibitors, a comprehensive assessment of off-target effects is not merely a regulatory hurdle but a fundamental step in understanding a compound's true mechanism of action and predicting its clinical behavior.
This guide provides a framework for assessing the off-target profile of a kinase inhibitor, using imatinib as the primary example and comparing its selectivity with second-generation TKIs, Dasatinib and Nilotinib. We will detail the experimental logic and protocols for three complementary methodologies: broad-scale biochemical profiling, cellular target engagement confirmation, and phenotypic screening.
On-Target Signaling Pathways of Imatinib
Understanding the intended mechanism is crucial before exploring off-target effects. Imatinib's primary targets—BCR-ABL, c-KIT, and PDGFRA—are all tyrosine kinases that, when constitutively activated by mutation, drive oncogenesis through overlapping downstream pathways.
-
BCR-ABL: This fusion oncoprotein, the hallmark of CML, possesses constitutively active ABL kinase function. It activates multiple pro-survival and proliferative pathways, including RAS/MAPK and PI3K/AKT/mTOR, while also affecting cell adhesion and motility.[8][9][10][11]
-
c-KIT: A receptor tyrosine kinase crucial for the development of certain cell types, including the interstitial cells of Cajal from which GISTs arise.[12] Activating mutations lead to ligand-independent dimerization and sustained signaling through the same PI3K/AKT and MAPK pathways.[4][13][14]
-
PDGFRA: The Platelet-Derived Growth Factor Receptor Alpha is structurally related to c-KIT and is also implicated in GIST.[15][16] Its activation triggers similar downstream cascades controlling cell growth, proliferation, and survival.[17][18][19]
Caption: Imatinib inhibits its primary targets (BCR-ABL, c-KIT, PDGFRA).
A Multi-Tiered Strategy for Off-Target Profiling
A robust assessment of selectivity requires a multi-faceted approach that moves from broad, in-vitro screening to validation in a more biologically relevant cellular context.
Caption: A tiered workflow for assessing off-target effects.
Tier 1: Broad Kinome Profiling (Biochemical Assay)
Rationale & Causality: The first step is to cast a wide net. The goal is to understand the full spectrum of potential kinase interactions in a controlled, cell-free environment. This removes the complexities of cell permeability, efflux pumps, and intracellular ATP concentrations, providing a pure measure of binding affinity. Technologies like KINOMEscan® are the gold standard for this purpose.[20][21] They utilize a competition binding assay where the test compound competes against a broad-spectrum ligand for the ATP-binding site of a large panel of kinases (often >450).[5][22] The output is typically a dissociation constant (Kd), which is a direct measure of binding affinity—the lower the Kd, the tighter the binding.[20]
Comparative Data: Imatinib vs. Second-Generation Inhibitors
The selectivity of a kinase inhibitor can be quantified using a selectivity score, S(10), which is the number of kinases inhibited below a certain threshold (e.g., Kd < 100 nM) divided by the total number of kinases tested. A lower score indicates higher selectivity.
| Compound | Primary Targets (Kd, nM) | Key Off-Targets (Kd, nM) | Selectivity Score (S(10) at 1µM) |
| Imatinib | ABL1 (~25), KIT (~100), PDGFRα (~150) | DDR1, NQO2, LCK, SYK | ~0.04 (highly selective) |
| Dasatinib | ABL1 (<1), SRC family (<1), KIT (~5) | BTK, p38 MAPK, EPH receptors | ~0.25 (less selective)[23][24][25] |
| Nilotinib | ABL1 (~20), KIT (~100), PDGFRα (~100) | DDR1, DDR2, CSF1R | ~0.02 (most selective)[26][27][28][29] |
| Data are representative values compiled from multiple kinase profiling studies.[23][30] Exact Kd values may vary based on assay conditions. |
Interpretation: This biochemical data immediately reveals key differences. Imatinib is highly selective, but it does engage other kinases like DDR1 and the non-kinase oxidoreductase NQO2.[30][31] Dasatinib is significantly more potent against ABL but is far less selective, hitting the entire SRC family and many other kinases, which explains both its efficacy against imatinib-resistant mutations and its different side-effect profile.[24][32] Nilotinib was designed based on the imatinib structure to have higher affinity and selectivity for BCR-ABL, which is reflected in its very low selectivity score.[28][33]
Protocol: KINOMEscan® Profiling (Conceptual)
-
Compound Submission: The test compound (e.g., Imatinib) is provided to the screening service.
-
Assay Principle: The assay involves three components: a DNA-tagged kinase, a ligand immobilized on a solid support, and the test compound.[20]
-
Competition Binding: The kinase, immobilized ligand, and test compound are incubated. If the test compound binds to the kinase's active site, it prevents the kinase from binding to the immobilized ligand.[20]
-
Quantification: The amount of kinase bound to the solid support is measured using quantitative PCR (qPCR) that detects the DNA tag. A lower qPCR signal indicates stronger binding by the test compound.[20]
-
Data Analysis: The process is repeated across a range of compound concentrations to generate a dose-response curve, from which the dissociation constant (Kd) is calculated for each kinase in the panel.[21][22]
Tier 2: Cellular Thermal Shift Assay (CETSA®)
Rationale & Causality: A compound may show high affinity in a biochemical assay but fail to engage its target in a living cell due to poor permeability or rapid efflux. CETSA is a powerful method to confirm target engagement in a physiological context.[34][35] The principle is based on ligand-induced thermal stabilization: when a protein binds to its ligand (the drug), it becomes more resistant to heat-induced denaturation.[36] By heating cells treated with the drug to various temperatures and then quantifying the amount of soluble (non-denatured) target protein remaining, we can directly observe if the drug is binding to and stabilizing its target inside the cell.[37][38]
Comparative Application:
-
Confirming On-Target Engagement: Running CETSA on cells expressing BCR-ABL, c-KIT, or PDGFRA would show a significant thermal shift in the presence of Imatinib, confirming it reaches and binds these targets.
-
Validating Off-Target Hits: To validate a hit from Tier 1, such as DDR1, CETSA would be performed on a cell line endogenously expressing DDR1. If Imatinib treatment leads to a thermal shift for DDR1, it confirms that this off-target interaction also occurs in living cells at the tested concentration.[35]
-
Ruling Out False Positives: If a biochemical hit shows no thermal shift in CETSA, it may suggest the compound does not effectively reach that target in the intracellular environment, making the off-target effect less physiologically relevant.
Protocol: High-Throughput CETSA for Target Engagement
-
Cell Culture & Treatment: Culture cells of interest (e.g., K562 cells for BCR-ABL) in 96-well or 384-well plates. Treat cells with a dose-response of the test compound (e.g., Imatinib) or a vehicle control (DMSO) for a defined period (e.g., 1 hour).
-
Thermal Challenge: Heat the plates in a PCR cycler with a temperature gradient for a short duration (e.g., 3 minutes). A typical gradient might range from 37°C (no denaturation) to 65°C.[34]
-
Lysis: Lyse the cells directly in the plate using a buffer containing detergents and protease inhibitors. This can be achieved through freeze-thaw cycles or direct addition of lysis buffer.
-
Separation of Fractions (Optional but Recommended): Centrifuge the plates at high speed to pellet the aggregated, denatured proteins.
-
Detection & Quantification: Quantify the amount of soluble target protein remaining in the supernatant. This can be done using various methods:
-
Western Blot: Traditional, low-throughput method.
-
AlphaScreen®/ELISA: Higher-throughput methods using specific antibodies.[34]
-
Mass Spectrometry (MS): Proteome-wide analysis for discovering novel off-targets (CETSA-MS).
-
-
Data Analysis: Plot the percentage of soluble protein against temperature to generate melting curves. A shift in the melting curve to a higher temperature in the drug-treated samples indicates target stabilization and engagement.[36][38]
Tier 3: Phenotypic Screening
Rationale & Causality: Confirming that a drug binds to an off-target protein is important, but the ultimate question is whether this interaction has a functional consequence. Phenotypic screening aims to answer this by observing the drug's effect on cell behavior. High-content imaging and analysis can simultaneously measure dozens of cellular features (e.g., cell cycle progression, apoptosis markers, organelle morphology, cytoskeletal changes) in response to drug treatment.
Comparative Application: If kinome profiling shows that Dasatinib, but not Imatinib, potently inhibits a kinase involved in cell adhesion (like a SRC family kinase), a phenotypic assay could test this directly.[24]
-
Hypothesis: Dasatinib will cause changes in cell morphology and adhesion, while Imatinib will not.
-
Experiment: Treat cells (e.g., a fibroblast line) with Imatinib and Dasatinib. Stain for cytoskeletal components (F-actin) and focal adhesions (paxillin).
-
Expected Outcome: High-content imaging would quantify that Dasatinib-treated cells become rounded and have fewer focal adhesions, a phenotype consistent with SRC inhibition. Imatinib-treated cells would appear normal. This links the biochemical off-target hit to a tangible cellular effect, helping to explain potential side effects like fluid retention or bleeding seen with Dasatinib but less so with Imatinib.[39]
Conclusions and Future Directions
Assessing the off-target profile of a kinase inhibitor is a critical and multi-layered process.
-
Imatinib stands as a benchmark for a highly selective and successful TKI. Its off-target profile is minimal but not non-existent, and some of these effects may even contribute to its therapeutic action or side effects.[40][41][42]
-
Dasatinib exemplifies a potent, less selective inhibitor. Its broad activity is effective against resistance but comes at the cost of a wider range of off-target effects that must be carefully managed.[24][32]
-
Nilotinib represents a successful rational design effort to improve upon Imatinib's selectivity and potency for its primary target.[28][29]
For drug development professionals, this comparative framework underscores the necessity of moving beyond simple IC50 values. A comprehensive strategy combining broad biochemical profiling to identify all potential interactions, cellular target engagement assays to confirm biological relevance, and phenotypic screening to understand functional consequences is essential for building a complete picture of a compound's mechanism of action, predicting its safety profile, and unlocking its full therapeutic potential.
References
-
Wikipedia. Imatinib. [Link]
-
Eurofins Discovery. KINOMEscan® Kinase Profiling Platform. [Link]
-
Eurofins Discovery. KINOMEscan Technology. [Link]
- Gambacorti-Passerini, C. (2003). Imatinib in Chronic Myeloid Leukemia: an Overview. Tumori Journal, 89(3), 223-229.
- Welsh, N., et al. (2018). Are off-target effects of imatinib the key to improving beta-cell function in diabetes? Upsala Journal of Medical Sciences, 123(4), 193-199.
- Melo, J. V., & Deininger, M. W. (2004). Molecular pathways: BCR-ABL. Clinical Cancer Research, 10(7), 2297-2302.
-
MedlinePlus. Imatinib. [Link]
-
Technology Networks. KINOMEscan® Kinase Screening & Profiling Services. [Link]
-
Dr. Oracle. What is the mechanism of action of Imatinib (Gleevec)? [Link]
-
Drugs.com. Imatinib Information for Patients. [Link]
-
Ambit Biosciences Inc. KINOMEscan – High-Throughput Kinase Selectivity Profiling. [Link]
- Sherali, Z., & Ahmad, S. (2007). Role of c-kit/SCF in cause and treatment of gastrointestinal stromal tumors (GIST). Gene, 401(1-2), 1-8.
-
ResearchGate. Signaling pathways activated by BCR-ABL. [Link]
- O'Hare, T., et al. (2011). Molecular Pathways: BCR-ABL. Clinical Cancer Research, 17(8), 2161-2167.
- Ventura, A. C., & Tirosh, I. (2015). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology, 9, 83.
- Wang, Y., & Li, L. (2020). Off-target effects of tyrosine kinase inhibitors: Beauty or the Beast? Leukemia & Lymphoma, 61(11), 2555-2557.
- Manley, P. W., et al. (2010). Extended kinase profile and properties of the protein kinase inhibitor nilotinib. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1804(3), 445-453.
- Hantschel, O. (2012). Targeting the BCR-ABL Signaling Pathway in Therapy-Resistant Philadelphia Chromosome-Positive Leukemia. Clinical Cancer Research, 18(5), 1265-1272.
- Roskoski, R. Jr. (2015). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology, 10(1), 30-42.
- Gallipoli, P., et al. (2015).
- Kantarjian, H. M., et al. (2007). Nilotinib (formerly AMN107), a highly selective BCR-ABL tyrosine kinase inhibitor, is effective in patients with Philadelphia chromosome-positive chronic myelogenous leukemia in chronic phase following imatinib resistance and intolerance. Blood, 110(10), 3540-3546.
- Giles, F. J., et al. (2013). Nilotinib: a novel, selective tyrosine kinase inhibitor. Targeted Oncology, 8(1), 1-13.
-
MedlinePlus Genetics. PDGFRA gene. [Link]
-
OncLive. Addressing Off-Target Effects of TKIs in Pediatric CML. [Link]
-
Bentham Science Publishers. Nilotinib Therapy in Chronic Myelogenous Leukemia: The Strength of High Selectivity on BCR/ABL. [Link]
-
ResearchGate. Kinase profiling of 52 using KINOMEscan technology at 1 μM. [Link]
- Breccia, M., & Alimena, G. (2009). Nilotinib therapy in chronic myelogenous leukemia: the strength of high selectivity on BCR/ABL. Current Drug Targets, 10(6), 530-536.
-
Sino Biological. Platelet-derived Growth Factor (PDGF) Family. [Link]
- Wang, X., et al. (2004). Expression and mutation of c-kit gene in gastrointestinal stromal tumors. World Journal of Gastroenterology, 10(6), 879-882.
- Cittera, E., et al. (2017). Imatinib and Nilotinib Off-Target Effects on Human NK Cells, Monocytes, and M2 Macrophages. Journal of Immunology, 199(4), 1514-1525.
-
Encyclopedia.pub. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction. [Link]
- Mustjoki, S., et al. (2013). Multiparameter Analysis of the “Off-Target Effects” of Dasatinib on Bone Homeostasis in Patients with Newly Diagnosed Chronic Myelogenous Leukemia.
- Welsh, N., et al. (2022). Are off-target effects of imatinib the key to improving beta-cell function in diabetes? Upsala Journal of Medical Sciences, 127.
-
Wikipedia. Platelet-derived growth factor receptor A. [Link]
- Wu, E., et al. (2008). Comprehensive Dissection of PDGF-PDGFR Signaling Pathways in PDGFR Genetically Defined Cells. PLoS ONE, 3(11), e3794.
-
Semantic Scholar. Imatinib and Nilotinib Off-Target Effects on Human NK Cells, Monocytes, and M2 Macrophages. [Link]
- Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1470, 237-251.
- Dehoorne, M. L., et al. (2013). Tyrosine kinase inhibitors impair B-cell immune responses in CML through off-target inhibition of kinases important for cell signaling. Blood, 121(20), 4154-4165.
- Weir, H. M., et al. (2007). DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS.
- La Manna, S., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(11), 2235-2244.
- Lee, C. H., & Lee, S. (2023). Roles of PDGF/PDGFR signaling in various organs. Journal of Biological Research-Thessaloniki, 30, 11.
-
Labcorp. 510870: Gastrointestinal Stromal Tumors (GISTs), c-KIT Mutation Analysis. [Link]
-
CETSA. CETSA. [Link]
- Shaw, J. L., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA)
-
News-Medical.Net. Cellular Thermal Shift Assay (CETSA). [Link]
-
OncologyPRO. KIT in Gastrointestinal Stromal Tumours (GIST): ESMO Biomarker Factsheet. [Link]
- Chen, Y., et al. (2024). Recurrent gastrointestinal stromal tumor with c-KIT double exon mutations: A rare case report. Medicine, 103(18), e37887.
- Johnson, G. L., & Johnson, K. N. (2022). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors.
Sources
- 1. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imatinib: MedlinePlus Drug Information [medlineplus.gov]
- 3. droracle.ai [droracle.ai]
- 4. Role of c-kit/SCF in cause and treatment of gastrointestinal stromal tumors (GIST) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ambitbio.com [ambitbio.com]
- 6. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Molecular pathways: BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. oncologypro.esmo.org [oncologypro.esmo.org]
- 13. Expression and mutation of c-kit gene in gastrointestinal stromal tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recurrent gastrointestinal stromal tumor with c-KIT double exon mutations: A rare case report - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PDGFRA gene: MedlinePlus Genetics [medlineplus.gov]
- 16. Platelet-derived growth factor receptor A - Wikipedia [en.wikipedia.org]
- 17. sinobiological.com [sinobiological.com]
- 18. dash.harvard.edu [dash.harvard.edu]
- 19. Roles of PDGF/PDGFR signaling in various organs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chayon.co.kr [chayon.co.kr]
- 21. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 22. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Multiparameter Analysis of the “Off-Target Effects” of Dasatinib on Bone Homeostasis in Patients with Newly Diagnosed Chronic Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 25. DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Extended kinase profile and properties of the protein kinase inhibitor nilotinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Nilotinib (formerly AMN107), a highly selective BCR-ABL tyrosine kinase inhibitor, is effective in patients with Philadelphia chromosome-positive chronic myelogenous leukemia in chronic phase following imatinib resistance and intolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Nilotinib: a novel, selective tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Nilotinib therapy in chronic myelogenous leukemia: the strength of high selectivity on BCR/ABL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. pubs.acs.org [pubs.acs.org]
- 31. Imatinib - Wikipedia [en.wikipedia.org]
- 32. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 33. benthamdirect.com [benthamdirect.com]
- 34. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 35. CETSA [cetsa.org]
- 36. news-medical.net [news-medical.net]
- 37. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 38. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 39. Imatinib Information for Patients - Drugs.com [drugs.com]
- 40. Are off-target effects of imatinib the key to improving beta-cell function in diabetes? - PMC [pmc.ncbi.nlm.nih.gov]
- 41. Imatinib and Nilotinib Off-Target Effects on Human NK Cells, Monocytes, and M2 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 42. Are off-target effects of imatinib the key to improving beta-cell function in diabetes? | Upsala Journal of Medical Sciences [ujms.net]
Head-to-head comparison of different synthetic routes for Tert-butyl 3-[5-(2-amino-ethyl)-thiophen-3-YL]-propionate
Introduction: Tert-butyl 3-[5-(2-amino-ethyl)-thiophen-3-YL]-propionate is a key intermediate in the synthesis of various pharmacologically active compounds, particularly those targeting neurological and inflammatory pathways. Its disubstituted thiophene core presents a unique synthetic challenge, requiring careful strategic planning to achieve efficient and scalable production. This guide provides a head-to-head comparison of two distinct synthetic strategies for this target molecule, offering researchers, scientists, and drug development professionals a comprehensive overview of the available options. Each route is presented with detailed experimental protocols, a comparative analysis of their respective advantages and disadvantages, and visual representations of the synthetic pathways.
Route 1: Convergent Synthesis via Gewald Thiophene Ring Construction
This synthetic approach focuses on constructing the thiophene ring with the required functionalities or their immediate precursors already in place. The key step is the Gewald reaction, a powerful one-pot multicomponent reaction that assembles the 2-aminothiophene core.[1][2][3]
Overall Strategy:
This route commences with the synthesis of a keto-ester, which serves as the backbone for the propionate side chain. A Gewald reaction is then employed to form the 2-aminothiophene ring. The amino group is subsequently converted to a nitrile via a Sandmeyer reaction, which is then reduced to the target aminoethyl side chain.
Visualizing the Pathway:
Caption: Synthetic pathway for Route 1 via the Gewald reaction.
Experimental Protocols:
Step 1: Synthesis of Tert-butyl 3-(2-amino-5-methylthiophen-3-yl)propanoate (D)
-
Rationale: The Gewald reaction provides a convergent and efficient method to construct the polysubstituted 2-aminothiophene ring system in a single step from readily available starting materials.[1][2][3]
-
Procedure:
-
To a stirred solution of tert-butyl 5-oxohexanoate (A) (1 equivalent) and ethyl cyanoacetate (B) (1 equivalent) in ethanol, add elemental sulfur (C) (1.1 equivalents).
-
Add morpholine (1.5 equivalents) dropwise to the suspension.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum to afford the desired 2-aminothiophene (D).
-
Step 2: Synthesis of Tert-butyl 3-(2-cyano-5-methylthiophen-3-yl)propanoate (E) via Sandmeyer Reaction
-
Rationale: The Sandmeyer reaction is a classic and reliable method for converting an aromatic amine to a nitrile, which serves as a precursor to the aminoethyl group.[4]
-
Procedure:
-
Suspend the aminothiophene (D) (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0°C.
-
Add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5°C to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and potassium cyanide in water.
-
Slowly add the cold diazonium salt solution to the cyanide solution.
-
Stir the reaction mixture at room temperature for 2-3 hours, then heat to 50-60°C for 30 minutes.
-
Cool the mixture and extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. Purify the crude product by column chromatography to yield the cyanothiophene (E).
-
Step 3: Synthesis of this compound (H)
-
Rationale: The nitrile group can be reduced to a primary amine using various reducing agents. Lithium aluminum hydride (LiAlH4) is a powerful reagent for this transformation. Alternatively, catalytic hydrogenation can be employed.
-
Procedure (via intermediate steps F and G):
-
Bromination (E to F): The methyl group is first brominated using N-bromosuccinimide (NBS) and a radical initiator like AIBN.
-
Cyanation (F to G): The resulting benzylic bromide is then converted to the nitrile by reaction with sodium cyanide.
-
Reduction (G to H): The dinitrile is then reduced. To a solution of the cyanomethylthiophene (G) (1 equivalent) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, slowly add a suspension of LiAlH4 (2.5 equivalents) in THF at 0°C.
-
After the addition, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.
-
Cool the reaction to 0°C and quench by the sequential addition of water, 15% aqueous sodium hydroxide, and water.
-
Filter the resulting suspension and extract the filtrate with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain the final product (H).
-
Route 2: Linear Synthesis via Palladium-Catalyzed Cross-Coupling
This strategy employs a more linear approach, starting with a pre-formed thiophene ring and introducing the side chains sequentially using modern cross-coupling methodologies. This offers greater flexibility and control over the introduction of the substituents.
Overall Strategy:
This route begins with commercially available 3,5-dibromothiophene. A selective Suzuki coupling is performed to introduce a protected aminoethyl group at one of the bromine positions. Subsequently, a Heck coupling is carried out to install the tert-butyl acrylate moiety at the remaining bromine position. The final step involves the reduction of the double bond and deprotection of the amino group.
Visualizing the Pathway:
Caption: Synthetic pathway for Route 2 via Palladium-catalyzed cross-coupling.
Experimental Protocols:
Step 1: Synthesis of Tert-butyl (2-(5-bromothiophen-3-yl)ethyl)carbamate (K) via Suzuki Coupling
-
Rationale: The Suzuki coupling is a highly versatile and functional group tolerant C-C bond-forming reaction. The use of a Boc-protected aminoethyl boronic acid pinacol ester allows for the direct introduction of the protected side chain.[2][5][6] The reactivity difference between the 2- and 3-positions on the thiophene ring often allows for selective coupling.
-
Procedure:
-
To a degassed mixture of 3,5-dibromothiophene (I) (1 equivalent), tert-butyl (2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl)carbamate (J) (1.1 equivalents), and potassium carbonate (2 equivalents) in a 2:1 mixture of dioxane and water, add a palladium catalyst such as Pd(dppf)Cl2 (0.05 equivalents).
-
Heat the reaction mixture to 80-90°C and stir under a nitrogen atmosphere for 12-16 hours.
-
Monitor the reaction by TLC or GC-MS. Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the mono-coupled product (K).
-
Step 2: Synthesis of Tert-butyl 3-(5-(2-((tert-butoxycarbonyl)amino)ethyl)thiophen-3-yl)acrylate (M) via Heck Coupling
-
Rationale: The Heck reaction is an effective method for the arylation of alkenes. The use of tert-butyl acrylate directly installs the desired propionate precursor.[7][8]
-
Procedure:
-
To a solution of the bromothiophene (K) (1 equivalent) and tert-butyl acrylate (L) (1.5 equivalents) in a suitable solvent such as dioxane or DMF, add a base like triethylamine or cesium carbonate (2 equivalents).
-
Add a palladium catalyst, for instance, a mixture of Pd(OAc)2 (0.02 equivalents) and a phosphine ligand like P(t-Bu)3 (0.04 equivalents).
-
Heat the reaction mixture to 100-120°C under a nitrogen atmosphere for 18-24 hours.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to obtain the acrylate (M).
-
Step 3: Reduction and Deprotection to Yield this compound (H)
-
Rationale: The acrylate double bond is readily reduced by catalytic hydrogenation, and the Boc protecting group is easily removed under acidic conditions, providing a clean final step.[9][10]
-
Procedure:
-
Reduction (M to N): Dissolve the acrylate (M) in methanol or ethyl acetate and add a catalytic amount of 10% palladium on carbon (Pd/C).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the protected propionate (N).
-
Deprotection (N to H): Dissolve the protected amine (N) in dichloromethane (DCM) and add trifluoroacetic acid (TFA) (5-10 equivalents) at 0°C.
-
Stir the reaction at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure. Dissolve the residue in a minimal amount of DCM and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the final product (H).
-
Head-to-Head Comparison
| Feature | Route 1: Gewald Reaction | Route 2: Palladium Catalysis |
| Overall Strategy | Convergent; builds the thiophene ring with substituents. | Linear; functionalizes a pre-existing thiophene ring. |
| Key Reactions | Gewald reaction, Sandmeyer reaction, Reduction. | Suzuki coupling, Heck coupling, Hydrogenation. |
| Number of Steps | ~5 steps from commercially available starting materials. | ~4 steps from commercially available starting materials. |
| Starting Materials | Readily available keto-esters, cyanoacetates, and sulfur. | 3,5-Dibromothiophene, protected aminoethyl boronic ester, tert-butyl acrylate. |
| Yields | Can be variable, especially for the multi-step conversion of the amino group. | Generally good to high yields for palladium-catalyzed reactions. |
| Scalability | Gewald reaction is scalable, but the Sandmeyer reaction can be hazardous on a large scale. | Palladium-catalyzed reactions are generally scalable, but catalyst cost can be a factor. |
| Purification | May require multiple chromatographic purifications. | Intermediates are often crystalline and easier to purify by recrystallization or chromatography. |
| Advantages | - Convergent approach. - Utilizes classical, well-understood reactions. | - Highly modular and flexible. - High functional group tolerance. - Generally higher yielding and more predictable. |
| Disadvantages | - Sandmeyer reaction uses toxic cyanide reagents and can be difficult to control. - Multi-step conversion of the amino group adds complexity. | - Requires expensive palladium catalysts and ligands. - Potential for catalyst poisoning. - Requires careful control of reaction conditions to ensure selectivity. |
Conclusion
Both synthetic routes presented offer viable pathways to this compound.
Route 1 , utilizing the Gewald reaction, is a classic approach that builds the core heterocycle in a convergent manner. While elegant, the subsequent functional group manipulations, particularly the Sandmeyer reaction, introduce steps that can be challenging in terms of safety and yield, especially at a larger scale.
Route 2 , leveraging the power of modern palladium-catalyzed cross-coupling reactions, provides a more linear and arguably more flexible and reliable approach. The sequential introduction of the side chains allows for greater control and predictability. Although it relies on more expensive reagents (palladium catalysts and boronic esters), the generally higher yields and milder reaction conditions for the key steps make it a very attractive option for both laboratory-scale synthesis and potential scale-up.
The choice between these two routes will ultimately depend on the specific needs of the researcher, including available starting materials, scale of the synthesis, and expertise with the key transformations. For its modularity, predictability, and amenability to modern synthetic techniques, Route 2 is likely the preferred strategy for most applications in a drug discovery and development setting.
References
- Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633–1635.
- Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Aminothiophene aus α-Oxo-mercaptanen und methylenaktiven Nitrilen. Chemische Berichte, 99(1), 94-100.
- Liang, C., Lei, D., Wang, X., & Yao, Q. (2013). First Gewald reaction ignited by sodium polysulfide: Greener ultrasound-promoted synthesis of substituted 2-aminothiophenes in the absence of catalyst. Ultrasonics Sonochemistry, 20(5), 1163-1166.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470.
- Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyl- and Aryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314.
- Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345-390.
- Gewald, K. (1965). Reaktionen von Nitrilen mit α-Mercapto-ketonen. Journal für Praktische Chemie, 31(1-2), 205-213.
- Sabnis, R. W., Rangnekar, D. W., & Sonawane, N. D. (1999). 2-Aminothiophenes by the Gewald reaction. Journal of Heterocyclic Chemistry, 36(2), 333-345.
- Puterova, Z., & Soral, M. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(1), 209-246.
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Littke, A. F., & Fu, G. C. (1999). Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides. The Journal of Organic Chemistry, 64(1), 10–11.
- Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.
- Kotsuki, H., & Nishiuchi, M. (2009). Boc-protection and deprotection. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.
- Gronowitz, S. (1986). Thiophenes. In A. R. Katritzky & C. W. Rees (Eds.), Comprehensive Heterocyclic Chemistry (Vol. 4, pp. 343-436). Pergamon.
- Campaigne, E. (1984). Thiophenes and their Benzo Derivatives: (i) Structure and Reactivity. In A. R. Katritzky, C. W. Rees, & K. T. Potts (Eds.), Comprehensive Heterocyclic Chemistry (Vol. 4, pp. 863-934). Pergamon.
Sources
- 1. synarchive.com [synarchive.com]
- 2. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. Double Couplings of Dibromothiophenes using Boronic Acids and Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. β-Aminoethyltrifluoroborates: Efficient Aminoethylations via Suzuki-Miyaura Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides [organic-chemistry.org]
- 9. pure.york.ac.uk [pure.york.ac.uk]
- 10. Method for synthesizing 2-thiophene ethylamine - Eureka | Patsnap [eureka.patsnap.com]
A Comparative Guide to Evaluating the Therapeutic Index of Novel Thiophene-Based Anticancer Agents
Disclaimer: The compound "Tert-butyl 3-[5-(2-amino-ethyl)-thiophen-3-YL]-propionate" is a hypothetical agent used to illustrate the methodologies for evaluating a novel chemical entity. The experimental data presented herein is representative and intended for demonstrative purposes. This guide provides a robust framework for assessing any new thiophene derivative against established clinical benchmarks.
Introduction: The Quest for a Wider Therapeutic Window in Oncology
The central challenge in oncology drug development is maximizing tumor cell cytotoxicity while minimizing damage to healthy tissues. The therapeutic index (TI) is the cornerstone metric for quantifying this balance, representing the ratio between a drug's toxic dose and its therapeutically effective dose.[1][2] A high TI signifies a wide safety margin, a critical attribute for any viable clinical candidate.[3][4] Thiophene and its derivatives have emerged as a promising scaffold in medicinal chemistry, exhibiting a range of anticancer activities, including the inhibition of kinases and tubulin polymerization, as well as the induction of apoptosis.[5][6]
This guide provides a comprehensive, technically-grounded framework for the preclinical evaluation of a novel, hypothetical thiophene derivative—designated here as Compound T (this compound)—against Gemcitabine, a standard-of-care chemotherapy for pancreatic cancer.[7][8] The methodologies detailed below are designed to establish a rigorous, data-driven comparison of their respective therapeutic indices.
Conceptual Framework: From In Vitro Selectivity to In Vivo Efficacy
The evaluation of the therapeutic index is a multi-stage process that begins with cell-based assays and progresses to complex in vivo models. The core objective is to determine two key parameters: the dose required for a therapeutic effect (efficacy) and the dose that causes unacceptable toxicity.[9]
Hypothesized Mechanism of Action for Compound T
For the purpose of this guide, we will hypothesize that Compound T acts as a selective inhibitor of a kinase pathway crucial for pancreatic tumor cell proliferation, a known mechanism for many thiophene-based anticancer agents.[5] This selectivity should, in theory, provide a wider therapeutic window compared to Gemcitabine, which cytotoxically targets DNA synthesis in all rapidly dividing cells.
In Vitro Evaluation: Determining the Selectivity Index
The first step is to assess the compound's potency and selectivity in a controlled cellular environment. We use the term "Selectivity Index" (SI) for in vitro studies, which compares the cytotoxicity towards cancer cells versus normal, healthy cells.[10]
Objective: To calculate the half-maximal inhibitory concentration (IC50) of Compound T and Gemcitabine in a pancreatic cancer cell line (e.g., PANC-1) and a non-cancerous cell line (e.g., human pancreatic ductal epithelial cells, HPDE).
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12][13] Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[12] The amount of formazan produced is directly proportional to the number of viable cells.[11]
Step-by-Step Methodology:
-
Cell Culture & Seeding: Culture PANC-1 and HPDE cells in appropriate media. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[11]
-
Compound Treatment: Prepare serial dilutions of Compound T and Gemcitabine. Replace the cell culture medium with medium containing the various drug concentrations and incubate for 48-72 hours.[14]
-
MTT Addition: Add MTT labeling reagent to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.[12]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot cell viability against the logarithm of drug concentration and use non-linear regression to determine the IC50 value.[14]
Data Presentation and Interpretation
The resulting IC50 values allow for a direct comparison of cytotoxicity and the calculation of the Selectivity Index.
Table 1: Comparative In Vitro Cytotoxicity and Selectivity Index
| Compound | Cell Line | IC50 (µM) | Selectivity Index (SI) (IC50 Normal Cell / IC50 Cancer Cell) |
| Compound T | PANC-1 (Cancer) | 2.5 | 12.0 |
| HPDE (Normal) | 30.0 | ||
| Gemcitabine | PANC-1 (Cancer) | 0.8 | 4.4 |
| HPDE (Normal) | 3.5 |
Interpretation: In this representative data, Compound T demonstrates a higher (more favorable) Selectivity Index than Gemcitabine. This suggests that at concentrations effective against cancer cells, Compound T is significantly less toxic to normal cells in vitro, supporting the hypothesis of a target-selective mechanism.
In Vivo Evaluation: Establishing the Therapeutic Index in an Animal Model
While in vitro data is crucial, it cannot fully predict a drug's behavior in a complex biological system. In vivo studies using animal models are essential to evaluate efficacy and systemic toxicity concurrently.[16] Human tumor xenograft models in immunocompromised mice are a standard and valuable preclinical tool for this purpose.[17][18]
Workflow for In Vivo Assessment
The workflow involves two parallel studies: an efficacy study to determine the effective dose (ED50) and a toxicity study to determine the lethal dose (LD50) or maximum tolerated dose (MTD).[19][20]
Workflow for In Vivo Therapeutic Index Determination.
Experimental Protocol: Efficacy in a PANC-1 Xenograft Model
Objective: To determine the dose of Compound T and Gemcitabine required to achieve 50% tumor growth inhibition (ED50).[18]
-
Animal Model: Use athymic nude or SCID mice.[18]
-
Tumor Implantation: Subcutaneously inject PANC-1 cells into the flank of each mouse.
-
Treatment Initiation: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize animals into treatment and control groups.[17]
-
Dosing: Administer a range of doses for Compound T and Gemcitabine (e.g., via intraperitoneal injection) according to a predetermined schedule (e.g., daily for 5 days a week for 3 weeks). A control group receives only the vehicle.
-
Monitoring: Measure tumor volume with calipers twice weekly and monitor animal body weight as a general health indicator.
-
Endpoint: At the end of the study, calculate the percentage of tumor growth inhibition for each dose group compared to the vehicle control. Determine the ED50 by plotting inhibition against dose.
Experimental Protocol: Acute Toxicity for LD50 Determination
Objective: To determine the dose of Compound T and Gemcitabine that is lethal to 50% of the animal population (LD50).[19][21]
-
Animal Model: Use healthy mice of the same strain as the efficacy study.
-
Dose Administration: Administer single, escalating doses of each compound to different groups of mice (a minimum of 5 dose groups is typical).[19]
-
Observation: Monitor animals closely for the first 24 hours and then daily for up to 14 days for signs of toxicity and mortality.[22]
-
Data Analysis: Record the number of mortalities in each dose group. Calculate the LD50 using statistical methods such as Probit analysis.[23]
Data Presentation and Therapeutic Index Calculation
The TI provides a single, comparative value for the safety margin of each compound.[3]
Formula: Therapeutic Index (TI) = LD50 / ED50[1]
Table 2: Comparative In Vivo Efficacy, Toxicity, and Therapeutic Index
| Compound | ED50 (mg/kg) (Tumor Growth Inhibition) | LD50 (mg/kg) (Acute Toxicity) | Therapeutic Index (TI) (LD50 / ED50) |
| Compound T | 20 | 400 | 20.0 |
| Gemcitabine | 60 | 300 | 5.0 |
Interpretation: The hypothetical data in Table 2 suggests that Compound T has a significantly wider therapeutic window than Gemcitabine. It is effective at a lower dose relative to its toxicity, resulting in a TI that is four times higher. This profile would make Compound T a highly promising candidate for further development.
Mechanistic Insights: Visualizing the Signaling Pathway
Understanding the mechanism of action provides a causal explanation for the observed therapeutic index. As hypothesized, Compound T selectively inhibits a kinase pathway essential for cancer cell survival, while Gemcitabine has a more generalized cytotoxic effect.
Hypothesized Signaling Pathways of Compound T vs. Gemcitabine.
Conclusion and Future Directions
This guide outlines a systematic and rigorous approach to evaluating the therapeutic index of a novel thiophene derivative, Compound T, in comparison to a standard-of-care agent, Gemcitabine. The combination of in vitro selectivity assays and in vivo efficacy and toxicity studies provides a comprehensive preclinical data package.[10][24]
Based on the representative data, Compound T exhibits a superior therapeutic index, driven by its high selectivity for cancer cells. This favorable safety profile warrants further investigation, including pharmacokinetic and pharmacodynamic (PK/PD) studies, evaluation in orthotopic or patient-derived xenograft (PDX) models, and long-term toxicity assessments. A robust and well-characterized therapeutic index is the foundation upon which successful clinical translation is built.
References
-
Current Standards of Chemotherapy for Pancreatic Cancer. (2018). PMC - NIH. [Link]
-
Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PMC - PubMed Central. [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
-
Chemotherapy for Pancreatic Cancer. Pancreatic Cancer Action Network. [Link]
-
A Review on Anticancer Activities of Thiophene and Its Analogs. Bentham Science. [Link]
-
Direct In Vivo Xenograft Tumor Model for Predicting Chemotherapeutic Drug Response in Cancer Patients. Bohrium. [Link]
-
In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. (2017). NIH. [Link]
-
Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf - NIH. [Link]
-
Xenograft Models For Drug Discovery. Reaction Biology. [Link]
-
Contributions of Human Tumor Xenografts to Anticancer Drug Development. (2006). Cancer Research - AACR Journals. [Link]
-
Therapeutic Index: What It Is and Why It's Important. (2024). BuzzRx. [Link]
-
Pancreatic Cancer Treatment Protocols. (2024). Medscape Reference. [Link]
-
Chemotherapy for Pancreatic Cancer. (2024). American Cancer Society. [Link]
-
Therapeutic Index: Definition & Formula. (2024). StudySmarter. [Link]
-
Anticancer properties of thiophene derivatives in breast cancer MCF-7 cells. ResearchGate. [Link]
-
Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. NIH. [Link]
-
What is the therapeutic index of drugs? (2025). Medical News Today. [Link]
-
Chemotherapy for Pancreatic Cancer. Johns Hopkins Medicine. [Link]
-
Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. (2019). ACS Omega. [Link]
-
Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. NIH. [Link]
-
What is the Therapeutic Index (TI)? (2024). Patsnap Synapse. [Link]
-
Therapeutic index. Wikipedia. [Link]
-
determination of acute toxicity (ld50). Ankara University. [Link]
-
The determination and interpretation of the therapeutic index in drug development. Semantic Scholar. [Link]
-
Chapter IV. Guidelines for Toxicity Tests. FDA. [Link]
-
Acute Toxicity (LD50) Studies Using Swiss Albino Mice and Brin. Sci Forschen. [Link]
-
The determination and interpretation of the therapeutic index in drug development. (2025). ResearchGate. [Link]
-
Enhancing Drug Efficacy and Therapeutic Index through Cheminformatics-Based Selection of Small Molecule Binary Weapons That Improve Transporter-Mediated Targeting: A Cytotoxicity System Based on Gemcitabine. PMC - NIH. [Link]
-
The use of mice as animal model for testing acute toxicity (LD-50) of toxic shock syndrome toxin. SciELO. [Link]
Sources
- 1. studysmarter.co.uk [studysmarter.co.uk]
- 2. Therapeutic index - Wikipedia [en.wikipedia.org]
- 3. buzzrx.com [buzzrx.com]
- 4. What is the Therapeutic Index (TI)? [synapse.patsnap.com]
- 5. benthamscience.com [benthamscience.com]
- 6. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current Standards of Chemotherapy for Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemotherapy for Pancreatic Cancer - Pancreatic Cancer Action Network [pancan.org]
- 9. What is the therapeutic index of drugs? [medicalnewstoday.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. clyte.tech [clyte.tech]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. enamine.net [enamine.net]
- 20. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 21. iomcworld.com [iomcworld.com]
- 22. fda.gov [fda.gov]
- 23. scielo.br [scielo.br]
- 24. researchgate.net [researchgate.net]
Safety Operating Guide
Definitive Guide to the Proper Disposal of Tert-butyl 3-[5-(2-amino-ethyl)-thiophen-3-YL]-propionate
This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of tert-butyl 3-[5-(2-amino-ethyl)-thiophen-3-YL]-propionate. As a trusted partner in your research, we are committed to providing guidance that extends beyond product application to ensure the safety of your personnel and the protection of our environment. The procedures outlined herein are synthesized from an analysis of the compound's constituent chemical moieties and align with federal and best-practice laboratory standards. In the absence of a specific Safety Data Sheet (SDS) for this novel compound, this guide represents a cautious and scientifically-grounded approach.
Part 1: Hazard Characterization and Waste Identification
The foundational step in proper chemical disposal is a thorough hazard assessment to correctly classify the waste stream. Under the Resource Conservation and Recovery Act (RCRA), chemical waste generators are responsible for determining if their waste is hazardous.[1][2] This determination is based on whether the waste is specifically listed by the Environmental Protection Agency (EPA) or if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[3][4]
An analysis of this compound's structure reveals several functional groups that dictate its hazard profile:
-
Thiophene Ring: Thiophene and its derivatives are known to be harmful, irritants, and are often considered toxic to aquatic life.[5][6] The sulfur-containing heterocycle is a key contributor to its potential environmental and health hazards.
-
Amino-ethyl Group: Aliphatic amines can be irritants or corrosive.[7] The basic nature of the primary amine requires segregation from acidic waste streams to prevent exothermic or gas-producing reactions.
-
Tert-butyl Ester: While the ester itself is relatively stable, related tert-butyl esters can be flammable.[8]
Given this composite structure, all waste containing this compound must be managed as hazardous chemical waste. This includes neat compound, solutions, reaction mixtures, and contaminated materials.
Data Summary: Hazard Profile and Disposal Classification
| Parameter | Value / Instruction | Rationale / Source(s) |
| RCRA Classification | Treat as Hazardous Waste | Based on structural analysis of thiophene, amine, and ester moieties. Prudent practice in the absence of specific SDS.[5][6][7][9] |
| Potential Hazard Codes | D002 (Corrosivity - potential), D003 (Reactivity - with acids), Toxicity (unclassified) | The amino group imparts basicity (potential corrosivity) and reactivity with acids. Thiophene derivatives can exhibit toxicity.[4][6][7] |
| Primary Hazards | Harmful if swallowed, Skin/Eye Irritant, Potential Respiratory Irritant, Potential Aquatic Toxin | Extrapolated from similar chemical structures and functional groups.[5][6][9] |
| Incompatible Materials | Strong Oxidizing Agents, Strong Acids | To prevent violent exothermic reactions or the release of toxic gases.[6] |
| Drain Disposal | Strictly Prohibited | The compound is not suitable for drain disposal due to its potential toxicity and classification as hazardous waste.[6][8] |
Part 2: Personal Protective Equipment (PPE) and Handling
Before initiating any disposal procedures, ensure all personnel are equipped with the appropriate PPE to mitigate exposure risks.
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Hand Protection: Use chemical-resistant gloves, such as double-layered nitrile gloves.[5]
-
Body Protection: A flame-resistant lab coat and closed-toe shoes are required.
-
Ventilation: All handling and preparation of this waste for disposal must be conducted within a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols.[9]
Part 3: Step-by-Step Disposal Protocol
Adherence to a systematic disposal workflow is critical for safety and regulatory compliance. The "cradle-to-grave" principle of RCRA holds the generator responsible for the waste from its creation to its final, safe disposal.[10]
Step 1: Waste Segregation
Proper segregation is the most critical step to prevent dangerous chemical reactions.
-
Isolate the Waste Stream: Collect waste containing this compound in a dedicated container. Do not mix this waste with other chemical streams, particularly strong acids or oxidizing agents.[6][11]
Step 2: Waste Collection and Containerization
-
Liquid Waste: Collect all solutions and residual amounts of the compound in a designated, leak-proof hazardous waste container. Glass or high-density polyethylene (HDPE) containers are generally suitable.[5][6]
-
Solid Waste: Dispose of all contaminated lab materials, including pipette tips, weigh boats, contaminated gloves, and absorbent pads, into a separate, clearly labeled solid hazardous waste container.[5][6]
Step 3: Labeling
Accurate and clear labeling is a regulatory requirement and essential for safety.
-
Label Contents: Affix a hazardous waste tag to each container immediately upon starting waste collection.[12]
-
Required Information: The label must include:
-
The words "Hazardous Waste" .[6]
-
The full, unabbreviated chemical name: "this compound" .
-
An accurate estimation of the quantities of all constituents.
-
The relevant hazard information (e.g., "Irritant," "Harmful").
-
The date of accumulation start.
-
Step 4: Temporary Storage
-
Designated Area: Store sealed waste containers in a designated and secure Satellite Accumulation Area (SAA).[13]
-
Storage Conditions: The SAA must be in a well-ventilated area, away from heat sources, and separate from incompatible materials.[6] Containers must remain closed at all times except when adding waste.[11][13]
Step 5: Final Disposal
-
Professional Disposal: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[5][6] These entities are equipped to transport and dispose of the material in compliance with all local, state, and federal regulations.[14][15]
Part 4: Emergency Procedures - Spill Management
In the event of an accidental release, immediate and correct action is crucial to prevent harm.
-
Evacuate and Alert: Alert personnel in the immediate vicinity and evacuate the area if the spill is large or ventilation is poor.
-
Don PPE: Before addressing the spill, put on the full PPE described in Part 2.
-
Containment: Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels. [6][9]
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a sealed, properly labeled hazardous waste container.[6]
-
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials and contaminated wipes as hazardous waste.[6][7]
Part 5: Visualized Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
-
BenchChem. (n.d.). Essential Guide to the Safe Disposal of 5-Hydroxy-2-(thiophen-3-YL)pyridine. Retrieved from Google Search.[5]
-
BenchChem. (n.d.). Proper Disposal of 2-(Chloromethyl)thiophene: A Guide for Laboratory Professionals. Retrieved from Google Search.[6]
-
BenchChem. (n.d.). Proper Disposal of (2-Aminoethyl)phosphonic Acid: A Guide for Laboratory Professionals. Retrieved from Google Search.[7]
-
Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management? Retrieved from YouTube.[1]
-
U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from epa.gov.[3]
-
U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from epa.gov.[16]
-
U.S. Environmental Protection Agency. (2025, April 15). Waste, Chemical, and Cleanup Enforcement. Retrieved from epa.gov.[14]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from epa.gov.[17]
-
Fisher Scientific. (2024, March 31). Safety Data Sheet: N-Boc-4-oxo-L-proline tert-butyl ester. Retrieved from fishersci.com.[18]
-
U.S. Environmental Protection Agency. (2025, September 5). Resource Conservation and Recovery Act (RCRA) Overview. Retrieved from epa.gov.[10]
-
CymitQuimica. (2024, December 19). Safety Data Sheet: tert-butyl 3-{[(thiophen-2-yl)methyl]amino}propanoate. Retrieved from Google Search.[9]
-
Missouri Department of Natural Resources. (n.d.). Hazardous Waste Compliance and Assistance. Retrieved from dnr.mo.gov.[2]
-
NIC Industries. (2022, December 30). Safety Data Sheet: Tert-butyl acetate. Retrieved from nicindustries.com.[8]
-
Case Western Reserve University. (n.d.). RCRA | Environmental Health and Safety. Retrieved from case.edu.[19]
-
Sigma-Aldrich. (2025, November 6). Safety Data Sheet: 2-(Tributylstannyl)thiophene. Retrieved from sigmaaldrich.com.
-
Anonymous. (2024, December 18). Safety Data Sheet: tert-Butyl 2-ethylperoxyhexanoate. Retrieved from Google Search.[20]
-
Sigma-Aldrich. (2024, March 2). Safety Data Sheet: thiophene. Retrieved from sigmaaldrich.com.
-
TCI Chemicals. (2025, March 3). Safety Data Sheet: tert-Butyl Propionate. Retrieved from tcichemicals.com.
-
University of Texas Health Science Center at Houston. (n.d.). Procedures for Disposal of Hazardous Waste. Retrieved from uth.edu.[12]
-
Lion Technology Inc. (2025, June 30). 4 Hazardous Waste Characteristics Under RCRA. Retrieved from YouTube.[4]
-
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from ethz.ch.[11]
-
CymitQuimica. (2024, December 19). Safety Data Sheet: Oxalic acid tert-butyl ester ethyl ester. Retrieved from Google Search.[21]
-
University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical. Retrieved from wisc.edu.[22]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from cwu.edu.[13]
-
Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from ptb.de.[23]
-
Environmental Marketing Services. (2024, February 12). Waste Disposal in Laboratory. Retrieved from ems-online.com.[15]
Sources
- 1. youtube.com [youtube.com]
- 2. Hazardous Waste Compliance and Assistance | Missouri Department of Natural Resources [dnr.mo.gov]
- 3. epa.gov [epa.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. images.nicindustries.com [images.nicindustries.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. epa.gov [epa.gov]
- 11. ethz.ch [ethz.ch]
- 12. geo.utexas.edu [geo.utexas.edu]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 14. epa.gov [epa.gov]
- 15. One moment, please... [emsllcusa.com]
- 16. epa.gov [epa.gov]
- 17. epa.gov [epa.gov]
- 18. fishersci.com [fishersci.com]
- 19. RCRA | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 20. saunitedinitiatorsprod.blob.core.windows.net [saunitedinitiatorsprod.blob.core.windows.net]
- 21. static.cymitquimica.com [static.cymitquimica.com]
- 22. ehs.wisc.edu [ehs.wisc.edu]
- 23. ic.ptb.de [ic.ptb.de]
A Comprehensive Safety and Handling Guide for Tert-butyl 3-[5-(2-amino-ethyl)-thiophen-3-YL]-propionate
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling of Tert-butyl 3-[5-(2-amino-ethyl)-thiophen-3-YL]-propionate. The following procedures are based on the known hazards of its constituent chemical groups—thiophene, ethylamine, and a tert-butyl ester—to ensure the highest standards of laboratory safety.
Hazard Assessment and Chemical Profile
Given the absence of a specific Safety Data Sheet (SDS) for this novel compound, a conservative approach based on its structural components is necessary. The primary hazards are associated with the thiophene ring and the aminoethyl group.
-
Thiophene Derivatives : Thiophene and its derivatives are known to be flammable, harmful if swallowed, and can cause skin and eye irritation.[1][2][3][4] Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[4][5]
-
Amino Compounds : The presence of an aminoethyl group suggests that the compound may be corrosive and capable of causing severe skin burns and eye damage. It may also cause respiratory irritation.[6][7][8]
The tert-butyl ester group is generally less hazardous, but caution is still warranted.
Assumed Hazard Classification:
| Hazard Class | Category | GHS Hazard Statement |
| Flammable Liquid | Category 2 | H225: Highly flammable liquid and vapor. |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[8][9][10] |
| Skin Corrosion/Irritation | Category 1B/2 | H314/H315: Causes severe skin burns and eye damage or causes skin irritation.[6][7][8][9] |
| Serious Eye Damage/Irritation | Category 1/2A | H318/H319: Causes serious eye damage or causes serious eye irritation.[6][7][8][9] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation.[6][7][8][9] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to mitigate the identified risks.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Double-gloving with nitrile gloves is recommended for good chemical resistance.[11] Always inspect gloves before use and use proper removal technique. |
| Eye Protection | Safety Goggles & Face Shield | Chemical splash goggles are required at all times.[1][2][11] A face shield should be worn over the goggles when there is a risk of splashing.[11] |
| Body Protection | Laboratory Coat & Apron | A flame-resistant lab coat should be worn and kept fastened.[11] A chemical-resistant apron should be worn over the lab coat.[2] |
| Respiratory Protection | Fume Hood & Respirator | All work must be conducted in a certified chemical fume hood.[11] In case of insufficient ventilation, a NIOSH-approved respirator may be necessary.[1][4] |
PPE Workflow Diagram:
Caption: A workflow for donning and doffing PPE.
Operational Plan: Handling and Experimental Protocol
Adherence to a strict operational plan is crucial for minimizing exposure and ensuring a safe experimental environment.
1. Preparation and Engineering Controls:
-
Ensure a certified chemical fume hood is operational and available.[11]
-
Designate a specific area within the fume hood for the experiment to contain potential spills.[11]
-
Ensure that an eyewash station and safety shower are close to the workstation.[4]
-
Have all necessary equipment and reagents ready before starting to minimize handling time.[11]
2. Weighing and Transfer:
-
All weighing and transfers of the compound must be conducted within the chemical fume hood.[11]
-
Use anti-static and spark-proof equipment where possible.[9]
3. Experimental Procedure:
-
Keep the sash of the fume hood at the lowest possible height while working.[11]
-
Continuously monitor the reaction for any unexpected changes.[11]
-
Avoid heating the substance near open flames or other ignition sources.[2][4]
4. Post-Experiment:
-
Decontaminate all surfaces and equipment that came into contact with the chemical.
-
Properly label and store any resulting mixtures or products.[11]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal Workflow:
Caption: A workflow for waste segregation and disposal.
Step-by-Step Disposal Protocol:
-
Waste Segregation :
-
Solid Waste : Collect all solid waste contaminated with the compound (e.g., gloves, weighing paper, paper towels) in a designated, labeled hazardous waste container.[3][11]
-
Liquid Waste : Collect liquid waste containing the compound in a separate, labeled hazardous waste container.[3][11] Do not mix with other waste streams unless compatibility is confirmed.[3][11]
-
-
Labeling :
-
Storage :
-
Store sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area.[3]
-
-
Spill Cleanup :
-
In case of a spill, evacuate non-essential personnel.[5]
-
Wearing appropriate PPE, contain the spill with an inert absorbent material like vermiculite or sand.[1][3]
-
Carefully collect the absorbed material into a labeled hazardous waste container.[3][5]
-
Clean the spill area with a suitable solvent, followed by soap and water.[3] Collect all cleaning materials as hazardous waste.[3]
-
-
Final Disposal :
-
Arrange for the collection and disposal of hazardous waste through your institution's environmental health and safety (EHS) office or a licensed contractor.[3]
-
References
- Oxford Lab Fine Chem LLP.
- Benchchem. Personal protective equipment for handling 2-Nitro-benzo[b]thiophene-3-carbonitrile.
- Sigma-Aldrich.
- Santa Cruz Biotechnology. Thiophene.
- New Jersey Department of Health. Hazard Summary: Thiophene.
- Benchchem. Essential Guide to the Safe Disposal of 5-Hydroxy-2-(thiophen-3-YL)pyridine.
- Fisher Scientific.
- Tokyo Chemical Industry Co., Ltd. 2-(2-Aminoethyl)thiophene.
- Safety Data Sheet. (Specific to tert-Butyl 2-ethylperoxyhexanoate, but provides general peroxide safety).
- CymitQuimica. Safety Data Sheet: tert-butyl 3-{[(thiophen-2-yl)
- PubChem.
- Sigma-Aldrich.
- Fisher Scientific.
- CDH Fine Chemical.
- Fisher Scientific.
- TCI Chemicals. tert-Butyl 3-(2-Aminoethoxy)
Sources
- 1. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. nj.gov [nj.gov]
- 6. Ethyl 2-aminothiophene-3-carboxylate | C7H9NO2S | CID 1988156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. fishersci.com [fishersci.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. tert-Butyl 3-(2-Aminoethoxy)propanoate | 1260092-46-3 | TCI EUROPE N.V. [tcichemicals.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
